Ansatrienin A3
Description
[(5S,6E,8E,10Z,13S,14S,15S,16E)-15-hydroxy-5-methoxy-14,16-dimethyl-3,22,24-trioxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20-hexaen-13-yl] (2R)-2-(3-methylbutanoylamino)propanoate has been reported in Streptomyces collinus with data available.
from Streptomyces collinus; structure given in first source
Properties
Molecular Formula |
C34H46N2O8 |
|---|---|
Molecular Weight |
610.7 g/mol |
IUPAC Name |
[(5S,6E,8E,10Z,13S,14S,15S,16E)-15-hydroxy-5-methoxy-14,16-dimethyl-3,22,24-trioxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20-hexaen-13-yl] (2R)-2-(3-methylbutanoylamino)propanoate |
InChI |
InChI=1S/C34H46N2O8/c1-21(2)17-30(38)35-24(5)34(42)44-29-16-11-9-7-8-10-15-27(43-6)20-31(39)36-28-19-26(37)18-25(33(28)41)14-12-13-22(3)32(40)23(29)4/h7-11,13,15,18-19,21,23-24,27,29,32,40H,12,14,16-17,20H2,1-6H3,(H,35,38)(H,36,39)/b8-7+,11-9-,15-10+,22-13+/t23-,24-,27-,29+,32-/m1/s1 |
InChI Key |
JBNJKAJZJDHYFN-ZRGMXXQJSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Ansatrienin A3: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces collinus
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ansatrienin A3, a member of the ansamycin (B12435341) family of antibiotics, is a secondary metabolite produced by the soil bacterium Streptomyces collinus. As a minor component of the ansamycin complex, its isolation and characterization present unique challenges and opportunities in the field of natural product drug discovery. This technical guide provides a comprehensive overview of the discovery, biosynthetic pathway, and detailed (where publicly available) and inferred methodologies for the fermentation, isolation, and purification of this compound. Furthermore, this document summarizes its physicochemical properties and biological activities, with a focus on its potential as an antifungal agent. The information presented herein is intended to serve as a foundational resource for researchers engaged in the study and development of ansamycin antibiotics.
Introduction
Streptomyces collinus is a notable producer of a variety of bioactive compounds, including the ansamycin antibiotics.[1] Within this complex mixture, Ansatrienin A2 and A3 have been identified as minor components.[2] The ansamycin class of antibiotics is characterized by a macrocyclic lactam structure, and they exhibit a broad range of biological activities. Understanding the production and isolation of these minor components is crucial for exploring their full therapeutic potential.
Biosynthesis of this compound
The biosynthesis of ansatrienins in Streptomyces collinus involves a complex pathway utilizing precursors from primary metabolism. The polyketide backbone of the ansamycin macrocycle is initiated with 3-amino-5-hydroxybenzoic acid (AHBA).[3][4] The biosynthesis of the cyclohexanecarboxylic acid moiety of ansatrienin is derived from shikimic acid.[4] The entire process is orchestrated by a dedicated gene cluster within the S. collinus genome.[3]
Below is a simplified representation of the biosynthetic precursor relationship for this compound.
References
- 1. Streptomyces collinus - Wikipedia [en.wikipedia.org]
- 2. Ansatrienin A2 and A3: minor components of the ansamycin complex produced by Streptomyces collinus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis of ansatrienin (mycotrienin) and naphthomycin. Identification and analysis of two separate biosynthetic gene clusters in Streptomyces collinus Tü 1892 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthesis of the ansamycin antibiotic ansatrienin (mycotrienin) by Streptomyces collinus - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Enigma: A Technical Guide to the Speculated Mechanism of Action of Ansatrienin A3
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ansatrienin A3, a member of the ansamycin (B12435341) family of antibiotics isolated from Streptomyces collinus, represents a molecule of interest with potential therapeutic applications.[1] Despite its discovery, the precise mechanism of action remains largely uncharacterized. This technical guide synthesizes the available information on the broader ansamycin class and closely related analogs, particularly Ansatrienin A and B, to present a speculative yet scientifically grounded framework for the mechanism of action of this compound. This document outlines potential molecular targets, proposes detailed experimental protocols for investigation, and visualizes the implicated signaling pathways to guide future research and drug development efforts.
Introduction: The Ansamycin Class and this compound
The ansamycin family of antibiotics is characterized by a unique ansa structure, consisting of an aromatic moiety bridged by an aliphatic chain.[2] The primary and most well-understood mechanism of action for many ansamycins, such as rifamycin, is the inhibition of bacterial DNA-dependent RNA polymerase, leading to a bactericidal effect.[3][4][5] Ansamycins have also demonstrated a range of other biological activities, including antifungal, antiviral, and immunosuppressant properties.[2]
This compound is a minor component of the ansamycin complex produced by Streptomyces collinus.[1] While direct studies on its biological activity are scarce, the activities of its close structural analogs, Ansatrienin A and B, provide a foundation for speculating on its potential mechanisms of action.
Speculated Mechanisms of Action of this compound
Based on the known activities of the ansamycin class and the specific inhibitory data for Ansatrienin A and B, we propose three primary speculative mechanisms of action for this compound:
-
Inhibition of Bacterial RNA Polymerase: As a member of the ansamycin family, it is highly probable that this compound exhibits antibacterial activity by binding to the β-subunit of bacterial DNA-dependent RNA polymerase, thereby inhibiting transcription.[3][4]
-
Modulation of Cellular Signaling through Kinase Inhibition: Drawing parallels with Ansatrienin A, this compound may function as an inhibitor of key cellular kinases, such as the proto-oncogene tyrosine-protein kinase Src (pp60c-src).
-
Anti-inflammatory and Bone Resorption Inhibition: Similar to Ansatrienin A and B, this compound is speculated to possess anti-inflammatory properties by inhibiting the expression of adhesion molecules like ICAM-1 and may also inhibit bone resorption.[6]
Quantitative Data from Related Analogs
To provide a quantitative basis for our speculative framework, the following table summarizes the inhibitory concentrations (IC50) of Ansatrienin A and B against various targets. These values can serve as a preliminary guide for designing dose-response experiments for this compound.
| Compound | Target/Process | IC50 Value | Cell/System |
| Ansatrienin A | Parathyroid hormone-induced calcium release | 64 nM | Fetal rat long bones |
| Ansatrienin A | pp60c-src kinase | 100 nM | In vitro |
| Ansatrienin A | TNF-α-induced ICAM-1 expression | 570 nM | Not specified |
| Ansatrienin B | Parathyroid hormone-induced 45calcium release | 21 nM | Fetal rat long bones |
| Ansatrienin B | L-leucine incorporation (protein synthesis) | 58 nM | A549 cells |
| Ansatrienin B | TNF-α-induced ICAM-1 expression | 300 nM | Not specified |
Proposed Experimental Protocols for this compound Investigation
The following are detailed methodologies for key experiments to investigate the speculated mechanisms of action of this compound.
Bacterial RNA Polymerase Inhibition Assay
This protocol is designed to determine if this compound inhibits bacterial transcription.
Workflow Diagram:
Caption: Workflow for the in vitro bacterial RNA polymerase inhibition assay.
Methodology:
-
Component Preparation: Purify RNA polymerase from a target bacterium (e.g., E. coli). Prepare a linear DNA template containing a strong promoter (e.g., T7A1). Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO). The transcription buffer should contain NTPs, including [α-32P]UTP for radiolabeling of the transcript.
-
Reaction Setup: In a microcentrifuge tube, combine the RNA polymerase, DNA template, and varying concentrations of this compound. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., rifampicin).
-
Transcription Initiation: Initiate the transcription reaction by adding the NTP mixture.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Termination and Analysis: Stop the reaction by adding a stop solution (e.g., formamide (B127407) with EDTA). Denature the samples and separate the RNA transcripts by size using denaturing polyacrylamide gel electrophoresis.
-
Data Acquisition: Visualize the radiolabeled transcripts by autoradiography and quantify the band intensities to determine the extent of inhibition by this compound.
pp60c-src Kinase Inhibition Assay
This protocol aims to assess the inhibitory effect of this compound on the kinase activity of pp60c-src.[7][8][9][10][11]
Workflow Diagram:
Caption: Workflow for the pp60c-src kinase inhibition assay.
Methodology:
-
Reagent Preparation: Prepare a kinase reaction buffer (e.g., 100mM Tris-HCl, pH 7.2, 125mM MgCl2, 25mM MnCl2, 2mM EGTA, 0.25mM sodium orthovanadate, 2mM DTT). Prepare a stock solution of a suitable Src substrate peptide. Prepare serial dilutions of this compound.
-
Reaction Mixture: In a 96-well plate, add the kinase reaction buffer, Src substrate peptide, and varying concentrations of this compound. Include a vehicle control and a known Src inhibitor (e.g., Dasatinib) as a positive control.
-
Enzyme Addition: Add purified recombinant pp60c-src enzyme to each well.
-
Reaction Initiation: Start the kinase reaction by adding [γ-32P]ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 10-30 minutes).
-
Termination and Detection: Stop the reaction by adding an acid (e.g., trichloroacetic acid). Spot a portion of the reaction mixture onto P81 phosphocellulose paper. Wash the paper to remove unincorporated [γ-32P]ATP.
-
Quantification: Measure the amount of incorporated 32P using a scintillation counter to determine the level of kinase inhibition.
TNF-α-Induced ICAM-1 Expression Assay
This protocol is to determine if this compound can inhibit the inflammatory response by measuring the expression of ICAM-1 on endothelial cells.[12][13][14][15][16][17][18]
Workflow Diagram:
Caption: Workflow for TNF-α-induced ICAM-1 expression assay.
Methodology:
-
Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) or another suitable endothelial cell line to confluence in 96-well or 6-well plates.
-
Treatment: Pre-incubate the cells with various concentrations of this compound for a set period (e.g., 1-2 hours).
-
Stimulation: Add TNF-α to the media to induce ICAM-1 expression. Include an unstimulated control and a TNF-α-stimulated vehicle control.
-
Incubation: Incubate the cells for a period sufficient to allow for ICAM-1 expression (e.g., 24 hours).
-
Analysis:
-
Western Blot: Lyse the cells and perform western blotting using an antibody specific for ICAM-1 to measure total protein expression.
-
Flow Cytometry: Detach the cells and stain with a fluorescently labeled anti-ICAM-1 antibody to measure surface expression. Analyze the cells using a flow cytometer.
-
ELISA: Collect the cell culture supernatant to measure the concentration of soluble ICAM-1 using an ELISA kit.
-
Bone Resorption (Pit Formation) Assay
This assay will evaluate the potential of this compound to inhibit osteoclast-mediated bone resorption.[19][20][21][22][23]
Workflow Diagram:
References
- 1. Ansatrienin A2 and A3: minor components of the ansamycin complex produced by Streptomyces collinus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. globalrph.com [globalrph.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. promega.com [promega.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Characterization of pp60c-src tyrosine kinase activities using a continuous assay: autoactivation of the enzyme is an intermolecular autophosphorylation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. keio.elsevierpure.com [keio.elsevierpure.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Effects of TNF-alpha on expression of ICAM-1 in human airway epithelial cells in vitro. Signaling pathways controlling surface and gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. atsjournals.org [atsjournals.org]
- 14. Tumour necrosis factor-alpha-induced ICAM-1 expression in human vascular endothelial and lung epithelial cells: modulation by tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. TNF-α-induced ICAM-1 expression and monocyte adhesion in human RPE cells is mediated in part through autocrine VEGF stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Modulation of TNF-alpha-induced ICAM-1 expression, NO and H2O2 production by alginate, allicin and ascorbic acid in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Bone Resorption Assay [en.bio-protocol.org]
- 20. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro [jove.com]
- 21. Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts [bio-protocol.org]
- 22. Bone Resorption Assay [bio-protocol.org]
- 23. Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts [en.bio-protocol.org]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ansamycins are a class of macrolactam antibiotics characterized by an aliphatic ansa chain bridging an aromatic nucleus. This family of natural products exhibits a broad spectrum of biological activities, including antibacterial, antifungal, and antitumor properties. Ansatrienin A3, a minor component of the ansatrienin complex produced by Streptomyces collinus, belongs to the benzoquinone group of ansamycins. This technical guide provides an in-depth overview of the biosynthesis of this compound and its related compounds, focusing on the core biochemical pathways, key enzymatic players, and the genetic framework that governs their production. While much of the research has focused on the ansatrienin complex as a whole, this guide will delineate the specific aspects of this compound biosynthesis where data is available.
Core Biosynthetic Pathway
The biosynthesis of ansatrienins, including this compound, is a complex process that involves the convergence of several metabolic pathways to assemble the characteristic ansamycin (B12435341) scaffold. The core structure is derived from a 3-amino-5-hydroxybenzoic acid (AHBA) starter unit, which is extended by a polyketide chain assembled by a Type I polyketide synthase (PKS). The biosynthesis can be broadly divided into three key stages:
-
Formation of the AHBA Starter Unit: The precursor for the aromatic core, 3-amino-5-hydroxybenzoic acid (AHBA), is synthesized via the aminoshikimate pathway. This pathway is a variation of the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids.
-
Assembly of the Polyketide Chain: A modular Type I polyketide synthase (PKS) is responsible for the iterative condensation of extender units, typically malonyl-CoA and methylmalonyl-CoA, to the AHBA starter unit, forming the aliphatic ansa chain.
-
Post-PKS Modifications and Side Chain Attachment: Following the assembly of the polyketide chain and macrolactamization, a series of tailoring reactions, including hydroxylations and methylations, modify the core structure. Additionally, in the case of ansatrienins, a unique cyclohexanecarbonyl-D-alanine side chain is attached. The minor variations between ansatrienins A, A2, and A3 are likely due to the promiscuity of these tailoring enzymes.
Biosynthetic Pathway of Ansatrienin
Unveiling the Bioactivity of Ansatrienin A3: A Technical Primer
For Researchers, Scientists, and Drug Development Professionals
Ansatrienin A3, a naturally occurring ansamycin (B12435341) antibiotic, represents a molecule of significant interest in the exploration of novel therapeutic agents. As a minor component isolated from Streptomyces collinus, its initial characterization points towards a spectrum of biological activities, primarily centered around its potential as an antifungal and antitumor agent. This technical guide provides a comprehensive overview of the foundational biological activities of this compound, detailing its mechanism of action, impact on cellular signaling, and the experimental frameworks used for its evaluation. While specific quantitative data for this compound is emerging, this document leverages data from the closely related and better-characterized ansatrienins A and B to provide a predictive and comparative context for its bioactivity.
Core Biological Activities and Quantitative Assessment
The ansamycin class, to which this compound belongs, is renowned for its potent biological effects. The primary activities observed are antifungal and antitumor, driven by a common molecular mechanism. The following tables summarize the key quantitative data available for the ansatrienin family, which serves as a benchmark for understanding the potential potency of this compound.
| Compound | Biological Activity | Assay | IC50 / MIC | Reference |
| Ansatrienin A | Inhibition of bone resorption | Parathyroid hormone-induced calcium release in fetal rat long bones | 64 nM | [1] |
| Kinase Inhibition | pp60c-src kinase activity | 100 nM | [1] | |
| Anti-inflammatory | TNF-α-induced ICAM-1 expression | 570 nM | [1] | |
| Ansatrienin B | Inhibition of bone resorption | 45calcium release in fetal rat long bones | 21 nM | [2] |
| Protein Synthesis Inhibition | L-leucine incorporation in A549 cells | 58 nM | [2] | |
| Anti-inflammatory | TNF-α-induced ICAM-1 expression | 300 nM | [2] | |
| Antifungal | Penicillium chrysogenum | 12.5 µg/ml | [2] | |
| Antifungal | Mucor pusillus | 12.5 µg/ml | [2] | |
| Antifungal | Rhizopus delemar | 12.5 µg/ml | [2] | |
| Antifungal | Saccharomyces cerevisiae | 8.0 µg/ml | [2] | |
| Antifungal | Candida utilis | 4.0 µg/ml | [2] | |
| Antifungal | Candida krusei | 4.0 µg/ml | [2] |
Mechanism of Action: Hsp90 Inhibition
The primary molecular target of the ansamycin class of antibiotics, including by strong inference this compound, is the Heat Shock Protein 90 (Hsp90). Hsp90 is a highly conserved molecular chaperone that plays a critical role in the conformational maturation, stability, and activity of a wide array of "client" proteins.[3][4] Many of these client proteins are key components of signal transduction pathways that are frequently dysregulated in cancer, such as steroid hormone receptors and protein kinases.[3][5]
Ansamycins bind to a conserved pocket in the N-terminal domain of Hsp90, a pocket that is also the binding site for ATP.[3] This competitive inhibition of ATP binding prevents the chaperone from functioning correctly, leading to the misfolding and subsequent proteasomal degradation of its client proteins.[3][6] The depletion of these critical signaling proteins disrupts downstream pathways, ultimately leading to cell cycle arrest and apoptosis.
Figure 1: Mechanism of Action of this compound via Hsp90 Inhibition.
Impact on Cellular Signaling Pathways
The inhibition of Hsp90 by ansamycins has profound effects on multiple signaling pathways that are crucial for cell proliferation, survival, and differentiation. A key consequence of Hsp90 inhibition is the induction of a G1 phase cell cycle arrest, which is dependent on a functional retinoblastoma (RB) protein.[3][6] This arrest is mediated by the degradation of Hsp90 client proteins that are essential for cell cycle progression, such as cyclin-dependent kinases (CDKs) and cyclins.[3]
Figure 2: Signaling Pathways Affected by this compound-mediated Hsp90 Inhibition.
Experimental Protocols
The characterization of the biological activity of this compound and other ansamycins involves a range of in vitro and cell-based assays. Below are detailed methodologies for key experiments.
Hsp90 Binding Assay (Affinity Precipitation)
This assay is designed to confirm the direct interaction of the compound with Hsp90.
-
Preparation of Affinity Matrix: Covalently link this compound to a solid support (e.g., sepharose beads).
-
Cell Lysis: Prepare cell lysates from a relevant cell line (e.g., a cancer cell line known to be sensitive to ansamycins).
-
Incubation: Incubate the cell lysate with the this compound-conjugated beads. A control incubation with unconjugated beads should be run in parallel.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Analysis: Identify the eluted proteins by SDS-PAGE followed by Western blotting using an anti-Hsp90 antibody, or by mass spectrometry for a broader proteomic analysis.
Cell Viability and Proliferation Assays
These assays quantify the cytotoxic and cytostatic effects of the compound.
-
Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 24, 48, 72 hours).
-
Viability Assessment:
-
MTT Assay: Add MTT reagent to the wells and incubate. Solubilize the formazan (B1609692) crystals and measure the absorbance at 570 nm.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Add the reagent to the wells and measure luminescence, which correlates with ATP levels and thus cell viability.
-
-
Data Analysis: Calculate the percentage of viable cells relative to a vehicle-treated control and determine the IC50 value.
Western Blot Analysis for Hsp90 Client Protein Degradation
This method is used to verify that Hsp90 inhibition leads to the degradation of its client proteins.
-
Cell Treatment: Treat cells with this compound at various concentrations and for different time points.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against Hsp90 client proteins (e.g., Raf-1, ErbB2, CDK4) and a loading control (e.g., β-actin).
-
Detection: Use a secondary antibody conjugated to horseradish peroxidase and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the extent of protein degradation.
Cell Cycle Analysis by Flow Cytometry
This technique is employed to determine the effect of the compound on cell cycle progression.
-
Cell Treatment: Treat cells with this compound for a duration sufficient to induce cell cycle changes (e.g., 24 hours).
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA-intercalating dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content of each cell.
-
Data Analysis: Deconvolute the resulting DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Figure 3: General Experimental Workflow for Characterizing this compound Bioactivity.
Conclusion and Future Directions
The initial characterization of this compound, supported by data from related ansamycins, strongly suggests its potential as a bioactive molecule with antifungal and antitumor properties. Its mechanism of action is likely centered on the inhibition of Hsp90, a clinically validated target for cancer therapy. The provided experimental protocols offer a robust framework for the further detailed investigation of this compound's biological activities.
Future research should focus on obtaining specific quantitative data for this compound in a variety of fungal and cancer cell line models. Head-to-head comparisons with Ansatrienin A and B will be crucial to understanding its relative potency and potential therapeutic advantages. Furthermore, in vivo studies will be necessary to evaluate its efficacy and safety in preclinical models. The exploration of this compound and its analogs holds promise for the development of new therapeutic agents.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of Hsp90 function by ansamycins causes retinoblastoma gene product-dependent G1 arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanistic studies on Hsp90 inhibition by ansamycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of heat shock protein HSP90-pp60v-src heteroprotein complex formation by benzoquinone ansamycins: essential role for stress proteins in oncogenic transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of heat shock protein 90 function by ansamycins causes the morphological and functional differentiation of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Ansatrienin A3: A Literature Review for Novel Antibiotic Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ansatrienin A3 is a naturally occurring macrocyclic lactam belonging to the ansamycin (B12435341) family of antibiotics, produced by the bacterium Streptomyces collinus[1][2]. While the ansamycin class, most notably represented by rifampicin, is renowned for its potent antibacterial activity through the inhibition of bacterial RNA polymerase, specific data regarding the antibacterial efficacy of this compound is notably scarce in publicly available literature. This technical guide provides a comprehensive review of this compound in the context of the broader ansamycin family, detailing the established mechanism of action, biosynthetic pathways, and relevant experimental protocols for antibiotic evaluation. Due to the lack of specific quantitative antibacterial data for this compound, this document will leverage data from related ansamycins to illustrate the potential therapeutic framework and highlight critical areas for future research to ascertain its viability as a novel antibiotic candidate.
Introduction to Ansamycins and this compound
The ansamycins are a family of complex macrocyclic antibiotics characterized by an aliphatic ansa chain bridging a cyclic aromatic nucleus[3]. This structural motif is crucial for their biological activity. This compound is identified as a minor component of the ansamycin complex produced by Streptomyces collinus[1][2]. While its primary biological activities have been explored in the context of antifungal and antitumor applications, its potential as an antibacterial agent remains largely uncharacterized. The shared core structure with potent antibiotics like rifamycin (B1679328) suggests a similar mechanism of action, making it a molecule of interest for further investigation in an era of growing antibiotic resistance.
Mechanism of Action: Inhibition of Bacterial RNA Polymerase
The primary antibacterial target of the ansamycin class is the DNA-dependent RNA polymerase (RNAP), a crucial enzyme for transcription in bacteria[4][5]. The mechanism is a well-established model of non-competitive inhibition.
-
Binding Site: Ansamycins bind to a deep pocket within the β-subunit of the bacterial RNAP[4][6]. This binding site is spatially distinct from the active site for RNA polymerization.
-
Steric Occlusion: The binding of the ansamycin molecule physically obstructs the path of the elongating RNA transcript[7]. This "steric-occlusion" model suggests that while the initiation of transcription may occur, the elongation of the RNA chain is halted once it reaches a length of 2-3 nucleotides, leading to the termination of transcription and subsequent cell death[7].
-
Selectivity: A key therapeutic advantage of ansamycins is their high selectivity for prokaryotic RNAP over eukaryotic polymerases, which contributes to their favorable safety profile in clinical use[4][7].
Below is a diagram illustrating the signaling pathway of ansamycin-mediated inhibition of bacterial transcription.
Caption: Ansamycin Mechanism of Action.
Biosynthesis of Ansatrienins
The biosynthesis of ansatrienins in Streptomyces collinus involves a complex pathway utilizing 3-amino-5-hydroxybenzoic acid (AHBA) as a starter unit for the polyketide chain assembly[8][9]. The cyclohexanecarboxylic acid moiety of ansatrienin is derived from shikimic acid[9][10]. Understanding the biosynthetic gene clusters responsible for ansatrienin production offers opportunities for genetic engineering to produce novel derivatives with potentially enhanced antibacterial activity.
Quantitative Data on Antibacterial Activity
As previously stated, there is a notable absence of published data on the Minimum Inhibitory Concentrations (MICs) of this compound against bacterial pathogens. To provide a frame of reference for the potential activity of the ansamycin class, the following table summarizes representative MIC data for Rifampicin against a selection of common bacteria. It is critical to note that these values are for Rifampicin and not this compound, and experimental determination is required to assess the latter's specific activity.
| Bacterial Species | Gram Stain | Rifampicin MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 0.004 - 0.03 |
| Streptococcus pneumoniae | Gram-positive | 0.008 - 0.5 |
| Escherichia coli | Gram-negative | 4 - 32 |
| Haemophilus influenzae | Gram-negative | 0.25 - 1 |
| Mycobacterium tuberculosis | Acid-fast | 0.005 - 0.2 |
Note: MIC values are illustrative and can vary based on the specific strain and testing conditions.
Experimental Protocols
To facilitate future research into the antibacterial potential of this compound, this section details standard methodologies for key experiments.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This assay is the gold standard for determining the in vitro susceptibility of a bacterium to an antimicrobial agent.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.
Methodology:
-
Preparation of Antimicrobial Agent: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: The test bacterium is cultured to a logarithmic growth phase and then diluted to a standardized concentration (typically 5 x 10^5 colony-forming units (CFU)/mL).
-
Inoculation: Each well of the microtiter plate containing the serially diluted this compound is inoculated with the standardized bacterial suspension. Control wells containing no antibiotic (growth control) and no bacteria (sterility control) are included.
-
Incubation: The plate is incubated at 35-37°C for 16-24 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacterium.
In Vitro Transcription Inhibition Assay
This assay directly measures the inhibitory effect of a compound on the activity of purified RNA polymerase.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against bacterial RNA polymerase.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing purified bacterial RNA polymerase holoenzyme, a DNA template with a known promoter, and the four ribonucleoside triphosphates (rNTPs), with one being radioactively or fluorescently labeled.
-
Inhibitor Addition: this compound is added to the reaction mixture at a range of concentrations.
-
Transcription Initiation: The reaction is initiated by the addition of the DNA template or RNAP.
-
Incubation: The reaction is allowed to proceed at 37°C for a defined period.
-
Termination and Analysis: The reaction is stopped, and the synthesized RNA transcripts are separated by gel electrophoresis. The amount of labeled RNA is quantified using autoradiography or fluorescence imaging.
-
IC₅₀ Calculation: The percentage of transcription inhibition is plotted against the concentration of this compound to calculate the IC₅₀ value.
Below is a diagram of a typical workflow for the discovery and initial testing of a novel antibiotic.
References
- 1. Ansatrienin A2 and A3: minor components of the ansamycin complex produced by Streptomyces collinus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Streptomyces collinus - Wikipedia [en.wikipedia.org]
- 3. Chemistry and Biology of Ansamycin Antibiotics [ww2.icho.edu.pl]
- 4. What is the mechanism of Rifamycin Sodium? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. benchchem.com [benchchem.com]
- 8. Biosynthesis of ansatrienin (mycotrienin) and naphthomycin. Identification and analysis of two separate biosynthetic gene clusters in Streptomyces collinus Tü 1892 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biosynthesis of the ansamycin antibiotic ansatrienin (mycotrienin) by Streptomyces collinus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biosynthesis of ansatrienin by Streptomyces collinus: cell-free transformations of cyclohexene- and cyclohexadienecarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery of Ansatrienin A3: A Technical Whitepaper for Natural Product Researchers
For Immediate Release
This whitepaper provides an in-depth technical guide on the discovery, biosynthesis, and characterization of Ansatrienin A3, a minor component of the ansamycin (B12435341) antibiotic complex. This document is intended for researchers, scientists, and drug development professionals engaged in the field of natural product discovery.
Introduction
This compound is a naturally occurring polyketide belonging to the ansa macrolide family of antibiotics.[1] It is produced as a minor component by the soil bacterium Streptomyces collinus.[2] The ansamycin class of natural products is characterized by a macrocyclic lactam structure and has garnered significant interest due to the potent biological activities of its members, which range from antibacterial and antifungal to antitumor properties. The discovery and characterization of minor components like this compound are crucial for understanding the full biosynthetic potential of the producing organism and for identifying novel bioactive scaffolds.
Note on available data: The primary scientific literature detailing the initial discovery and isolation of this compound, a short communication by Lazar et al. in the Journal of Antibiotics (1983), is not widely available in full-text format. Consequently, the detailed experimental protocols for its specific isolation and purification are based on established methodologies for the separation of ansamycin antibiotics and related microbial metabolites.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in the table below. This information is critical for its detection and characterization in a complex mixture of natural products.
| Property | Value | Reference |
| Molecular Formula | C₃₄H₄₆N₂O₈ | [3] |
| Molecular Weight | 610.74 g/mol | [3] |
| Class | Ansa macrolide | [1] |
| Producing Organism | Streptomyces collinus | [2] |
Biosynthesis of Ansatrienins
The biosynthesis of the ansatrienin backbone originates from a polyketide synthase (PKS) pathway.[4] The starter unit for this pathway is 3-amino-5-hydroxybenzoic acid (AHBA).[4][5] The AHBA starter unit is subsequently extended by the PKS machinery, which incorporates acetate (B1210297) and propionate (B1217596) units to build the characteristic ansa chain. The biosynthesis of ansatrienins in Streptomyces collinus involves a dedicated gene cluster that encodes the PKS enzymes, as well as tailoring enzymes responsible for modifications such as hydroxylation and methylation.[4]
Experimental Protocols
The following sections outline the generalized experimental procedures for the discovery of this compound, from the cultivation of the producing organism to the purification and structural elucidation of the final compound.
Fermentation of Streptomyces collinus
A pure culture of Streptomyces collinus is first grown in a seed medium to generate sufficient biomass. This seed culture is then used to inoculate a larger production medium designed to promote the synthesis of secondary metabolites.
-
Seed Medium: Tryptone Soya Broth (TSB) or a similar nutrient-rich medium.
-
Production Medium: A complex medium containing sources of carbon (e.g., glucose, starch), nitrogen (e.g., yeast extract, peptone), and trace elements.
-
Fermentation Conditions: The culture is incubated at 28-30°C with continuous agitation (200-250 rpm) for 5-7 days. The production of ansatrienins can be monitored by chromatographic analysis (TLC or HPLC) of small-scale culture extracts.
Isolation and Purification
The isolation of this compound from the fermentation broth is a multi-step process involving extraction and chromatography.
-
Extraction: The whole fermentation broth is extracted with an organic solvent such as ethyl acetate or butanol. The organic phase, containing the ansatrienin complex, is then separated from the aqueous phase and the mycelial cake.
-
Solvent Evaporation: The organic extract is concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Separation: The crude extract is subjected to a series of chromatographic steps to separate the different components of the ansamycin complex.
-
Silica (B1680970) Gel Chromatography: The crude extract is first fractionated on a silica gel column using a gradient of a non-polar solvent (e.g., hexane (B92381) or chloroform) and a polar solvent (e.g., ethyl acetate or methanol).
-
Sephadex LH-20 Chromatography: Fractions containing the ansatrienins are further purified by size-exclusion chromatography on Sephadex LH-20, typically using methanol (B129727) as the eluent.
-
High-Performance Liquid Chromatography (HPLC): Final purification of this compound is achieved by reversed-phase HPLC (e.g., C18 column) using a gradient of water and acetonitrile (B52724) or methanol.
-
Structure Elucidation
The structure of the purified this compound is determined using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number and types of protons in the molecule and their connectivity.
-
¹³C NMR: Provides information about the number and types of carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure.
-
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule (e.g., hydroxyl, carbonyl, amide groups).
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the chromophore of the molecule, which is characteristic of the ansamycin class.
Biological Activity
Conclusion
The discovery of minor natural products like this compound from complex microbial extracts highlights the importance of thorough chemical investigation of producing organisms. While challenges remain in the isolation and full characterization of these low-abundance compounds, modern spectroscopic and chromatographic techniques provide the necessary tools for their successful identification. The elucidation of the structure and biosynthetic pathway of this compound contributes to our understanding of the chemical diversity of the ansamycin family and provides a basis for future research into its potential biological activities and therapeutic applications.
References
- 1. rsc.org [rsc.org]
- 2. Streptomyces collinus - Wikipedia [en.wikipedia.org]
- 3. medkoo.com [medkoo.com]
- 4. Biosynthesis of ansatrienin (mycotrienin) and naphthomycin. Identification and analysis of two separate biosynthetic gene clusters in Streptomyces collinus Tü 1892 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biosynthesis of the ansamycin antibiotic ansatrienin (mycotrienin) by Streptomyces collinus - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Spectrometric Characterization of Ansatrienin A3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ansatrienin A3 is a member of the ansamycin (B12435341) family of antibiotics, characterized by a unique ansa-bridged macrocyclic lactam structure. A comprehensive understanding of its spectroscopic and spectrometric properties is fundamental for its identification, characterization, and further development in therapeutic applications. This technical guide provides a structured overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound. While exhaustive primary spectral data is not publicly available, this document presents a framework for the expected data based on the known structure of the compound and general analytical methodologies. It includes detailed, generalized experimental protocols and a conceptual workflow for the spectroscopic analysis of this class of natural products.
Compound Identification
| Property | Value |
| Compound Name | This compound |
| CAS Number | 85819-31-4 |
| Molecular Formula | C₃₄H₄₆N₂O₈ |
| Molecular Weight | 610.74 g/mol |
| Exact Mass | 610.3254 Da |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential technique for the structural elucidation of complex natural products like this compound. The following tables are formatted to present the ¹H and ¹³C NMR data.
Table 1: ¹H NMR Spectroscopic Data for this compound.
No publicly available experimental data for ¹H NMR chemical shifts of this compound could be located. This table serves as a template for organizing such data once acquired.
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| e.g., H-1 | [Value] | [e.g., d, t, q, m] | [Value] |
| ... | ... | ... | ... |
Table 2: ¹³C NMR Spectroscopic Data for this compound.
No publicly available experimental data for ¹³C NMR chemical shifts of this compound could be located. This table serves as a template for organizing such data once acquired.
| Position | Chemical Shift (δ, ppm) |
| e.g., C-1 | [Value] |
| ... | ... |
Mass Spectrometry (MS)
High-resolution mass spectrometry, particularly with electrospray ionization (HR-ESI-MS), is critical for determining the elemental composition and confirming the molecular weight of this compound.
Table 3: High-Resolution Mass Spectrometry Data for this compound.
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 611.3327 | [Value] |
| [M+Na]⁺ | 633.3147 | [Value] |
| [M-H]⁻ | 609.3182 | [Value] |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of NMR and MS data for a natural product such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).
-
¹H NMR Spectroscopy:
-
Spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).
-
Standard pulse programs are used to acquire one-dimensional ¹H NMR spectra.
-
Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for adequate signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
-
¹³C NMR Spectroscopy:
-
Spectra are recorded on the same instrument, operating at the corresponding ¹³C frequency (e.g., 100, 125, or 150 MHz).
-
Proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each unique carbon atom.
-
A wider spectral width (e.g., 0-220 ppm) is used. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time are required.
-
High-Resolution Mass Spectrometry (HR-ESI-MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a concentration of approximately 1-10 µg/mL. A small amount of formic acid or ammonium (B1175870) acetate (B1210297) may be added to promote ionization.
-
Instrumentation: The analysis is performed on a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
The sample solution is infused into the ESI source at a flow rate of 5-10 µL/min.
-
The mass spectrometer is operated in either positive or negative ion mode to detect protonated ([M+H]⁺), sodiated ([M+Na]⁺), or deprotonated ([M-H]⁻) molecular ions.
-
Data is acquired over a relevant mass range (e.g., m/z 100-1000) with high mass accuracy and resolution.
-
Workflow and Pathway Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and a conceptual representation of a natural product's interaction in a biological context.
Caption: Workflow for the spectroscopic and spectrometric analysis of this compound.
Caption: Conceptual diagram of this compound's potential mechanism of action.
Ansatrienin A3 and Mycotrienin I: A Technical Deep Dive into a Closely Related Ansamycin Pair
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ansamycin (B12435341) family of antibiotics, characterized by a macroscopic lactam ring bridging an aromatic nucleus, represents a significant area of natural product research due to their potent biological activities. Among these, the compounds produced by Streptomyces collinus have garnered considerable interest. This technical guide provides an in-depth exploration of two such ansamycins: Mycotrienin I, also known as Ansatrienin A, and a closely related minor component, Ansatrienin A3. We will delve into their structural relationship, comparative physicochemical and biological data, the experimental methodologies for their study, and the signaling pathways they modulate.
Relationship and Biosynthesis
Mycotrienin I (Ansatrienin A) and this compound are co-produced by the actinomycete Streptomyces collinus.[1] Mycotrienin I is a major component of the ansamycin complex, while this compound is produced in smaller quantities.[1] Their structural relationship stems from a shared biosynthetic origin. Both compounds are polyketides, assembled from a 3-amino-5-hydroxybenzoic acid (AHBA) starter unit.[2][3] The ansa chain is constructed by a Type I polyketide synthase (PKS), followed by tailoring reactions that result in the final structures. The variation between Mycotrienin I and this compound lies in the acyl group attached to the D-alanine moiety.
Data Presentation: Physicochemical and Biological Properties
The following tables summarize the key quantitative data for Mycotrienin I and this compound, facilitating a direct comparison.
Table 1: Physicochemical Properties
| Property | Mycotrienin I (Ansatrienin A) | This compound |
| CAS Number | 82189-03-5 | 85819-31-4[4] |
| Molecular Formula | C₃₆H₄₈N₂O₈ | C₃₄H₄₆N₂O₈[4] |
| Molecular Weight | 636.78 g/mol | 610.74 g/mol [4] |
| Exact Mass | 636.3414 g/mol | 610.3254 g/mol [4] |
Table 2: Biological Activity (IC₅₀ Values)
| Target/Assay | Mycotrienin I (Ansatrienin A) | This compound |
| Antifungal Activity | Active[5] | Data not available |
| Hsp90 Inhibition | Implied (as an ansamycin) | Implied (as an ansamycin) |
Experimental Protocols
Isolation and Characterization of Ansatrienins from Streptomyces collinus
This protocol outlines a general workflow for the isolation and characterization of Mycotrienin I and this compound.
-
Fermentation: Streptomyces collinus is cultured in a suitable liquid medium (e.g., starch casein broth) under aerobic conditions at 28-30°C for 7-14 days to allow for the production of secondary metabolites.[6]
-
Extraction: The culture broth is separated from the mycelium by centrifugation or filtration. The supernatant is then extracted with a water-immiscible organic solvent, such as ethyl acetate (B1210297). The organic phase, containing the ansamycins, is collected and concentrated under reduced pressure.[7]
-
Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps for purification. This typically involves:
-
Silica (B1680970) Gel Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate fractions based on polarity.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compounds of interest are further purified by reversed-phase preparative HPLC (e.g., on a C18 column) using a suitable mobile phase (e.g., acetonitrile-water gradient) to yield pure Mycotrienin I and this compound.
-
-
Structure Elucidation: The structures of the purified compounds are determined using a combination of spectroscopic techniques:[8]
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry.
-
Determination of IC₅₀ Values (MTT Assay)
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A common method to determine this for cell-based assays is the MTT assay.[9]
-
Cell Culture: Adherent cancer cell lines are cultured in 96-well plates until they reach a desired confluency.
-
Compound Treatment: The cells are treated with serial dilutions of the test compound (e.g., Mycotrienin I or this compound) and incubated for a specified period (e.g., 24-72 hours). Control wells with no compound are also included.
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692).
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or an acidic isopropanol (B130326) solution).
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[10]
Signaling Pathway Modulation: Hsp90 Inhibition
A primary mechanism of action for many ansamycin antibiotics is the inhibition of Heat Shock Protein 90 (Hsp90).[11][12] Hsp90 is a molecular chaperone responsible for the conformational maturation and stability of a wide range of "client" proteins, many of which are critical for cancer cell proliferation and survival. By binding to the ATP-binding pocket of Hsp90, ansamycins disrupt its chaperone function, leading to the degradation of client proteins via the ubiquitin-proteasome pathway. This triggers downstream effects such as cell cycle arrest and apoptosis.[13][14]
Conclusion
Mycotrienin I (Ansatrienin A) and this compound are structurally related ansamycin antibiotics with a common biosynthetic origin in Streptomyces collinus. While Mycotrienin I is a major product, the study of minor components like this compound is crucial for understanding the full biosynthetic potential of the producing organism and for the discovery of novel bioactive compounds. The primary mechanism of action for this class of compounds involves the inhibition of Hsp90, a key molecular chaperone, leading to the degradation of numerous oncoproteins and subsequent cell cycle arrest and apoptosis. The detailed experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers in natural product chemistry, drug discovery, and cancer biology, facilitating further investigation into the therapeutic potential of these fascinating molecules.
References
- 1. Ansatrienin A2 and A3: minor components of the ansamycin complex produced by Streptomyces collinus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of the ansamycin antibiotic ansatrienin (mycotrienin) by Streptomyces collinus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis of ansatrienin (mycotrienin) and naphthomycin. Identification and analysis of two separate biosynthetic gene clusters in Streptomyces collinus Tü 1892 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. sist.sathyabama.ac.in [sist.sathyabama.ac.in]
- 7. Isolation, Characterization of Pyraclostrobin Derived from Soil Actinomycete Streptomyces sp. HSN-01 and Its Antimicrobial and Anticancer Activity [mdpi.com]
- 8. Naphthomycins L-N, ansamycin antibiotics from Streptomyces sp. CS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of Hsp90 function by ansamycins causes retinoblastoma gene product-dependent G1 arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of heat shock protein HSP90-pp60v-src heteroprotein complex formation by benzoquinone ansamycins: essential role for stress proteins in oncogenic transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Inhibition of Hsp90 function by ansamycins causes downregulation of cdc2 and cdc25c and G(2)/M arrest in glioblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Ansamycin Complex from Streptomyces collinus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Streptomyces collinus, a soil-dwelling bacterium, is a notable producer of a diverse array of bioactive secondary metabolites. Among these, the ansamycin (B12435341) complex stands out for its significant antifungal and cytotoxic properties. This technical guide provides a comprehensive overview of the ansamycin complex from S. collinus, focusing on its biosynthesis, chemical diversity, biological activities, and the methodologies for its study. The primary components of this complex are the ansatrienins (also known as mycotrienins), which are macrocyclic polyketides. This document aims to serve as a valuable resource for researchers engaged in natural product discovery, antibiotic development, and oncology research.
Chemical Composition of the Ansamycin Complex
The ansamycin complex produced by Streptomyces collinus is primarily composed of ansatrienin A and B, with minor components including ansatrienin A2 and A3. These compounds belong to the benzenoid class of ansamycins, characterized by a macrocyclic lactam ring attached to a benzene (B151609) core.
Table 1: Major Components of the Ansamycin Complex from Streptomyces collinus
| Compound | Molecular Formula | Molecular Weight | Key Structural Features |
| Ansatrienin A (Mycotrienin I) | C₃₆H₅₀N₂O₈ | 638.8 | 19-membered macrocyclic lactam ring, triene system, cyclohexanecarboxylic acid moiety |
| Ansatrienin B (Mycotrienin II) | C₃₄H₄₈N₂O₇ | 600.8 | Similar to Ansatrienin A, but lacking the N-cyclohexanecarbonyl-D-alanine side chain |
| Ansatrienin A2 | C₃₅H₄₈N₂O₈ | 628.8 | Minor component with variations in the ansa chain |
| Ansatrienin A3 | C₃₄H₄₆N₂O₈ | 610.7 | Minor component with variations in the ansa chain.[1][2] |
Biosynthesis of the Ansamycin Complex
The biosynthesis of ansatrienins in Streptomyces collinus is a complex process involving a Type I polyketide synthase (PKS) and a non-ribosomal peptide synthetase (NRPS) system. The biosynthesis initiates with the formation of the starter unit, 3-amino-5-hydroxybenzoic acid (AHBA), which is derived from the shikimate pathway.[3] The polyketide chain is then assembled by the PKS, followed by cyclization and modifications to form the characteristic macrocyclic structure.
Streptomyces collinus possesses separate and distinct gene clusters for the biosynthesis of ansatrienin and another ansamycin, naphthomycin.[4][5] The ansatrienin biosynthetic gene cluster contains genes encoding the PKS and NRPS machinery, as well as enzymes responsible for the synthesis of the cyclohexanecarboxylic acid moiety and the D-alanine residue.[3][4]
Key Precursors and Their Origins:
-
3-Amino-5-hydroxybenzoic acid (AHBA): The starter unit for the polyketide chain, synthesized via a variant of the shikimate pathway.[3]
-
Propionate and Acetate (B1210297) units: Extender units for the growing polyketide chain, incorporated by the PKS modules.
-
Shikimic Acid: The precursor for the cyclohexanecarboxylic acid moiety that is attached to the D-alanine side chain in ansatrienin A.[3]
-
D-Alanine: Incorporated by the NRPS module.[3]
-
Methionine: The source of the methoxy (B1213986) group on the benzene ring.[3]
Biological Activities
The ansamycin complex from Streptomyces collinus exhibits a range of biological activities, with antifungal and cytotoxic effects being the most prominent.
Antifungal Activity
Ansatrienin B has demonstrated activity against various fungi and yeasts.[6] The minimum inhibitory concentrations (MICs) for ansatrienin B against several fungal strains are summarized below.
Table 2: Antifungal Activity of Ansatrienin B
| Fungal Species | MIC (µg/mL) |
| Penicillium chrysogenum | 12.5 |
| Mucor pusillus | 12.5 |
| Rhizopus delemar | 12.5 |
| Saccharomyces cerevisiae | 8.0 |
| Candida utilis | 4.0 |
| Candida krusei | 4.0 |
| (Data sourced from MedChemExpress product information)[6] |
Cytotoxic and Other Biological Activities
Ansatrienins have shown potent cytotoxic activity against various tumor cell lines and also inhibit osteoclastic bone resorption.[7] Ansatrienin B has been reported to inhibit the release of ⁴⁵calcium from fetal rat long bones with an IC₅₀ of 21 nM.[6] It also inhibits protein synthesis by specifically targeting L-leucine incorporation in A549 cells with an IC₅₀ of 58 nM and inhibits TNF-α-induced expression of ICAM-1 with an IC₅₀ of 300 nM.[6]
Table 3: Cytotoxic and Other Biological Activities of Ansatrienin B
| Activity | Cell Line / System | IC₅₀ |
| Inhibition of bone resorption | Fetal rat long bones | 21 nM |
| Inhibition of protein synthesis | A549 cells | 58 nM |
| Inhibition of ICAM-1 expression | TNF-α-induced | 300 nM |
| (Data sourced from MedChemExpress product information)[6] |
Experimental Protocols
Fermentation and Production
Optimizing fermentation conditions is crucial for maximizing the production of the ansamycin complex. While specific optimized media for S. collinus are not extensively detailed in publicly available literature, general strategies for Streptomyces fermentation can be applied.
1. Culture and Inoculum Preparation:
-
Maintain Streptomyces collinus on a suitable agar (B569324) medium, such as ISP2 agar or starch casein agar.
-
Prepare a spore suspension from a mature culture.
-
Inoculate a seed culture medium and incubate for 2-3 days to obtain a vegetative inoculum.
2. Production Fermentation:
-
Inoculate the production medium with the seed culture.
-
Typical production media for Streptomyces contain a carbon source (e.g., glucose, starch), a nitrogen source (e.g., yeast extract, peptone), and mineral salts.
-
Maintain fermentation parameters such as temperature (typically 28-30°C), pH (around 7.0), aeration, and agitation at optimal levels.
Extraction and Purification Protocol
1. Extraction:
-
Separate the mycelium from the fermentation broth by centrifugation or filtration.
-
Extract the mycelium with an organic solvent such as acetone (B3395972) or methanol.
-
Extract the filtered broth with a water-immiscible organic solvent like ethyl acetate.
-
Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
2. Purification:
-
Subject the crude extract to column chromatography on silica (B1680970) gel, eluting with a gradient of a non-polar to a polar solvent system (e.g., hexane-ethyl acetate or chloroform-methanol).
-
Monitor the fractions by thin-layer chromatography (TLC) and pool the fractions containing the ansamycins.
-
Further purify the pooled fractions using high-performance liquid chromatography (HPLC), preferably with a reversed-phase column (e.g., C18) and a suitable mobile phase (e.g., a gradient of water and acetonitrile (B52724) or methanol).
Bioactivity Assays
1. Antifungal Susceptibility Testing (Broth Microdilution Method):
-
Prepare a standardized inoculum of the fungal test strain.
-
Serially dilute the purified ansamycin compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).
-
Add the fungal inoculum to each well.
-
Incubate the plate at an appropriate temperature for 24-48 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that visibly inhibits fungal growth.
2. Cytotoxicity Assay (MTT Assay):
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the purified ansamycin compounds for a specified duration (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Genetic Regulation of Biosynthesis
The production of antibiotics in Streptomyces is tightly regulated by a complex network of genes. This includes cluster-situated regulators (CSRs) located within the biosynthetic gene cluster, as well as global regulators that respond to nutritional and environmental signals. While the specific regulatory network for ansatrienin biosynthesis in S. collinus is not fully elucidated, it is likely to involve pathway-specific activators and repressors that control the expression of the PKS and NRPS genes. Further research, including gene knockout and expression studies, is needed to fully understand the regulatory mechanisms governing ansamycin production in this organism.
Conclusion
The ansamycin complex from Streptomyces collinus represents a promising source of bioactive compounds with potential applications in antifungal and anticancer therapies. This technical guide has provided a detailed overview of the key aspects of this complex, from its biosynthesis and chemical diversity to its biological activities and the experimental protocols for its investigation. Further research into the optimization of production, elucidation of the complete regulatory network, and comprehensive evaluation of the therapeutic potential of individual components is warranted to fully exploit the capabilities of these fascinating natural products.
References
- 1. Ansatrienin A2 and A3: minor components of the ansamycin complex produced by Streptomyces collinus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. Biosynthesis of the ansamycin antibiotic ansatrienin (mycotrienin) by Streptomyces collinus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthesis of ansatrienin (mycotrienin) and naphthomycin. Identification and analysis of two separate biosynthetic gene clusters in Streptomyces collinus Tü 1892 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biosynthesis of ansatrienin (mycotrienin) and naphthomycin. Identification and analysis of two separate biosynthetic gene clusters in Streptomyces collinus Tü 1892. | Semantic Scholar [semanticscholar.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. bioaustralis.com [bioaustralis.com]
Methodological & Application
Application Notes and Protocols: Ansatrienin A3 Antibacterial Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ansatrienin A3 is a member of the ansamycin (B12435341) class of antibiotics, which are characterized by a macrocyclic structure.[1] These compounds are typically produced by actinomycete bacteria, such as Streptomyces collinus.[1][2] The primary mechanism of action for many ansamycin antibiotics is the inhibition of bacterial RNA polymerase, a critical enzyme for transcription, thereby halting protein synthesis and bacterial growth. This document provides a detailed protocol for determining the antibacterial activity of this compound, focusing on the standardized broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Note on Data Availability: As of the compilation of this document, specific quantitative data (e.g., MIC, MBC values) for this compound against a broad range of bacterial species is not widely available in publicly accessible scientific literature. The following protocols provide a standardized framework for generating this essential data in a laboratory setting. A related compound, Ansatrienin B, has been reported to be inactive against bacteria, highlighting the importance of empirical testing for this compound.[3]
Data Presentation
The primary outputs of the described protocols are the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values. These values should be recorded and presented in a clear, tabular format to allow for easy comparison of this compound's activity against different bacterial strains.
Table 1: Hypothetical Summary of this compound Antibacterial Activity
| Bacterial Strain | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |
| Staphylococcus aureus ATCC 25923 | Gram-positive | Data to be generated | Data to be generated | Bacteriostatic/Bactericidal |
| Escherichia coli ATCC 25922 | Gram-negative | Data to be generated | Data to be generated | Bacteriostatic/Bactericidal |
| Methicillin-resistant S. aureus (MRSA) | Gram-positive | Data to be generated | Data to be generated | Bacteriostatic/Bactericidal |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | Data to be generated | Data to be generated | Bacteriostatic/Bactericidal |
Interpretation:
-
Bacteriostatic: The MBC/MIC ratio is >4.
-
Bactericidal: The MBC/MIC ratio is ≤4.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.
Materials:
-
This compound (dissolved in an appropriate solvent, e.g., DMSO, to a known stock concentration)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains for testing (e.g., S. aureus, E. coli)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
-
Spectrophotometer (optional, for inoculum standardization)
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hours) agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of this compound Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well microtiter plate.
-
A typical dilution series might range from 128 µg/mL to 0.125 µg/mL.
-
Ensure each well contains 50 µL of the diluted this compound solution.
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well containing the this compound dilutions, bringing the final volume to 100 µL.
-
This will result in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL and will halve the concentration of this compound in each well.
-
-
Controls:
-
Growth Control: 50 µL of CAMHB + 50 µL of bacterial inoculum (no this compound).
-
Sterility Control: 100 µL of sterile CAMHB (no bacteria or this compound).
-
-
Incubation:
-
Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
Following incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined after the MIC has been established.
Materials:
-
MIC plate from the previous experiment
-
Mueller-Hinton Agar (MHA) plates
-
Sterile micropipette and tips
-
Incubator (35°C ± 2°C)
Procedure:
-
Subculturing:
-
From the wells of the MIC plate that show no visible growth (the MIC well and all wells with higher concentrations), take a 10 µL aliquot.
-
Spot-inoculate the aliquot onto a sterile MHA plate.
-
-
Incubation:
-
Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.
-
-
Reading the MBC:
-
After incubation, count the number of colonies on each spot.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., ≤ 0.1% survival).
-
Visualizations
Experimental Workflow
Caption: Workflow for MIC and MBC determination.
Proposed Mechanism of Action
Caption: Proposed mechanism of this compound.
References
- 1. Ansatrienin A2 and A3: minor components of the ansamycin complex produced by Streptomyces collinus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of the ansamycin antibiotic ansatrienin (mycotrienin) by Streptomyces collinus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vitro Antifungal Screening of Ansatrienin A3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ansatrienin A3 is a member of the ansamycin (B12435341) class of natural products, which are known for their diverse biological activities. While ansamycins have been primarily investigated for their antibacterial and anticancer properties, there is growing interest in their potential as antifungal agents. This document provides detailed application notes and protocols for the in vitro antifungal screening of this compound. The methodologies are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and comparability of results. The primary antifungal mechanism of action for ansamycins is believed to be the inhibition of Heat Shock Protein 90 (Hsp90), a key molecular chaperone involved in fungal stress responses, morphogenesis, and drug resistance.
Data Presentation: Antifungal Activity of Ansamycins
While specific Minimum Inhibitory Concentration (MIC) data for this compound against a wide range of fungal pathogens is not extensively available in the public domain, the following tables summarize the in vitro antifungal activity of closely related ansamycin compounds, Geldanamycin (an Hsp90 inhibitor) and Ansatrienin B. This data serves as a valuable reference for the expected antifungal spectrum and potency of this compound.
Table 1: In Vitro Antifungal Activity of Geldanamycin against Candida species [1]
| Fungal Species | Geldanamycin MIC Range (mg/L) | Geldanamycin Geometric Mean MIC (mg/L) |
| Candida spp. (32 clinical isolates) | 3.2 - 12.8 | 6.54 |
Table 2: In Vitro Antifungal Activity of Ansatrienin B against Various Fungi [2]
| Fungal Species | Ansatrienin B MIC (µg/mL) |
| Penicillium chrysogenum | 12.5 |
| Mucor pusillus | 12.5 |
| Rhizopus delemar | 12.5 |
| Saccharomyces cerevisiae | 8.0 |
| Candida utilis | 4.0 |
| Candida krusei | 4.0 |
Experimental Protocols
The following protocols are adapted from the CLSI guidelines for antifungal susceptibility testing of yeasts (M27-A3) and filamentous fungi (M38-A2).[3][4][5][6][7][8][9]
Protocol 1: Broth Microdilution Antifungal Susceptibility Testing for Yeasts (e.g., Candida spp.)
This protocol is based on the CLSI M27-A3 document.[3][5][6][8][9]
1. Preparation of Antifungal Stock Solution: a. Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO). The final concentration of DMSO in the test wells should not exceed 1% to avoid solvent-induced toxicity. b. The stock solution should be prepared at a concentration 100 times the highest concentration to be tested.
2. Preparation of Microdilution Plates: a. Use sterile 96-well U-bottom microdilution plates. b. Prepare serial two-fold dilutions of this compound in RPMI-1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS). The final volume in each well should be 100 µL. c. Include a growth control well (medium without drug) and a sterility control well (medium only).
3. Inoculum Preparation: a. Culture the yeast isolate on Sabouraud Dextrose Agar (B569324) (SDA) at 35°C for 24-48 hours. b. Prepare a suspension of the yeast cells in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. c. Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in the test wells.
4. Inoculation and Incubation: a. Add 100 µL of the standardized inoculum to each well of the microdilution plate, resulting in a final volume of 200 µL. b. Incubate the plates at 35°C for 24-48 hours.
5. Determination of Minimum Inhibitory Concentration (MIC): a. The MIC is defined as the lowest concentration of this compound that causes a significant reduction in growth (typically ≥50%) compared to the growth control. b. The endpoint can be determined visually or spectrophotometrically by reading the optical density at a suitable wavelength (e.g., 530 nm).
Protocol 2: Broth Microdilution Antifungal Susceptibility Testing for Filamentous Fungi (e.g., Aspergillus spp.)
This protocol is based on the CLSI M38-A2 document.[7][10][11][12]
1. Preparation of Antifungal Stock Solution: a. Follow the same procedure as described in Protocol 1, Section 1.
2. Preparation of Microdilution Plates: a. Follow the same procedure as described in Protocol 1, Section 2.
3. Inoculum Preparation: a. Culture the filamentous fungus on Potato Dextrose Agar (PDA) at 35°C for 5-7 days, or until adequate sporulation is observed. b. Harvest the conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., 0.05% Tween 20). c. Adjust the conidial suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ conidia/mL in RPMI-1640 medium using a hemocytometer.
4. Inoculation and Incubation: a. Add 100 µL of the standardized conidial suspension to each well of the microdilution plate. b. Incubate the plates at 35°C for 48-72 hours.
5. Determination of Minimum Inhibitory Concentration (MIC): a. The MIC is defined as the lowest concentration of this compound that causes complete inhibition of growth as observed visually.
Visualizations
Signaling Pathway: Antifungal Mechanism of Ansamycins via Hsp90 Inhibition
Ansamycin antibiotics, such as this compound, are thought to exert their antifungal effects by inhibiting the molecular chaperone Hsp90.[13][14][15][16][17][18][19][20] Hsp90 is crucial for the proper folding and function of numerous client proteins, many of which are key regulators of cellular stress responses, morphogenesis (e.g., the yeast-to-hyphae transition in Candida albicans), and drug resistance.[13][14][15][16] Inhibition of Hsp90 leads to the destabilization and degradation of these client proteins, ultimately resulting in fungal cell death or growth inhibition.
Caption: Antifungal mechanism of this compound via Hsp90 inhibition.
Experimental Workflow: In Vitro Antifungal Screening
The following diagram illustrates the general workflow for the in vitro antifungal screening of a test compound like this compound.
Caption: General workflow for in vitro antifungal susceptibility testing.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Reference method for broth dilution antifungal susceptibility testing of yeasts : Approved standard | Semantic Scholar [semanticscholar.org]
- 4. scribd.com [scribd.com]
- 5. webstore.ansi.org [webstore.ansi.org]
- 6. researchgate.net [researchgate.net]
- 7. Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. Approved Standard CLSI Document M38-A2 – ScienceOpen [scienceopen.com]
- 8. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. njccwei.com [njccwei.com]
- 11. webstore.ansi.org [webstore.ansi.org]
- 12. intertekinform.com [intertekinform.com]
- 13. Fungal Hsp90 - a biological transistor that tunes cellular outputs to thermal inputs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hsp90 Orchestrates Stress Response Signaling Governing Fungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Identification and Phenotypic Characterization of Hsp90 Phosphorylation Sites That Modulate Virulence Traits in the Major Human Fungal Pathogen Candida albicans [frontiersin.org]
- 16. Hsp90 Orchestrates Stress Response Signaling Governing Fungal Drug Resistance | PLOS Pathogens [journals.plos.org]
- 17. academic.oup.com [academic.oup.com]
- 18. The non-Geldanamycin Hsp90 inhibitors enhanced the antifungal activity of fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Hsp90 as Drug Target Against Bacterial and Fungal Infections | Bentham Science [benthamscience.com]
- 20. Inhibition of Hsp90 function by ansamycins causes retinoblastoma gene product-dependent G1 arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation of Ansatrienin A3 from Bacterial Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ansatrienin A3 is a member of the ansamycin (B12435341) family of antibiotics, a group of macrolactams known for their diverse biological activities. Produced by the bacterium Streptomyces collinus, this compound is a minor component of the ansamycin complex synthesized by this organism.[1][2] The ansatrienins are characterized by a unique ansa-bridge structure and exhibit notable antibacterial and antifungal properties, making them of interest for further investigation in drug discovery and development.
These application notes provide a comprehensive overview of the methodologies for the isolation and purification of this compound from Streptomyces collinus fermentation cultures. The protocols outlined below are based on established techniques for the purification of ansamycin-type antibiotics and related natural products.
Data Presentation
Due to the limited availability of specific quantitative data for the isolation of this compound in publicly accessible literature, the following tables provide representative values that can be expected during a typical purification process. These values are intended for guidance and may vary depending on the specific fermentation conditions and purification scale.
Table 1: Fermentation and Extraction Parameters
| Parameter | Value/Range | Notes |
| Fermentation Volume | 10 L | Representative laboratory scale. |
| Biomass (wet weight) | 800 - 1200 g | Dependent on growth conditions and duration. |
| Crude Extract Yield | 5 - 15 g | After solvent extraction and evaporation. |
| Extraction Solvent | Ethyl Acetate (B1210297) | A common solvent for extracting semi-polar compounds. |
| Solvent to Broth Ratio | 1:1 (v/v) | Typical ratio for efficient extraction. |
Table 2: Chromatographic Purification Summary
| Chromatographic Step | Stationary Phase | Mobile Phase System | Expected Purity of this compound Fraction |
| Step 1: Silica (B1680970) Gel Chromatography | Silica Gel (60-120 mesh) | Hexane (B92381):Ethyl Acetate (gradient) | 40-60% |
| Step 2: Preparative HPLC | C18 Reversed-Phase (5 µm) | Acetonitrile:Water (gradient) | >95% |
Experimental Protocols
Protocol 1: Cultivation of Streptomyces collinus
This protocol describes the cultivation of Streptomyces collinus for the production of this compound.
Materials:
-
Streptomyces collinus strain (e.g., ATCC 19743)
-
Seed culture medium (e.g., Tryptic Soy Broth)
-
Production medium (e.g., Starch Casein Nitrate Broth)
-
Sterile baffled flasks
-
Incubator shaker
Procedure:
-
Inoculum Preparation: Inoculate a single colony of Streptomyces collinus into a 250 mL baffled flask containing 50 mL of seed culture medium.
-
Incubate at 28-30°C with shaking at 200 rpm for 48-72 hours until a dense culture is obtained.
-
Production Culture: Inoculate a 2 L baffled flask containing 1 L of production medium with 5% (v/v) of the seed culture.
-
Incubate the production culture at 28-30°C with shaking at 200 rpm for 5-7 days. Monitor the production of secondary metabolites periodically by analytical techniques such as HPLC.
Protocol 2: Extraction of this compound
This protocol details the extraction of the ansamycin complex, including this compound, from the fermentation broth.
Materials:
-
Fermentation broth from Protocol 1
-
Ethyl acetate
-
Centrifuge and appropriate centrifuge bottles
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Separation of Biomass: Centrifuge the fermentation broth at 5,000 x g for 20 minutes to separate the mycelial biomass from the supernatant.
-
Extraction from Supernatant: Transfer the supernatant to a large separatory funnel. Add an equal volume of ethyl acetate and shake vigorously for 10-15 minutes. Allow the layers to separate and collect the upper organic phase. Repeat the extraction twice.
-
Extraction from Biomass: Homogenize the mycelial biomass with an equal volume of ethyl acetate. Stir for 1-2 hours at room temperature. Filter the mixture to separate the organic extract from the cell debris. Repeat the extraction.
-
Combine and Concentrate: Pool all the ethyl acetate extracts. Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude oily residue.
Protocol 3: Purification of this compound
This protocol describes a two-step chromatographic procedure for the purification of this compound from the crude extract.
Materials:
-
Crude extract from Protocol 2
-
Silica gel (60-120 mesh)
-
Glass chromatography column
-
Hexane
-
Ethyl acetate
-
Preparative High-Performance Liquid Chromatography (HPLC) system
-
C18 reversed-phase preparative HPLC column (e.g., 250 x 10 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Fraction collector
Procedure:
Step 1: Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in hexane and pack it into a glass chromatography column.
-
Sample Loading: Dissolve the crude extract in a minimal amount of a 1:1 hexane:ethyl acetate mixture and load it onto the top of the silica gel column.
-
Elution: Elute the column with a stepwise gradient of increasing ethyl acetate concentration in hexane (e.g., starting from 100% hexane, progressing to 10:1, 5:1, 2:1, 1:1, and finally 100% ethyl acetate).
-
Fraction Collection: Collect fractions of a suitable volume (e.g., 20 mL) and monitor the composition of each fraction by thin-layer chromatography (TLC) or analytical HPLC.
-
Pooling: Combine the fractions containing the ansamycin complex, which will include this compound. Evaporate the solvent from the pooled fractions.
Step 2: Preparative HPLC
-
Sample Preparation: Dissolve the enriched fraction from the silica gel chromatography step in a minimal amount of the initial mobile phase for HPLC.
-
HPLC Conditions:
-
Column: C18 reversed-phase preparative column.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 30% to 70% Acetonitrile over 40 minutes is a typical starting point.
-
Flow Rate: 4-5 mL/min.
-
Detection: UV detector at a wavelength of 280 nm and 320 nm.
-
-
Injection and Fraction Collection: Inject the sample onto the HPLC system. Collect the peaks corresponding to this compound using a fraction collector. The retention time for this compound will need to be determined using an analytical standard if available, or by analyzing the fractions of the major peaks.
-
Purity Analysis: Assess the purity of the collected this compound fraction using analytical HPLC.
-
Final Product: Evaporate the solvent from the pure fractions to obtain purified this compound.
Visualizations
Caption: Overall workflow for the isolation of this compound.
Caption: Logical flow of the two-step purification process.
References
Application Notes and Protocols: Ansatrienin A3 in Natural Product Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ansatrienin A3 is a member of the ansamycin (B12435341) family of antibiotics, isolated as a minor component from cultures of Streptomyces collinus.[1][2] Like other ansamycins, it possesses a unique ansa-bridged macrocyclic lactam structure. This class of natural products has garnered significant interest in drug discovery due to their diverse biological activities. While research on this compound is less extensive than its close relative Ansatrienin A, it has demonstrated both antifungal and antibacterial properties.[1] These application notes provide an overview of the potential applications of this compound in natural product screening campaigns and detailed protocols for its evaluation.
Biological Activities and Potential Applications
This compound and its analogs have been shown to exhibit a range of biological activities that make them attractive candidates for further investigation in drug discovery programs.
-
Antifungal Activity: Ansamycins, including the ansatrienin complex, have been reported to have activity against various fungal and yeast species.[1][3] This makes this compound a relevant compound for screening in antifungal drug discovery programs.
-
Anticancer Potential: The closely related compound, Ansatrienin A, has demonstrated potent activity against tumor cell lines.[4] It has also been shown to inhibit osteoclastic bone resorption and potentiate the effects of several clinical anti-cancer agents.[4] Given the structural similarity, this compound should be considered for screening in anticancer drug discovery, particularly for its potential cytotoxic and kinase inhibitory effects.
-
Kinase Inhibition: Ansatrienin A is a known inhibitor of pp60c-srcM kinase.[5] As protein kinases are critical targets in oncology and other diseases, this compound may also possess inhibitory activity against a range of kinases.
-
Anti-inflammatory Effects: Ansatrienin A has been shown to inhibit TNF-α-induced expression of intercellular adhesion molecule-1 (ICAM-1), suggesting potential anti-inflammatory properties.[5]
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound, the following table includes data for the closely related and more extensively studied Ansatrienin A. Researchers should consider this data as indicative of the potential activity of this compound and perform their own dose-response studies.
| Compound | Assay | Target/Cell Line | IC50 Value | Reference |
| Ansatrienin A | Parathyroid hormone-induced calcium release | Fetal rat long bones | 64 nM | [5] |
| Ansatrienin A | pp60c-srcM kinase inhibition | - | 100 nM | [5] |
| Ansatrienin A | TNF-α-induced ICAM-1 expression | - | 570 nM | [5] |
Experimental Protocols
Herein are detailed protocols for the evaluation of this compound in common natural product screening assays.
Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A2 guidelines for yeast.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of fungal strains.
Materials:
-
This compound stock solution (in DMSO or other suitable solvent)
-
Fungal strains (e.g., Candida albicans, Cryptococcus neoformans)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Protocol:
-
Inoculum Preparation:
-
Culture the fungal strain on a suitable agar (B569324) plate for 24-48 hours.
-
Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.
-
Dilute the suspension in RPMI-1640 medium to achieve a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
-
Drug Dilution:
-
Prepare a serial two-fold dilution of this compound in RPMI-1640 medium in the 96-well plate. The final concentration range should typically span from 0.03 to 32 µg/mL.
-
Include a positive control (fungal inoculum without the compound) and a negative control (medium only).
-
-
Inoculation:
-
Add the prepared fungal inoculum to each well containing the drug dilution.
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the positive control, as determined by visual inspection or by reading the optical density at a suitable wavelength (e.g., 530 nm).
-
Cytotoxicity Assay (MTT Assay)
This protocol is a general method to assess the cytotoxic effects of this compound on cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of cancer cell lines.
Materials:
-
This compound stock solution (in DMSO)
-
Cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast carcinoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Sterile 96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization:
-
Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
IC50 Calculation:
-
Plot the percentage of cell viability versus the log of the drug concentration and determine the IC50 value using non-linear regression analysis.
-
Visualizations
Experimental Workflow: Antifungal Susceptibility Testing
Caption: Workflow for antifungal susceptibility testing of this compound.
Experimental Workflow: Cytotoxicity (MTT) Assay
References
- 1. atsjournals.org [atsjournals.org]
- 2. Tumour necrosis factor-alpha-induced ICAM-1 expression in human vascular endothelial and lung epithelial cells: modulation by tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of TNF-alpha on expression of ICAM-1 in human airway epithelial cells in vitro. Signaling pathways controlling surface and gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Ansatrienin A3 as a potential lead for drug discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ansatrienin A3 is a member of the ansamycin (B12435341) class of natural products, a family of compounds known for their diverse biological activities.[1] Structurally, ansamycins are characterized by an aromatic moiety bridged by a long aliphatic chain.[2] While direct experimental data on the biological targets of this compound is limited, its structural similarity to other benzoquinone ansamycins, such as geldanamycin (B1684428) and herbimycin, suggests its potential as an inhibitor of Heat Shock Protein 90 (HSP90).
HSP90 is a molecular chaperone that plays a critical role in the conformational maturation and stability of a wide range of "client" proteins. Many of these client proteins are key components of signaling pathways that are often dysregulated in cancer, such as receptor tyrosine kinases (e.g., HER2), serine/threonine kinases (e.g., AKT), and transcription factors. Inhibition of HSP90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy.
These application notes provide a framework for investigating this compound as a potential drug discovery lead, based on the hypothesis that it functions as an HSP90 inhibitor. The following protocols and data tables, derived from studies of known ansamycin HSP90 inhibitors, can serve as a guide for the initial characterization of this compound's biological activity.
Data Presentation: Efficacy of Ansamycin HSP90 Inhibitors
The following tables summarize representative quantitative data for well-characterized ansamycin HSP90 inhibitors. This data can serve as a benchmark for evaluating the potential potency of this compound.
Table 1: In Vitro Cytotoxicity of Ansamycin HSP90 Inhibitors
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| Geldanamycin | SK-BR-3 | Breast Cancer | 24 |
| 17-AAG | MCF7 | Breast Cancer | 9 |
| 17-DMAG | A549 | Lung Cancer | 26 |
| Herbimycin A | K562 | Leukemia | 10 |
Note: IC50 values are highly dependent on the cell line and assay conditions.
Table 2: Degradation of HSP90 Client Proteins by Ansamycin Inhibitors
| Compound | Cell Line | Client Protein | Concentration (nM) | Time (h) | % Degradation |
| Geldanamycin | BT-474 | HER2 | 100 | 24 | >90% |
| 17-AAG | PC-3 | AKT | 200 | 18 | ~75% |
| Herbimycin A | A431 | Raf-1 | 500 | 16 | ~80% |
Signaling Pathway
Ansamycin antibiotics that inhibit HSP90 disrupt the chaperone's function, leading to the ubiquitination and subsequent proteasomal degradation of its client proteins. This targeted degradation of oncoproteins blocks key signaling pathways involved in cell proliferation and survival.
References
Experimental Use of Ansatrienin A3 in Microbiology Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ansatrienin A3 is a member of the ansamycin (B12435341) family of antibiotics, a class of microbial secondary metabolites known for their broad spectrum of biological activities.[1][2] Produced by Streptomyces collinus, this compound is a minor component of the ansamycin complex and has been identified as possessing both antibacterial and antifungal properties.[3][4] The ansamycin class of antibiotics is characterized by a unique ansa structure, which consists of an aromatic moiety bridged by an aliphatic chain.[2] This structural feature is critical to their biological function, which often involves the inhibition of key cellular processes. While specific research on this compound is limited in publicly available literature, this document provides a detailed overview of its potential applications in microbiology research based on the known activities of the broader ansamycin family and related ansatrienin compounds.
Physicochemical Properties of Ansamycins
Ansamycins are structurally diverse, with variations in the aromatic core and the aliphatic ansa chain.[5] These structural differences influence their biological activity and solubility. Generally, ansamycins are soluble in organic solvents like ethanol, methanol, DMSO, and DMF, but have poor water solubility.
Mechanism of Action (Proposed)
The precise mechanism of action for this compound has not been definitively elucidated in the available literature. However, the ansamycin family of antibiotics is known to target and inhibit essential cellular machinery.[6] A prominent example is the inhibition of bacterial RNA polymerase by rifamycin, a well-known ansamycin.[1] Other ansamycins have been shown to inhibit heat shock protein 90 (Hsp90), which is crucial for the proper folding and function of many cellular proteins.[6]
Given that Ansatrienin B has been shown to inhibit protein synthesis, it is plausible that this compound may also function through a similar mechanism.[7] A proposed general mechanism of action for ansamycin antibiotics is the inhibition of protein synthesis, a critical pathway for microbial survival and proliferation.
Caption: Proposed mechanism of action for this compound.
Quantitative Data (for related Ansatrienin compounds)
Table 1: Inhibitory Concentrations (IC50) of Ansatrienin A
| Target | IC50 (nM) | Reference |
| Parathyroid hormone-induced calcium release | 64 | [8] |
| pp60c-srcM kinase | 100 | [8] |
| TNF-α-induced ICAM-1 expression | 570 | [8] |
Table 2: Minimum Inhibitory Concentrations (MIC) of Ansatrienin B against Fungi
| Fungal Strain | MIC (µg/mL) | Reference |
| Penicillium chrysogenum | 12.5 | [7] |
| Mucor pusillus | 12.5 | [7] |
| Rhizopus delemar | 12.5 | [7] |
| Saccharomyces cerevisiae | 8.0 | [7] |
| Candida utilis | 4.0 | [7] |
| Candida krusei | 4.0 | [7] |
Experimental Protocols
The following are detailed, generalized protocols for assessing the antimicrobial properties of compounds like this compound. These should be adapted based on the specific microbial strains and experimental conditions.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method, a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound (or other test compound)
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial culture in logarithmic growth phase
-
Sterile pipette tips and multichannel pipette
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Prepare Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in the appropriate sterile broth. The final volume in each well should be 100 µL.
-
Inoculum Preparation: Dilute the microbial culture in sterile broth to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL per well.
-
Controls:
-
Positive Control: Wells containing only broth and the microbial inoculum (no this compound).
-
Negative Control: Wells containing only sterile broth (no inoculum).
-
Solvent Control: Wells containing the microbial inoculum and the highest concentration of the solvent used to dissolve this compound.
-
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Protocol 2: Anti-Biofilm Activity Assay
This protocol uses a crystal violet staining method to quantify the effect of this compound on biofilm formation.
Materials:
-
This compound (or other test compound)
-
Sterile 96-well flat-bottom microtiter plates
-
Tryptic Soy Broth (TSB) or other suitable biofilm-promoting medium
-
Bacterial culture in logarithmic growth phase
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid in water
-
Microplate reader
Procedure:
-
Prepare Test Plate: In a 96-well plate, add 100 µL of sterile broth containing varying concentrations of this compound.
-
Inoculation: Add 100 µL of a standardized bacterial suspension (e.g., 1 x 10^6 CFU/mL) to each well.
-
Controls: Include positive (bacteria and broth), negative (broth only), and solvent controls as in the MIC assay.
-
Incubation: Incubate the plate without shaking for 24-48 hours at a temperature that promotes biofilm formation (e.g., 37°C).
-
Wash: Gently remove the planktonic cells by washing the wells twice with 200 µL of PBS.
-
Fixation: Fix the remaining biofilm by air-drying the plate.
-
Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Wash: Remove the excess stain by washing the wells thoroughly with water.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to dissolve the bound crystal violet.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader. A reduction in absorbance in the presence of this compound indicates inhibition of biofilm formation.
Caption: Workflow for Crystal Violet Anti-Biofilm Assay.
Conclusion and Future Directions
This compound represents a potentially valuable compound for microbiology research due to its classification within the bioactive ansamycin family. While specific experimental data for this compound is currently scarce, the provided protocols offer a robust framework for its investigation as an antibacterial and antifungal agent. Future research should focus on determining the precise MIC values of this compound against a broad panel of clinically relevant bacteria and fungi, elucidating its specific mechanism of action, and exploring its efficacy in more complex models such as established biofilms and in vivo infection models. Such studies will be crucial in defining the therapeutic potential of this ansamycin antibiotic.
References
- 1. researchgate.net [researchgate.net]
- 2. Ansamycin - Wikipedia [en.wikipedia.org]
- 3. medkoo.com [medkoo.com]
- 4. Ansatrienin A2 and A3: minor components of the ansamycin complex produced by Streptomyces collinus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modifications, biological origin and antibacterial activity of naphthalenoid ansamycins - Natural Product Reports (RSC Publishing) DOI:10.1039/D2NP00002D [pubs.rsc.org]
- 6. agscientific.com [agscientific.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
Unraveling the Assembly Line: A Protocol for Studying Ansatrienin A3 Biosynthesis
Abstract
Ansatrienin A3, a member of the ansamycin (B12435341) family of antibiotics produced by Streptomyces collinus, exhibits potent biological activities.[1] Understanding its intricate biosynthetic pathway is crucial for endeavors in synthetic biology, bioengineering, and the development of novel therapeutic agents. This application note provides a comprehensive set of protocols for researchers, scientists, and drug development professionals to investigate the biosynthesis of this compound. The methodologies detailed herein cover genetic manipulation of the producing organism, precursor feeding studies, and enzymatic assays to functionally characterize the biosynthetic machinery. All quantitative data is presented in structured tables, and key pathways and workflows are visualized using Graphviz diagrams to facilitate experimental design and data interpretation.
Introduction to this compound Biosynthesis
This compound is a complex polyketide-non-ribosomal peptide hybrid natural product. Its biosynthesis is orchestrated by a Type I polyketide synthase (PKS) and a non-ribosomal peptide synthetase (NRPS) system. The core scaffold originates from the polyketide pathway, which utilizes 3-amino-5-hydroxybenzoic acid (AHBA) as a starter unit.[2][3] The AHBA starter unit itself is derived from the shikimate pathway.[2] The growing polyketide chain is further extended and modified by a series of PKS modules. A key feature of ansatrienin biosynthesis is the incorporation of a cyclohexanecarboxylic acid moiety, which is also derived from shikimic acid, and a D-alanine residue, which is appended by an NRPS module.[2][3]
Experimental Protocols
Genetic Analysis of the this compound Biosynthetic Gene Cluster
Functional characterization of the genes involved in this compound biosynthesis is fundamental to understanding the pathway. This typically involves targeted gene knockout or heterologous expression of the biosynthetic gene cluster (BGC).
Protocol 2.1.1: Targeted Gene Knockout in Streptomyces collinus
This protocol describes the inactivation of a putative biosynthetic gene in S. collinus using a PCR-targeting approach.
Materials:
-
Streptomyces collinus wild-type strain
-
Cosmid library of S. collinus genomic DNA (if available) or direct genomic DNA
-
E. coli BW25113/pIJ790 for Red/ET recombination
-
pIJ773 or similar vector containing an apramycin (B1230331) resistance cassette flanked by FRT sites
-
Primers for amplification of the knockout cassette with homology arms (70-80 bp) flanking the target gene
-
Appropriate Streptomyces growth media (e.g., ISP2, TSB) and conjugation medium (e.g., MS agar)
-
Antibiotics: Apramycin, Nalidixic acid
Procedure:
-
Design Primers: Design forward and reverse primers with ~20 nt extensions homologous to the pIJ773 template and ~50-60 nt extensions homologous to the regions flanking the target gene in the S. collinus genome.
-
Amplify Knockout Cassette: Perform PCR using the designed primers and pIJ773 as a template to amplify the apramycin resistance cassette with flanking homology arms.
-
Prepare Electrocompetent E. coli BW25113/pIJ790: Grow E. coli BW25113/pIJ790 at 30°C to an OD600 of 0.4-0.6. Induce the Red/ET recombination system by adding L-arabinose to a final concentration of 10 mM and incubating for a further 45-60 minutes. Prepare electrocompetent cells by washing with ice-cold 10% glycerol.
-
Electroporation and Recombination: Electroporate the purified PCR product into the induced, electrocompetent E. coli cells containing the target cosmid or a suitable vector for gene replacement. Select for recombinant clones on LB agar (B569324) containing apramycin.
-
Conjugation into Streptomyces collinus: Introduce the recombinant plasmid into a suitable E. coli conjugation donor strain (e.g., ET12567/pUZ8002). Conjugate the plasmid from E. coli into S. collinus on MS agar plates.
-
Selection of Exconjugants: Overlay the conjugation plates with apramycin and nalidixic acid to select for S. collinus exconjugants that have integrated the knockout cassette.
-
Verification of Mutants: Verify the gene knockout by PCR analysis of genomic DNA from the apramycin-resistant colonies and subsequent analysis of this compound production by HPLC.
Protocol 2.1.2: Heterologous Expression of the this compound BGC
This protocol outlines the expression of the complete this compound BGC in a heterologous host, such as Streptomyces coelicolor M1152.
Materials:
-
Cosmid or BAC containing the entire this compound BGC
-
Streptomyces coelicolor M1152 or another suitable heterologous host
-
Integrative plasmid vector (e.g., pSET152)
-
Appropriate restriction enzymes and ligase
-
E. coli ET12567/pUZ8002 for conjugation
-
Growth media and antibiotics as in Protocol 2.1.1
Procedure:
-
Clone the BGC: Subclone the entire this compound BGC from the source cosmid/BAC into an integrative expression vector.
-
Transform E. coli Donor Strain: Introduce the resulting plasmid into the E. coli conjugation donor strain.
-
Conjugation: Perform intergeneric conjugation between the E. coli donor and the S. coelicolor M1152 recipient strain.
-
Select for Heterologous Expression: Select for S. coelicolor exconjugants containing the integrated BGC using the appropriate antibiotic selection.
-
Fermentation and Analysis: Cultivate the recombinant S. coelicolor strain under conditions suitable for secondary metabolite production.
-
Metabolite Profiling: Extract the culture broth and mycelium and analyze for the production of this compound and any novel derivatives using HPLC-MS.
Precursor Feeding Studies
Isotopically labeled precursors can be used to trace the origin of the building blocks of this compound and to quantify their incorporation.
Protocol 2.2.1: Stable Isotope Labeling
Materials:
-
Streptomyces collinus culture
-
Isotopically labeled precursors (e.g., [¹³C₆]-glucose, [¹³C₃]-D-alanine, ¹⁵N-labeled amino acids)
-
Production medium for this compound
-
LC-MS for analysis
Procedure:
-
Culture Inoculation: Inoculate a seed culture of S. collinus and grow to mid-log phase.
-
Precursor Addition: Inoculate the production medium with the seed culture. At a specific time point during growth (e.g., late exponential phase), add the filter-sterilized, isotopically labeled precursor to the culture.
-
Fermentation: Continue the fermentation for the desired production period.
-
Extraction: Harvest the culture and extract the metabolites from the supernatant and mycelium using an appropriate organic solvent (e.g., ethyl acetate).
-
Analysis: Analyze the crude extract by LC-MS to determine the mass shift in the this compound peak, which indicates the incorporation of the labeled precursor.
Table 1: Example Data from Precursor Feeding Studies
| Labeled Precursor | Concentration (mM) | Incubation Time (h) | Incorporation Rate (%) | Mass Shift (m/z) |
| [¹³C₆]-Glucose | 10 | 48 | 85 | +n |
| [¹³C₃]-D-Alanine | 1 | 24 | 95 | +3 |
| [¹⁵N]-Glycine | 5 | 48 | 5 | +1 |
Note: The data in this table is illustrative and not based on published results for this compound.
Enzymatic Assays
Characterizing the individual enzymes of the biosynthetic pathway provides insights into their function and kinetics.
Protocol 2.3.1: In Vitro Reconstitution of a PKS Module
This protocol describes the expression, purification, and in vitro reconstitution of a single PKS module from the this compound pathway.
Materials:
-
E. coli BL21(DE3) for protein expression
-
Expression vector (e.g., pET28a)
-
Genes encoding the PKS module of interest
-
Ni-NTA affinity chromatography column
-
Substrates: Acyl-CoA starter unit, malonyl-CoA extender unit, NADPH
-
HPLC for product analysis
Procedure:
-
Gene Cloning and Expression: Clone the gene(s) encoding the PKS module into an expression vector and transform into E. coli BL21(DE3). Induce protein expression with IPTG.
-
Protein Purification: Lyse the cells and purify the His-tagged PKS module using Ni-NTA affinity chromatography.
-
In Vitro Reaction: Set up a reaction mixture containing the purified enzyme, the appropriate acyl-CoA starter and extender units, and NADPH in a suitable buffer.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme.
-
Product Analysis: Quench the reaction and analyze the formation of the expected polyketide intermediate by HPLC or LC-MS.
Table 2: Example Kinetic Data for a PKS Ketosynthase (KS) Domain
| Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |
| Malonyl-CoA | 50 | 0.1 | 2000 |
| Methylmalonyl-CoA | 150 | 0.02 | 133 |
Note: The data in this table is hypothetical and serves as an example.
Visualizing the Biosynthetic Logic
Diagrams are essential for visualizing the complex relationships in biosynthetic pathways and experimental workflows.
Caption: Proposed biosynthetic pathway of this compound.
Caption: Workflow for targeted gene knockout in S. collinus.
Conclusion
The protocols and methodologies presented in this application note provide a robust framework for the detailed investigation of the this compound biosynthetic pathway. By combining genetic, metabolic, and enzymatic approaches, researchers can elucidate the function of each component of this complex molecular assembly line. The insights gained from these studies will be invaluable for the rational design of novel ansamycin derivatives with improved therapeutic properties.
References
- 1. Ansatrienin A2 and A3: minor components of the ansamycin complex produced by Streptomyces collinus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of the ansamycin antibiotic ansatrienin (mycotrienin) by Streptomyces collinus [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis of ansatrienin (mycotrienin) and naphthomycin. Identification and analysis of two separate biosynthetic gene clusters in Streptomyces collinus Tü 1892 - PubMed [pubmed.ncbi.nlm.nih.gov]
developing analytical methods for Ansatrienin A3 quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ansatrienin A3 is a member of the ansamycin (B12435341) class of antibiotics, characterized by a macrocyclic lactam ring.[1] As a minor component of the ansamycin complex produced by Streptomyces collinus, accurate and precise quantification of this compound is crucial for various stages of drug discovery and development, including biosynthesis research, formulation development, and pharmacokinetic studies.[1][2] This document provides detailed application notes and protocols for the development and validation of analytical methods for the quantification of this compound in various matrices. The methodologies described herein are based on established principles of analytical chemistry and provide a framework for researchers to develop and validate methods tailored to their specific needs.
Analytical Methodologies
The selection of an appropriate analytical technique for this compound quantification depends on factors such as the required sensitivity, selectivity, and the nature of the sample matrix. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are two powerful and commonly employed techniques for the analysis of complex molecules like this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique suitable for the quantification of this compound in relatively clean sample matrices. The method relies on the separation of this compound from other components in the sample based on its physicochemical properties as it passes through a chromatographic column, followed by detection using a UV-Vis spectrophotometer.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the preferred method for quantifying low concentrations of this compound in complex biological matrices such as plasma or tissue homogenates. This technique couples the separation power of liquid chromatography with the mass-resolving capability of a tandem mass spectrometer, allowing for highly specific detection and quantification.
Experimental Protocols
Protocol 1: Quantification of this compound using HPLC-UV
1. Instrumentation and Materials
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.
-
Reversed-phase C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).
-
This compound reference standard (>98% purity).
-
Acetonitrile (B52724) (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (analytical grade).
2. Chromatographic Conditions
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Elution:
-
0-2 min: 30% B
-
2-10 min: 30% to 90% B
-
10-12 min: 90% B
-
12-12.1 min: 90% to 30% B
-
12.1-15 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 272 nm.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to final concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation (e.g., Fermentation Broth):
-
Centrifuge the fermentation broth at 10,000 x g for 15 minutes to remove cells.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the filtered supernatant with the mobile phase to a concentration within the calibration range.
-
4. Method Validation
- Perform method validation according to established guidelines to assess linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[3][4]
Protocol 2: Quantification of this compound using LC-MS/MS
1. Instrumentation and Materials
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
-
Reversed-phase C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm).
-
This compound reference standard (>98% purity).
-
Internal Standard (IS) (e.g., a structurally similar ansamycin).
-
Acetonitrile (LC-MS grade).
-
Water (LC-MS grade).
-
Formic acid (LC-MS grade).
2. LC-MS/MS Conditions
-
Chromatographic Conditions (similar to HPLC-UV, but with adjusted flow rate for the smaller column diameter):
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (m/z): [M+H]⁺ for this compound (e.g., 611.3).
-
Product Ions (m/z): To be determined by direct infusion of the standard.
-
Collision Energy: Optimize for maximum signal intensity.
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows.
-
3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): As described in Protocol 1.
-
Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 0.1 ng/mL to 100 ng/mL, each containing the internal standard at a fixed concentration.
-
Sample Preparation (e.g., Plasma):
-
To 100 µL of plasma, add 10 µL of the internal standard solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
4. Method Validation
- Validate the method for linearity, accuracy, precision, selectivity, LOD, LOQ, and matrix effects.[3][4]
Data Presentation
The following tables summarize representative quantitative data for the proposed analytical methods. Note: This data is illustrative and should be replaced with experimentally determined values during actual method validation.
Table 1: HPLC-UV Method Validation Parameters (Illustrative)
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (RSD%) | < 2.0% |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
Table 2: LC-MS/MS Method Validation Parameters (Illustrative)
| Parameter | Result |
| Linearity (r²) | > 0.998 |
| Range | 0.1 - 100 ng/mL |
| Accuracy (% Recovery) | 97.8% - 102.5% |
| Precision (RSD%) | < 5.0% |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
Visualizations
The following diagrams illustrate the experimental workflows for the quantification of this compound.
Caption: HPLC-UV Experimental Workflow for this compound Quantification.
Caption: LC-MS/MS Experimental Workflow for this compound Quantification.
Conclusion
The analytical methods and protocols detailed in this application note provide a robust framework for the accurate and precise quantification of this compound. The choice between HPLC-UV and LC-MS/MS will be dictated by the specific requirements of the study, including sensitivity, selectivity, and the complexity of the sample matrix. Proper method validation is essential to ensure the reliability of the generated data. These methods will be valuable tools for researchers and scientists involved in the discovery, development, and analysis of this compound.
References
Ansatrienin A3: Application Notes for Stock Solution Preparation and Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and storage of Ansatrienin A3 stock solutions, a critical step for ensuring reproducibility and accuracy in preclinical research.
Physicochemical Properties and Solubility
This compound is an ansamycin (B12435341) antibiotic. A summary of its relevant properties is provided in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₄H₄₆N₂O₈ | [1] |
| Molecular Weight | 610.74 g/mol | [1] |
| Appearance | Solid powder | |
| Purity | >98% (typical) | [1] |
| Solubility | Soluble in DMSO. Related ansamycins are soluble in ethanol, methanol, and DMF. | [1] |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound powder
-
Anhydrous/molecular sieves-stored Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes (1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: On a calibrated analytical balance, carefully weigh out the desired amount of this compound. For 1 mL of a 10 mM stock solution, you will need 6.11 mg of this compound (see Table 2 for calculations for other concentrations).
-
Dissolution: Add the appropriate volume of high-purity DMSO to the vial containing the this compound powder.
-
Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution, but the temperature stability of this compound in solution should be considered.
-
Sterilization (Optional): If required for your application (e.g., cell culture), the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
Table 2: Preparation of this compound Stock Solutions in DMSO
| Desired Concentration | Mass for 1 mL Stock | Mass for 5 mL Stock | Mass for 10 mL Stock |
| 1 mM | 0.61 mg | 3.05 mg | 6.11 mg |
| 5 mM | 3.05 mg | 15.27 mg | 30.54 mg |
| 10 mM | 6.11 mg | 30.54 mg | 61.07 mg |
| 50 mM | 30.54 mg | 152.69 mg | 305.37 mg |
Calculations are based on a molecular weight of 610.74 g/mol .
Storage and Stability of this compound
Proper storage is crucial to maintain the stability and activity of this compound.
Table 3: Storage Conditions for this compound
| Form | Short-Term Storage (Days to Weeks) | Long-Term Storage (Months to Years) | Shelf Life |
| Solid Powder | 0 - 4 °C (dry and dark) | -20 °C (dry and dark) | >2 years if stored properly[1] |
| Stock Solution (in DMSO) | 0 - 4 °C | -20 °C (months) or -80°C (up to 1 year) | Up to 1 year at -80°C[2] |
Important Considerations:
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of the stock solution as this can lead to degradation of the compound. Aliquoting is highly recommended.
-
Light Sensitivity: Protect both the solid compound and stock solutions from light.
-
Moisture: this compound is sensitive to moisture. Store the solid powder in a desiccator. Use anhydrous DMSO for preparing stock solutions.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for preparing and storing this compound stock solutions and a potential signaling pathway that can be investigated using this compound.
Caption: Workflow for this compound stock solution preparation and storage.
Ansatrienin A and related compounds have been shown to inhibit the pp60c-src kinase and the TNF-α-induced expression of Intercellular Adhesion Molecule-1 (ICAM-1). The following diagram illustrates a simplified representation of the TNF-α to ICAM-1 signaling pathway, a potential target for investigation with this compound.
Caption: A simplified diagram of the TNF-α induced ICAM-1 signaling pathway.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Ansatrienin A3 Production in Streptomyces collinus
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Ansatrienin A3 from Streptomyces collinus. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the key precursors for this compound biosynthesis?
A1: The biosynthesis of this compound in Streptomyces collinus involves several key precursors. The ansa chain is initiated by 3-amino-5-hydroxybenzoic acid (AHBA). The cyclohexanecarboxylic acid moiety is derived from shikimic acid. The D-alanine unit is directly incorporated from D-alanine.[1]
Q2: My this compound yield is consistently low. What are the most common factors to investigate?
A2: Low yield of this compound can be attributed to several factors. The primary areas to investigate are:
-
Suboptimal Culture Medium: The composition of your fermentation medium, including carbon, nitrogen, and phosphate (B84403) sources, is critical.
-
Non-ideal Fermentation Conditions: pH, temperature, aeration, and incubation time can significantly impact antibiotic production.
-
Precursor Limitation: Insufficient availability of key precursors can create a bottleneck in the biosynthetic pathway.
-
Competition from Other Secondary Metabolites: Streptomyces collinus produces other antibiotics, such as naphthomycin, which may compete for the same precursors.[2][3]
Q3: How can I optimize the fermentation medium for improved this compound production?
A3: Systematic optimization of the media components is a crucial step. This is often done using a one-factor-at-a-time (OFAT) approach or statistical methods like Response Surface Methodology (RSM). Key components to optimize include:
-
Carbon Source: While specific data for this compound is limited, glucose is a commonly used carbon source for natamycin (B549155) production, another polyene antibiotic, at concentrations around 20 g/L.[4] It is advisable to test a range of concentrations and alternative carbon sources.
-
Nitrogen Source: The type and concentration of the nitrogen source can have a significant impact. Some studies on other Streptomyces species suggest that a combination of organic nitrogen sources, like soybean meal and peptone, can be effective.[5] High concentrations of ammonium (B1175870) may be inhibitory in some cases.
-
Phosphate Concentration: Phosphate levels need to be carefully controlled, as high concentrations can support robust cell growth but may suppress secondary metabolite production. For natamycin production, a low concentration of potassium dihydrogen phosphate (0.05 g/L) was found to be optimal.[4]
Troubleshooting Guide
Problem 1: Low or No this compound Production Despite Good Cell Growth
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Suboptimal pH | Monitor and control the pH of the fermentation medium. The optimal pH for antibiotic production in many Streptomyces species is around neutral (pH 7.0). | pH affects enzyme activity and nutrient uptake. |
| Incorrect Temperature | Optimize the incubation temperature. A common range for Streptomyces is 28-30°C. | Temperature influences metabolic rates and enzyme stability. |
| Phosphate Inhibition | Test a range of phosphate concentrations in your medium. Start with a low concentration (e.g., 0.05 g/L K2HPO4) and incrementally increase it. | High phosphate levels can favor primary metabolism (growth) over secondary metabolism (antibiotic production).[4] |
| Nutrient Limitation (Late Stage) | Implement a fed-batch fermentation strategy to maintain optimal concentrations of the carbon and nitrogen sources throughout the fermentation process. | Prevents depletion of key nutrients that are essential for sustained antibiotic synthesis. |
| Precursor Scarcity | Supplement the culture medium with precursors of the this compound biosynthetic pathway, such as shikimic acid or D-alanine.[1] | Direct addition of precursors can bypass potential bottlenecks in their endogenous synthesis.[6][7][8] |
Problem 2: Inconsistent this compound Yields Between Batches
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Inoculum Variability | Standardize your inoculum preparation protocol. Ensure a consistent spore concentration and physiological state of the seed culture. | The quality and quantity of the inoculum directly impact the kinetics of fermentation. |
| Media Preparation Inconsistencies | Prepare media components from fresh, high-quality stocks. Ensure accurate weighing and complete dissolution of all components. | Minor variations in media composition can lead to significant differences in antibiotic production. |
| Fluctuations in Fermentation Parameters | Calibrate and regularly monitor probes for pH, dissolved oxygen, and temperature. Ensure consistent agitation rates. | Precise control over the fermentation environment is crucial for reproducibility. |
Data Presentation: Media Optimization
Table 1: Hypothetical Effect of Carbon and Nitrogen Sources on this compound Yield
| Carbon Source (20 g/L) | Nitrogen Source (5 g/L) | Biomass (g/L) | This compound Yield (mg/L) |
| Glucose | Peptone | 8.2 | 150 |
| Glucose | Soybean Meal | 9.5 | 180 |
| Glucose | (NH4)2SO4 | 7.5 | 90 |
| Soluble Starch | Peptone | 7.8 | 130 |
| Soluble Starch | Soybean Meal | 8.9 | 165 |
Experimental Protocols
Protocol 1: Fermentation of Streptomyces collinus for this compound Production
-
Inoculum Preparation:
-
Aseptically transfer a loopful of S. collinus spores from a mature agar (B569324) plate into a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth).
-
Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours until a dense mycelial culture is obtained.
-
-
Production Fermentation:
-
Inoculate a 2 L baffled flask containing 500 mL of production medium with 5% (v/v) of the seed culture.
-
Example Production Medium: Soluble Starch (20 g/L), Soybean Meal (10 g/L), K2HPO4 (0.5 g/L), MgSO4·7H2O (0.5 g/L), NaCl (0.5 g/L), CaCO3 (2 g/L), adjust to pH 7.0.
-
Incubate at 28°C on a rotary shaker at 220 rpm for 7-10 days.
-
-
Sampling and Analysis:
-
Aseptically withdraw samples at regular intervals (e.g., every 24 hours) to monitor cell growth (dry cell weight) and this compound concentration by HPLC.
-
Protocol 2: Quantification of this compound by HPLC
This is a general protocol that may require optimization for this compound.
-
Sample Preparation:
-
Centrifuge 10 mL of the fermentation broth at 5000 x g for 15 minutes.
-
Extract the supernatant and the mycelial pellet separately with an equal volume of ethyl acetate (B1210297).
-
Combine the ethyl acetate extracts and evaporate to dryness under reduced pressure.
-
Re-dissolve the residue in a known volume of methanol (B129727) for HPLC analysis.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid). For example, start with 30% acetonitrile and increase to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV-Vis spectrum of a purified this compound standard (likely in the range of 230-350 nm).
-
Quantification: Generate a standard curve using a purified this compound standard of known concentrations.
-
Visualizations
Caption: Simplified biosynthetic pathway of this compound.
Caption: General workflow for this compound production.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. Biosynthesis of the ansamycin antibiotic ansatrienin (mycotrienin) by Streptomyces collinus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Streptomyces collinus - Wikipedia [en.wikipedia.org]
- 3. Biosynthesis of ansatrienin (mycotrienin) and naphthomycin. Identification and analysis of two separate biosynthetic gene clusters in Streptomyces collinus Tü 1892 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of the cultivation medium for natamycin production by Streptomyces natalensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of medium composition for actinomycin X2 production by Streptomyces spp JAU4234 using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Precursors and Their Regulators on the Biosynthesis of Antibiotics in Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Ansatrienin A3 Purification
Welcome to the technical support center for the purification of Ansatrienin A3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the isolation and purification of this minor ansamycin (B12435341) antibiotic.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
This compound is a member of the ansamycin family of antibiotics. It is a minor component produced during the fermentation of Streptomyces collinus.[1] This means that it is present in the fermentation broth in smaller quantities compared to other major ansamycin components, such as Ansatrienin A2.
Q2: What are the main challenges in purifying this compound?
The primary challenges in the purification of this compound stem from its nature as a minor component and its chemical properties:
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Low Abundance: Being a minor component, the initial concentration of this compound in the crude extract is low, which can lead to low final yields.
-
Co-eluting Impurities: The fermentation broth contains a complex mixture of structurally similar ansamycin analogs (e.g., Ansatrienin A2) and other secondary metabolites, making the separation of pure this compound challenging.
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Chemical Instability: Ansamycins, as a class of complex macrocyclic lactams, can be susceptible to degradation under certain conditions of pH, temperature, and solvent exposure, although specific stability data for this compound is limited.
-
Solubility Issues: While soluble in solvents like DMSO, the solubility of this compound in various chromatographic mobile phases may need careful optimization to prevent precipitation and yield loss.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Problem 1: Low or No Detectable this compound in the Crude Extract
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Suboptimal Fermentation Conditions | Review and optimize the fermentation parameters for Streptomyces collinus, including media composition, pH, temperature, and aeration, to potentially enhance the production of minor components like this compound. |
| Inefficient Extraction Protocol | Ensure the use of an appropriate solvent for the initial extraction from the fermentation broth. Ansamycins are typically extracted with polar organic solvents like ethyl acetate (B1210297) or butanol. Multiple extractions should be performed to maximize the recovery from the aqueous phase. |
| Degradation during Extraction | Avoid prolonged exposure of the fermentation broth and extract to harsh pH conditions or high temperatures. Perform extraction steps at room temperature or below if possible. |
Problem 2: Poor Separation of this compound from Other Ansamycin Analogs (e.g., Ansatrienin A2)
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inadequate Chromatographic Resolution | Due to the structural similarity of ansamycin analogs, high-resolution chromatographic techniques are essential. Consider using preparative High-Performance Liquid Chromatography (HPLC) with a suitable stationary phase (e.g., C18) and a carefully optimized mobile phase gradient. |
| Suboptimal Mobile Phase | Experiment with different solvent systems and gradients. A shallow gradient of acetonitrile (B52724) or methanol (B129727) in water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape, can be effective for separating closely related ansamycins. |
| Column Overloading | Injecting too much crude or partially purified material onto the column can lead to poor separation. Reduce the sample load or use a larger-dimension preparative column. |
Problem 3: Low Final Yield of Purified this compound
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Losses at Each Purification Step | As a minor component, even small losses at each stage of extraction and chromatography can significantly impact the final yield. Minimize the number of purification steps where possible and handle fractions containing the product with care. |
| Compound Degradation during Chromatography | If this compound is found to be unstable in the mobile phase, consider using alternative solvent systems or adjusting the pH. Collect fractions in a buffer to neutralize the pH if acidic mobile phases are used. |
| Precipitation during Solvent Removal | This compound may precipitate if the solvent is changed abruptly or if it is concentrated to dryness from a solvent in which it has low solubility. After pooling fractions from chromatography, it may be necessary to perform a solvent exchange into a more suitable solvent before final concentration. |
Experimental Protocols
General Workflow for this compound Purification
The following is a generalized workflow for the purification of this compound from Streptomyces collinus fermentation broth. This should be optimized based on laboratory-specific conditions and analytical findings.
Caption: General experimental workflow for this compound purification.
Detailed Methodologies
1. Extraction of Ansamycins from Fermentation Broth
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Objective: To extract the ansamycin complex from the clarified fermentation broth.
-
Protocol:
-
Centrifuge the Streptomyces collinus fermentation broth to remove the mycelium.
-
Adjust the pH of the supernatant to a neutral or slightly acidic pH (e.g., pH 6.0-7.0) to ensure the stability of the ansamycins.
-
Extract the supernatant three times with an equal volume of ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the crude extract.
-
2. Preparative HPLC for Separation of this compound
-
Objective: To separate this compound from other ansamycin analogs.
-
Protocol:
-
Dissolve the ansamycin-rich fraction in a minimal amount of the initial mobile phase (e.g., a mixture of methanol/water or acetonitrile/water).
-
Use a preparative C18 HPLC column.
-
Employ a linear gradient elution system. A typical starting point could be:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 30-70% B over 40 minutes (this needs to be optimized).
-
-
Monitor the elution profile using a UV detector at a wavelength where ansamycins absorb (e.g., around 320 nm).
-
Collect fractions and analyze their purity by analytical HPLC.
-
Pool the fractions containing pure this compound and carefully remove the solvent under reduced pressure, avoiding excessive heat.
-
Purity Assessment
Analytical HPLC Parameters for Purity Check:
| Parameter | Value |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5-95% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 320 nm |
| Injection Volume | 10 µL |
Visualization of Key Relationships
Logical Relationship in Troubleshooting Low Yield
Caption: Troubleshooting logic for addressing low yields of this compound.
References
Ansatrienin A3 stability issues in aqueous solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Ansatrienin A3 in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be losing activity over a short period. What are the potential causes?
A1: Loss of activity in this compound solutions can be attributed to several factors, primarily chemical degradation. The ansamycin (B12435341) class of compounds, to which this compound belongs, contains multiple reactive functional groups susceptible to degradation in aqueous environments. Key potential causes include:
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Hydrolysis: The ester and amide linkages in the this compound molecule can be susceptible to hydrolysis, particularly at non-neutral pH.
-
Oxidation: The quinone moiety and other electron-rich parts of the molecule may be prone to oxidation, which can be accelerated by the presence of dissolved oxygen, metal ions, or exposure to light.
-
Photodegradation: Exposure to light, especially UV radiation, can induce degradation of the compound. It is recommended to work with this compound in a light-protected environment.[1]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: this compound is soluble in DMSO.[1] For long-term storage, it is advisable to prepare concentrated stock solutions in anhydrous DMSO and store them at -20°C or below.[1] Aqueous working solutions should be prepared fresh from the DMSO stock immediately before use.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: While specific data for this compound is limited, the stability of similar complex molecules is often pH-dependent.[2][3] Extreme pH values (highly acidic or alkaline) can catalyze the hydrolysis of ester and amide bonds. It is crucial to determine the optimal pH range for your specific application through stability studies. A general approach is to start with a buffered solution at a neutral pH (around 7.0-7.4) and assess stability.
Q4: I am observing a color change in my this compound solution. What does this indicate?
A4: A color change in your this compound solution may indicate chemical degradation. The chromophore of the molecule is associated with its conjugated system. Alterations to this system through oxidation or other degradation pathways can lead to a change in the solution's color. If you observe a color change, it is recommended to verify the integrity of the compound using an appropriate analytical method, such as HPLC-UV or LC-MS.
Q5: Can I autoclave my aqueous solution containing this compound for sterilization?
A5: Autoclaving is generally not recommended for thermally labile compounds like this compound. The high temperatures and pressures during autoclaving can significantly accelerate degradation reactions such as hydrolysis and oxidation.[4] For sterilization, sterile filtration using a 0.22 µm filter is the preferred method for solutions containing heat-sensitive compounds.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitation in aqueous solution | - Low aqueous solubility.- Use of an inappropriate buffer. | - Increase the percentage of co-solvent (e.g., DMSO), if permissible for the experiment.- Prepare a more dilute aqueous solution from the stock.- Evaluate the solubility in different buffer systems. |
| Inconsistent experimental results | - Degradation of this compound in the working solution.- Inconsistent solution preparation. | - Prepare fresh working solutions for each experiment.- Protect solutions from light and maintain them at a consistent, cool temperature.- Develop and adhere to a standardized protocol for solution preparation. |
| Loss of biological activity | - Chemical degradation leading to inactive products. | - Confirm the purity and integrity of the stock solution.- Perform a stability study under your experimental conditions (pH, temperature, light exposure) to determine the degradation rate.- Consider formulation strategies to enhance stability, such as the inclusion of antioxidants or the use of a different buffer system.[[“]] |
Experimental Protocols
Protocol 1: Preliminary Stability Assessment of this compound in Aqueous Buffer
Objective: To evaluate the short-term stability of this compound in a specific aqueous buffer at a defined temperature.
Methodology:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Preparation of Working Solution: Dilute the DMSO stock solution with the chosen aqueous buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.4) to a final concentration of 100 µM. The final concentration of DMSO should be kept low (e.g., <1%) to minimize its effect on the experiment.
-
Incubation: Aliquot the working solution into several light-protected vials. Store the vials at the desired temperature (e.g., 4°C, 25°C, or 37°C).
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from one of the vials.
-
Analysis: Immediately analyze the sample by High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Column: C18 reverse-phase column.
-
Detection: Monitor at a wavelength corresponding to the absorbance maximum of this compound.
-
-
Data Analysis: Quantify the peak area of the intact this compound at each time point. The percentage of remaining this compound can be calculated relative to the T=0 sample. The appearance of new peaks can indicate the formation of degradation products.
Visualizations
References
- 1. medkoo.com [medkoo.com]
- 2. mdpi.com [mdpi.com]
- 3. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of adenine-based cytokinins in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. consensus.app [consensus.app]
Technical Support Center: Overcoming Low Solubility of Ansatrienin A3 In Vitro
Welcome to the technical support center for Ansatrienin A3. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the low aqueous solubility of this compound in in vitro experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting technical data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a member of the ansamycin (B12435341) class of antibiotics. Like other ansamycins, its primary mechanism of action is the inhibition of Heat Shock Protein 90 (HSP90). HSP90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are involved in oncogenic signaling pathways. By inhibiting HSP90, this compound leads to the degradation of these client proteins, thereby disrupting multiple signaling cascades that are essential for tumor cell survival and proliferation.
Q2: What are the known solubility properties of this compound?
This compound is a hydrophobic compound with poor water solubility.[1] It is readily soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), ethanol, and methanol.[1][2][3][4]
Q3: What is the recommended solvent for preparing a stock solution of this compound for in vitro assays?
Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound for use in cell-based assays.[2] It is an aprotic solvent with excellent solubilizing properties for a wide range of hydrophobic compounds.[5]
Q4: What is the maximum concentration of DMSO that can be used in cell culture experiments?
The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid cytotoxicity. Most cell lines can tolerate a final DMSO concentration of 0.5% without significant adverse effects, while some robust cell lines may tolerate up to 1%.[1][6] However, primary cells and some sensitive cell lines may show toxicity at concentrations as low as 0.1%.[1][2] It is always recommended to perform a vehicle control experiment to assess the effect of the solvent on the cells.
Troubleshooting Guide: Low Solubility of this compound in In Vitro Assays
This guide addresses common issues encountered when working with this compound in aqueous-based in vitro experimental systems.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon addition to aqueous buffer or cell culture medium. | The concentration of this compound exceeds its solubility limit in the final aqueous solution. | - Decrease the final concentration of this compound. - Increase the final concentration of the co-solvent (e.g., DMSO), ensuring it remains within the tolerated range for your cell line (typically ≤0.5%). [1][6]- Prepare a more diluted stock solution in the organic solvent before adding it to the aqueous medium. This can help to achieve a more gradual dilution. |
| Inconsistent or non-reproducible experimental results. | - Incomplete dissolution of this compound in the stock solution. - Precipitation of the compound over time in the final assay medium. | - Ensure the stock solution is completely clear before use. Gentle warming or sonication can aid in dissolution. - Prepare fresh dilutions of this compound in the assay medium immediately before each experiment. - Visually inspect the assay plates under a microscope for any signs of precipitation. |
| Observed cellular toxicity is higher than expected or is also present in the vehicle control. | The concentration of the organic solvent (e.g., DMSO) is too high for the specific cell line being used. | - Determine the maximum tolerated DMSO concentration for your cell line by performing a dose-response experiment with the vehicle alone. - Reduce the final DMSO concentration to the lowest possible level that still maintains the solubility of this compound. A final concentration of 0.1% is generally considered safe for most cell lines.[2] |
| Difficulty in achieving the desired high concentration of this compound in the final assay medium without precipitation. | The inherent low aqueous solubility of this compound limits its achievable concentration. | - Consider using solubility-enhancing excipients such as cyclodextrins or formulating this compound in a lipid-based delivery system like liposomes. - For cell-free assays, it may be possible to use a higher percentage of co-solvent if the components of the assay are not sensitive to it. |
Quantitative Data Summary
The following tables summarize the solubility of this compound in various solvents and provide general guidelines for the use of DMSO as a co-solvent in cell culture.
Table 1: Solubility of this compound in Common Organic Solvents
| Solvent | Solubility | Reference(s) |
| Dimethyl Sulfoxide (DMSO) | Soluble | [2][3] |
| Dimethylformamide (DMF) | Soluble | [1][3] |
| Ethanol | Soluble | [1][3][4] |
| Methanol | Soluble | [1][3][4] |
Table 2: Estimated Aqueous Solubility and Recommended Co-Solvent Concentrations
| Solvent System | Estimated Solubility | Recommended Final Co-Solvent Concentration | Notes |
| Aqueous Buffers (e.g., PBS, Cell Culture Media) | Poor/Very Low | N/A | Direct dissolution is not recommended. |
| Aqueous Buffers with DMSO as a co-solvent | Dependent on final DMSO concentration | ≤ 0.5% (general recommendation) | The maximum achievable concentration of this compound will be limited by its solubility at the final DMSO percentage. It is crucial to determine this empirically. |
| Aqueous Buffers with Ethanol as a co-solvent | Dependent on final Ethanol concentration | ≤ 0.5% | Ethanol can be more cytotoxic than DMSO for some cell lines. A vehicle control is essential. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of a stock solution of this compound in DMSO and its subsequent dilution for use in cell-based assays.
-
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free water or phosphate-buffered saline (PBS)
-
Cell culture medium appropriate for your cell line
-
-
Procedure for 10 mM Stock Solution Preparation: a. Calculate the required mass of this compound for your desired stock solution volume and concentration (Molecular Weight of this compound: ~610.74 g/mol ). b. Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube. c. Add the calculated volume of sterile DMSO to the tube. d. Vortex briefly and gently warm the tube if necessary to ensure complete dissolution. The solution should be clear and free of any particulates. e. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. f. Store the stock solution at -20°C for long-term storage.
-
Procedure for Preparing Working Solutions in Cell Culture Medium: a. Thaw an aliquot of the 10 mM this compound stock solution at room temperature. b. Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment. c. Important: To minimize precipitation, add the this compound stock solution to the cell culture medium while gently vortexing or mixing. d. Ensure the final concentration of DMSO in the working solutions does not exceed the tolerated level for your cell line (e.g., for a final DMSO concentration of 0.1%, add 1 µL of a 10 mM stock to 1 mL of medium to get a 10 µM working solution). e. Use the prepared working solutions immediately.
Protocol 2: Assessment of HSP90 Inhibition via Western Blotting for Client Protein Degradation
This protocol provides a method to confirm the inhibitory activity of this compound on HSP90 by observing the degradation of a known HSP90 client protein, such as AKT or Raf-1.
-
Materials:
-
Cells cultured in appropriate medium
-
This compound working solutions
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies against an HSP90 client protein (e.g., anti-AKT, anti-Raf-1) and a loading control (e.g., anti-β-actin or anti-GAPDH)
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
-
-
Procedure: a. Seed cells in multi-well plates and allow them to adhere overnight. b. Treat the cells with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 24 hours). c. Wash the cells with ice-cold PBS and lyse them with lysis buffer. d. Determine the protein concentration of the lysates using a BCA assay. e. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. f. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. g. Block the membrane with blocking buffer for 1 hour at room temperature. h. Incubate the membrane with the primary antibody against the HSP90 client protein overnight at 4°C. i. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. j. Detect the protein bands using a chemiluminescent substrate and an imaging system. k. Strip and re-probe the membrane with the loading control antibody to ensure equal protein loading. l. Analyze the band intensities to determine the extent of client protein degradation in response to this compound treatment.
Visualizations
References
troubleshooting inconsistent results in Ansatrienin A3 bioassays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Ansatrienin A3 bioassays. Our goal is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a member of the ansamycin (B12435341) class of antibiotics.[1][2][3] Its primary mechanism of action is the inhibition of Heat Shock Protein 90 (Hsp90).[3] Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are involved in cancer development and progression.[4][5][6][7] By inhibiting Hsp90, this compound leads to the degradation of these client proteins, thereby disrupting multiple oncogenic signaling pathways.[6][8]
Q2: In which solvent should I dissolve this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[9] It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium.
Q3: What are the recommended storage conditions for this compound?
For short-term storage (days to weeks), this compound powder should be stored at 0-4°C. For long-term storage (months to years), it is recommended to store it at -20°C.[9] Stock solutions in DMSO should also be stored at -20°C or -80°C to minimize degradation.[10] Avoid repeated freeze-thaw cycles.[10][11]
Q4: Why am I seeing a bell-shaped dose-response curve?
A bell-shaped dose-response curve, where the cytotoxic effect decreases at higher concentrations, can be due to the poor solubility and precipitation of this compound at those higher concentrations.[12] This can lead to a lower effective concentration of the compound in the media. Visually inspect your wells for any signs of precipitation.
Troubleshooting Guides
Inconsistent Results Between Replicates or Experiments
High variability in your results can be frustrating. The table below outlines common causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Cell Seeding Variability | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and be consistent with your pipetting technique. |
| Edge Effects | To minimize evaporation from outer wells, fill the perimeter wells of your plate with sterile PBS or media without cells and do not use them for data analysis. Ensure proper humidity in your incubator. |
| Compound Precipitation | Visually inspect your treatment wells for any precipitate. If observed, consider lowering the highest concentration or using a different solvent system if compatible. Gentle sonication may aid dissolution.[12] |
| Inconsistent Incubation Times | Adhere strictly to the planned incubation times for compound treatment and assay development. Use a timer to ensure consistency across all plates. |
| Cell Passage Number | Use cells within a consistent and low passage number range, as cellular characteristics and drug sensitivity can change over time in culture.[10] |
| Reagent Variability | Prepare fresh reagents when possible. If using stored reagents, ensure they have been stored correctly and have not undergone multiple freeze-thaw cycles. |
Unexpected or No Cytotoxicity Observed
If this compound is not showing the expected cytotoxic effect, consider the following:
| Potential Cause | Troubleshooting Steps |
| Compound Instability | Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment.[10] |
| Low Hsp90 Dependence of Cell Line | The sensitivity to Hsp90 inhibitors can vary between cell lines.[10] Ensure your chosen cell line expresses Hsp90-dependent client proteins relevant to your study. |
| Insufficient Incubation Time | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for your specific cell line and assay.[10] |
| Incorrect Assay Choice | Some natural products can interfere with certain assay readouts (e.g., colorimetric or fluorometric).[12] Consider running a cell-free control to check for direct interaction of this compound with your assay reagents. If interference is observed, switch to an alternative assay method. |
| Cellular Resistance Mechanisms | Cells can develop resistance to Hsp90 inhibitors, sometimes through the upregulation of other heat shock proteins like Hsp70.[10] Consider analyzing earlier time points or co-treatment with an inhibitor of the heat shock response. |
Experimental Protocols
MTT Cytotoxicity Assay Protocol
This protocol provides a general framework for assessing the cytotoxicity of this compound using the MTT assay. Optimization for specific cell lines and conditions is recommended.
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or control solutions.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the MTT-containing medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of a blank well (medium and DMSO only) from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Visualizations
This compound Mechanism of Action: Hsp90 Inhibition
Caption: this compound inhibits Hsp90, leading to client protein degradation.
Troubleshooting Workflow for Inconsistent Bioassay Results
Caption: A logical workflow for troubleshooting inconsistent bioassay results.
Experimental Workflow for this compound Cytotoxicity Testing
Caption: A step-by-step workflow for a typical cytotoxicity experiment.
References
- 1. Ansatrienin A2 and A3: minor components of the ansamycin complex produced by Streptomyces collinus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. agscientific.com [agscientific.com]
- 4. Heat shock protein 90: biological functions, diseases, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Targeting of multiple signalling pathways by heat shock protein 90 molecular chaperone inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. medkoo.com [medkoo.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Culture Conditions for Ansatrienin A3 Production
This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the production of Ansatrienin A3 from Streptomyces collinus.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its producing organism?
This compound is a member of the ansamycin (B12435341) family of antibiotics.[1] It is a minor component of the ansamycin complex produced by the bacterium Streptomyces collinus.[1]
Q2: What are the key precursors for the biosynthesis of this compound?
The biosynthesis of the ansatrienin ansa-ring structure utilizes 3-amino-5-hydroxybenzoic acid (AHBA) as a starter unit.[2][3] The cyclohexanecarboxylic acid moiety of ansatrienin is derived from shikimic acid.[2] Additionally, the D-alanine moiety is directly derived from D-alanine.[2]
Q3: What is the general approach to optimizing this compound production?
Optimizing this compound production typically involves a multi-faceted approach that includes the optimization of both the nutritional requirements (media components) and the physical culture conditions (e.g., pH, temperature, aeration). A common strategy is to start with a basal medium and then systematically vary individual components or parameters to identify their optimal levels.
Troubleshooting Guide
This guide addresses common issues encountered during the fermentation of Streptomyces collinus for this compound production.
Issue 1: Low or no this compound production despite good cell growth.
This is a common scenario in secondary metabolite production where primary metabolism (cell growth) is robust, but secondary metabolism (antibiotic production) is repressed or not induced.
Potential Causes and Solutions:
-
Suboptimal Media Composition: The basal medium may be sufficient for growth but lacking in specific precursors or inducers for this compound synthesis.
-
Solution: Systematically evaluate different carbon and nitrogen sources. More importantly, supplement the medium with known precursors of this compound. See the "Experimental Protocol for Media Optimization" for a detailed approach.
-
-
Incorrect Fermentation pH: The pH of the culture medium can significantly influence secondary metabolite production. The optimal pH for growth may not be the optimal pH for this compound synthesis.
-
Solution: Monitor the pH throughout the fermentation process. Perform experiments with buffered media or implement a pH control strategy to maintain the pH within a specific range (e.g., 6.0-8.0).
-
-
Inadequate Aeration: Oxygen supply is critical for the growth of aerobic Streptomyces and for the activity of many enzymes involved in secondary metabolism.
-
Solution: Optimize the agitation speed and the flask filling volume to ensure sufficient oxygen transfer. Consider using baffled flasks to improve aeration.
-
-
Catabolite Repression: Certain readily metabolizable carbon sources, like glucose, can repress the expression of genes involved in secondary metabolism.
-
Solution: Test alternative carbon sources that are more slowly metabolized, such as starch or glycerol. A fed-batch strategy, where the carbon source is added incrementally, can also alleviate catabolite repression.
-
Issue 2: Inconsistent this compound yields between batches.
Batch-to-batch variability can be a significant challenge in fermentation processes.
Potential Causes and Solutions:
-
Inoculum Variability: The age, size, and physiological state of the inoculum can have a profound impact on the subsequent fermentation.
-
Solution: Standardize your inoculum preparation protocol. Use a consistent spore suspension or a vegetative inoculum from a seed culture grown for a fixed period.
-
-
Media Preparation Inconsistencies: Minor variations in media preparation can lead to significant differences in final product yield.
-
Solution: Ensure accurate weighing of all media components and complete dissolution. Use a consistent water source and sterilization procedure.
-
-
Genetic Instability of the Strain: Streptomyces species can be prone to genetic instability, which can lead to a loss of productivity over successive generations.
-
Solution: Maintain a cryopreserved master cell bank of a high-producing strain. Avoid excessive sub-culturing. Periodically re-isolate single colonies and screen for this compound production to ensure strain integrity.
-
Data Presentation
Table 1: Potential Media Components for Optimization of this compound Production
| Component Category | Component | Suggested Concentration Range (g/L) | Notes |
| Carbon Source | Glucose | 10 - 40 | A common carbon source, but can cause catabolite repression.[4] |
| Soluble Starch | 10 - 40 | A complex carbohydrate that is often a good carbon source for secondary metabolite production. | |
| Glycerol | 10 - 40 | Can be a good alternative to glucose to avoid strong catabolite repression. | |
| Nitrogen Source | Soybean Meal | 10 - 30 | A complex nitrogen source that has been used for ansamycin production.[4] |
| Yeast Extract | 2 - 10 | Provides a rich source of vitamins and growth factors.[4] | |
| Peptone | 5 - 20 | A complex nitrogen source that can support good growth and secondary metabolite production. | |
| (NH₄)₂SO₄ | 1 - 5 | An inorganic nitrogen source. | |
| Precursors | 3-Amino-5-hydroxybenzoic acid (AHBA) | 0.1 - 1 | The starter unit for the ansatrienin polyketide chain.[2][3] |
| Shikimic Acid | 0.1 - 1 | A precursor for the cyclohexanecarboxylic acid moiety.[2] | |
| D-Alanine | 0.1 - 1 | A direct precursor for a part of the side chain.[2] | |
| Trace Elements | MgSO₄·7H₂O | 0.5 - 2 | Important cofactor for many enzymes. |
| FeSO₄·7H₂O | 0.01 - 0.1 | Important for cellular respiration and enzymatic reactions. | |
| CaCO₃ | 1 - 5 | Acts as a buffering agent to stabilize pH. |
Experimental Protocols
Protocol 1: Basal Fermentation Protocol for this compound Production
This protocol provides a starting point for the cultivation of Streptomyces collinus for this compound production, based on a medium used for the production of a related ansamycin.
Materials:
-
Streptomyces collinus strain
-
Agar (B569324) slants for spore production (e.g., 0.4% yeast extract, 1% malt (B15192052) extract, 0.4% glucose, 2% agar, pH 7.4)[4]
-
Seed culture medium (e.g., Tryptic Soy Broth)
-
Production medium: 10 g/L full-fat soybean meal, 20 g/L glucose, in tap water.[4]
-
Erlenmeyer flasks (baffled flasks are recommended)
-
Shaking incubator
Methodology:
-
Spore Suspension Preparation: Grow Streptomyces collinus on agar slants at 30°C for 7-10 days until sporulation is observed. Harvest the spores by adding sterile water and gently scraping the surface. Filter the spore suspension through sterile cotton wool to remove mycelial fragments.
-
Seed Culture Preparation: Inoculate 50 mL of seed culture medium in a 250 mL flask with the spore suspension. Incubate at 28-30°C with shaking at 200-250 rpm for 48-72 hours.
-
Production Culture: Inoculate 100 mL of production medium in a 500 mL baffled flask with 5% (v/v) of the seed culture.
-
Incubation: Incubate the production culture at 28-30°C with vigorous shaking (e.g., 250 rpm) for 5-7 days.
-
Sampling and Analysis: Withdraw samples periodically to monitor cell growth (e.g., by measuring dry cell weight) and this compound concentration (see Protocol 3).
Protocol 2: Experimental Protocol for Media Optimization (One-Factor-at-a-Time Approach)
This protocol outlines a systematic approach to optimize the media components for enhanced this compound production.
Methodology:
-
Establish Basal Conditions: Start with the Basal Fermentation Protocol (Protocol 1).
-
Carbon Source Optimization:
-
Prepare the basal production medium, but replace glucose with other carbon sources (e.g., soluble starch, glycerol) at the same concentration (e.g., 20 g/L).
-
Run the fermentation and measure the final this compound yield for each carbon source.
-
Once the best carbon source is identified, vary its concentration (e.g., 10, 20, 30, 40 g/L) to find the optimal level.
-
-
Nitrogen Source Optimization:
-
Using the optimized carbon source, replace the soybean meal with other nitrogen sources (e.g., yeast extract, peptone, ammonium (B1175870) sulfate) at a fixed concentration.
-
Determine the best nitrogen source based on this compound yield and then optimize its concentration.
-
-
Precursor Supplementation:
-
To the optimized medium (with the best carbon and nitrogen sources), add the precursors individually at different concentrations (e.g., 0.1, 0.5, 1.0 g/L of AHBA, shikimic acid, or D-alanine).
-
Evaluate the effect of each precursor on this compound production. Test combinations of precursors to identify potential synergistic effects.
-
-
Trace Element and Buffer Optimization:
-
Systematically vary the concentrations of trace elements (e.g., MgSO₄·7H₂O, FeSO₄·7H₂O) and buffering agents (e.g., CaCO₃) to determine their optimal levels.
-
Protocol 3: Quantification of this compound from Fermentation Broth (General HPLC Method)
This is a general protocol for the extraction and quantification of this compound. The specific parameters may need to be optimized for your particular HPLC system and column.
Materials:
-
Fermentation broth sample
-
Ethyl acetate (B1210297) (or other suitable organic solvent)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid or trifluoroacetic acid (for mobile phase modification)
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
HPLC system with a UV detector and a C18 column
Methodology:
-
Extraction:
-
Take a known volume of fermentation broth (e.g., 10 mL).
-
Centrifuge to separate the mycelium from the supernatant.
-
Extract the supernatant twice with an equal volume of ethyl acetate.
-
Extract the mycelial pellet with methanol.
-
Combine the organic extracts and evaporate to dryness under reduced pressure using a rotary evaporator.
-
-
Sample Preparation:
-
Re-dissolve the dried extract in a known volume of methanol (e.g., 1 mL).
-
Filter the sample through a 0.22 µm syringe filter before injection into the HPLC.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid). For example, start with 30% acetonitrile and increase to 90% over 20 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV detector set at a wavelength where this compound has maximum absorbance (this would need to be determined from a UV spectrum of a pure standard).
-
Quantification: Create a standard curve using a pure standard of this compound of known concentrations. Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.
-
Visualizations
Caption: Troubleshooting workflow for low this compound yield.
Caption: Experimental workflow for media optimization.
References
- 1. Ansatrienin A2 and A3: minor components of the ansamycin complex produced by Streptomyces collinus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of the ansamycin antibiotic ansatrienin (mycotrienin) by Streptomyces collinus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
minimizing degradation of Ansatrienin A3 during extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Ansatrienin A3 during extraction from Streptomyces collinus culture.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound, focusing on potential causes and recommended solutions to minimize product degradation.
| Issue Observed | Potential Cause(s) | Recommended Solutions & Optimization Strategies |
| Low Yield of this compound | 1. Degradation during Extraction: Ansamycins, as macrocyclic lactams, can be susceptible to hydrolysis and oxidation under suboptimal conditions.[1][2] 2. Incomplete Extraction: The chosen solvent or method may not be efficiently extracting the compound from the fermentation broth and mycelium. | 1. Control Extraction Conditions: - pH: Maintain a slightly acidic to neutral pH (6.0-7.5) during extraction.[3] Extremes in pH can catalyze the hydrolysis of the lactam ring.[1] - Temperature: Keep all extraction steps at low to ambient temperature. Avoid temperatures above 40°C, especially during solvent evaporation.[4] - Light: Protect the sample from direct light exposure throughout the extraction process by using amber glassware or covering vessels with aluminum foil.[4][5] 2. Optimize Extraction Solvent & Method: - Use water-immiscible solvents like ethyl acetate (B1210297) or a mixture of polar solvents such as acetone (B3395972) or lower alkanols for initial extraction.[3] - Ensure a sufficient solvent-to-sample ratio for thorough extraction. |
| Extract Discoloration (e.g., browning) | Oxidation: The ansamycin (B12435341) structure may be susceptible to oxidation, leading to the formation of colored degradation products. This can be accelerated by exposure to oxygen, high pH, and elevated temperatures.[4] | 1. Use of Antioxidants: Consider adding an antioxidant like ascorbic acid (e.g., 0.1% w/v) to the extraction solvent.[4] 2. Inert Atmosphere: Whenever possible, perform extraction steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[4] Purging solvents with an inert gas before use can also be beneficial.[4] |
| Formation of Emulsions during Liquid-Liquid Extraction | High concentrations of lipids, proteins, and other biomolecules from the fermentation broth can act as surfactants, leading to stable emulsions that trap the target compound.[6] | 1. Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel to minimize emulsion formation.[6] 2. Break Emulsions: If an emulsion forms, it can sometimes be broken by adding a saturated salt solution (brine), by centrifugation, or by passing the mixture through a phase separation filter paper.[6] |
| This compound Degradation during Storage of Extract | The final extract may contain residual water or acid, which can promote degradation over time. Exposure to light and elevated temperatures during storage also contributes to instability.[7][8] | 1. Thorough Drying: Dry the organic extract over anhydrous sodium sulfate (B86663) before solvent evaporation to remove residual water.[7] 2. Proper Storage Conditions: Store the dried extract in a sealed, amber-colored vial at low temperatures. For short-term storage (days to weeks), 0-4°C is recommended. For long-term storage (months to years), -20°C is preferable.[8] |
Frequently Asked Questions (FAQs)
Q1: What are the key stability concerns for this compound during extraction?
A1: this compound is an ansamycin, a class of macrocyclic lactam antibiotics.[9] The primary stability concerns during extraction are hydrolysis of the lactam ring and oxidation. These degradation pathways are often accelerated by exposure to pH extremes (both acidic and alkaline conditions), elevated temperatures, and light.[1][2][5]
Q2: What is the optimal pH for extracting this compound?
A2: Based on protocols for related ansamycins, a slightly acidic to neutral pH range of 6.0 to 7.5 is recommended for the extraction of this compound.[3] This pH range helps to minimize the acid- or base-catalyzed hydrolysis of the sensitive lactam structure.
Q3: Which solvents are recommended for the extraction of this compound?
A3: Solvents such as ethyl acetate, acetone, and lower alkanols (e.g., methanol, ethanol) have been used for the extraction of similar ansamycin antibiotics from Streptomyces cultures.[3] The choice of solvent will depend on the subsequent purification steps. Ethyl acetate is a good option for initial liquid-liquid extraction from the aqueous culture filtrate.
Q4: How can I minimize oxidation of this compound during the extraction process?
A4: To minimize oxidation, it is advisable to work in a low-oxygen environment. This can be achieved by working under an inert atmosphere, such as nitrogen or argon, and by using deoxygenated solvents.[4] Additionally, adding a small amount of an antioxidant like ascorbic acid to the extraction solvent can help to prevent oxidative degradation.[4] Protecting the sample from light is also crucial as light can catalyze oxidative reactions.[4]
Q5: What are the recommended storage conditions for this compound extracts?
A5: For short-term storage of a few days to weeks, the extract should be stored in a dry, dark environment at 0-4°C. For long-term storage, lasting months to years, it is best to store the extract at -20°C.[8] Before storage, ensure the extract is free from solvent and residual water.
Experimental Protocol: General Extraction of Ansamycins from Streptomyces Culture
This protocol is a generalized procedure based on methods for related ansamycin antibiotics and should be optimized for this compound.
-
Fermentation Broth Harvesting: After fermentation of Streptomyces collinus, separate the mycelium from the culture filtrate by centrifugation or filtration.
-
Mycelium Extraction:
-
Extract the mycelial cake with a suitable organic solvent (e.g., acetone or methanol) with agitation.
-
Filter the mixture to separate the solvent extract from the mycelial debris.
-
Evaporate the solvent from the filtrate under reduced pressure at a temperature below 40°C.
-
-
Culture Filtrate Extraction:
-
Combine and Concentrate:
-
Combine the organic extract from the mycelium with the ethyl acetate extract from the filtrate.
-
Dry the combined organic phase over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the extract to dryness using a rotary evaporator, ensuring the bath temperature does not exceed 40°C.
-
-
Purification:
-
The crude extract can be further purified using chromatographic techniques such as column chromatography with adsorbents like silica (B1680970) gel or Sephadex LH-20.[3]
-
Visualization of Degradation Pathways and Mitigation Strategies
The following diagram illustrates the key factors that can lead to the degradation of this compound during extraction and the corresponding strategies to minimize these effects.
Caption: Workflow of this compound degradation factors and mitigation strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. EP0196628A2 - Ansamycin antibioticum, microbiological process for its preparation and its use as a medicament - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Trends in Light and Temperature Sensitivity Recommendations among Licensed Biotechnology Drug Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. medkoo.com [medkoo.com]
- 9. Ansatrienin A2 and A3: minor components of the ansamycin complex produced by Streptomyces collinus - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing batch-to-batch variability of Ansatrienin A3 extracts
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with Ansatrienin A3 extracts. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help address batch-to-batch variability and ensure consistent, high-quality results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
This compound is a member of the ansamycin (B12435341) class of antibiotics.[1][2] It is a minor component of the ansamycin complex produced by the bacterium Streptomyces collinus.[1]
Q2: What are the most common causes of batch-to-batch variability in this compound production?
Batch-to-batch variability in the fermentation of Streptomyces species for antibiotic production can stem from several factors. These include inconsistencies in the inoculum preparation, variations in the composition of the fermentation medium, and deviations in physical fermentation parameters such as temperature, pH, and aeration.
Q3: How can I monitor the concentration and purity of this compound in my extracts?
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the quantitative analysis of antibiotics like this compound.[3] Developing a reliable HPLC method will allow you to accurately determine the concentration and assess the purity of your extracts.
Q4: What are the optimal storage conditions for this compound extracts to prevent degradation?
For short-term storage (days to weeks), it is recommended to store this compound extracts at 0 - 4°C in a dry, dark environment. For long-term storage (months to years), storing at -20°C is advisable to maintain stability.
Troubleshooting Guides
Problem 1: Low or No Yield of this compound
Possible Causes:
-
Suboptimal Fermentation Medium: The composition of the culture medium, including carbon and nitrogen sources, as well as trace elements, is critical for secondary metabolite production in Streptomyces.
-
Incorrect Fermentation Parameters: Deviations from the optimal pH, temperature, or dissolved oxygen levels can significantly impact yield.
-
Poor Inoculum Quality: The age, size, and physiological state of the inoculum can affect the lag phase and overall productivity of the fermentation.
-
Genetic Instability of the Strain: Streptomyces strains can sometimes lose their ability to produce secondary metabolites over successive generations.
Solutions:
-
Media Optimization: Systematically evaluate different carbon and nitrogen sources. A common approach is the one-factor-at-a-time (OFAT) method to identify the optimal concentration of each component.
-
Parameter Optimization: Perform small-scale fermentation experiments to determine the optimal pH, temperature, and aeration/agitation rates for this compound production.
-
Inoculum Standardization: Develop a standardized protocol for inoculum preparation, ensuring consistency in the age and density of the seed culture.
-
Strain Maintenance: Maintain a cryopreserved stock of a high-producing Streptomyces collinus strain and avoid excessive subculturing.
Problem 2: High Batch-to-Batch Variability in this compound Purity
Possible Causes:
-
Inconsistent Extraction Procedure: Variations in solvent ratios, extraction time, or pH during extraction can lead to different impurity profiles.
-
Emulsion Formation During Liquid-Liquid Extraction: The formation of stable emulsions can make phase separation difficult and lead to cross-contamination of layers.
-
Degradation of this compound: The compound may be unstable under certain pH or temperature conditions encountered during extraction and purification.
Solutions:
-
Standardize Extraction Protocol: Document and strictly adhere to a detailed extraction protocol.
-
Address Emulsion Formation: To break emulsions, you can try adding brine, changing the temperature, or gently centrifuging the mixture. In some cases, reducing the shaking intensity during extraction can prevent their formation.
-
Optimize Purification Steps: Use chromatographic techniques like silica (B1680970) gel chromatography or preparative HPLC to purify this compound. Monitor fractions using thin-layer chromatography (TLC) or analytical HPLC to pool the purest fractions.
Data Presentation
Table 1: Effect of pH on this compound Production (Hypothetical Data)
| pH | Biomass (g/L) | This compound Titer (mg/L) | Purity (%) |
| 6.0 | 8.2 | 15.3 | 75 |
| 6.5 | 9.5 | 28.7 | 82 |
| 7.0 | 10.1 | 45.1 | 88 |
| 7.5 | 9.8 | 35.6 | 85 |
| 8.0 | 8.9 | 22.4 | 78 |
Table 2: Effect of Temperature on this compound Production (Hypothetical Data)
| Temperature (°C) | Biomass (g/L) | This compound Titer (mg/L) | Purity (%) |
| 25 | 7.8 | 30.5 | 80 |
| 28 | 10.2 | 52.3 | 89 |
| 30 | 10.5 | 48.9 | 86 |
| 32 | 9.1 | 31.2 | 81 |
| 35 | 6.5 | 18.7 | 72 |
Experimental Protocols
Protocol 1: Fermentation of Streptomyces collinus for this compound Production
-
Inoculum Preparation:
-
Aseptically transfer a loopful of Streptomyces collinus spores from a stock culture to a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth).
-
Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours until a dense culture is obtained.
-
-
Production Fermentation:
-
Inoculate a 2 L production fermenter containing 1.5 L of production medium with 5% (v/v) of the seed culture. A suitable production medium could consist of glucose, soybean meal, yeast extract, and mineral salts.
-
Maintain the fermentation at 28°C with an aeration rate of 1 vvm (volume of air per volume of medium per minute) and an agitation speed of 300 rpm.
-
Control the pH at 7.0 using automated addition of 1M NaOH or 1M HCl.
-
Monitor the fermentation for 7-10 days, taking samples periodically to measure biomass and this compound concentration.
-
Protocol 2: Extraction and Partial Purification of this compound
-
Harvesting:
-
At the end of the fermentation, centrifuge the broth at 8,000 x g for 20 minutes to separate the mycelium from the supernatant.
-
-
Extraction:
-
Extract the supernatant three times with an equal volume of ethyl acetate (B1210297) in a separatory funnel.
-
Extract the mycelial pellet separately with acetone (B3395972). Remove the acetone under reduced pressure and then extract the remaining aqueous residue with ethyl acetate.
-
Combine all ethyl acetate extracts and evaporate to dryness under reduced pressure to obtain the crude extract.
-
-
Silica Gel Chromatography:
-
Dissolve the crude extract in a minimal amount of dichloromethane.
-
Load the dissolved extract onto a silica gel column pre-equilibrated with hexane (B92381).
-
Elute the column with a stepwise gradient of hexane and ethyl acetate, gradually increasing the polarity.
-
Collect fractions and monitor by TLC to identify those containing this compound.
-
Pool the pure fractions and evaporate the solvent to obtain partially purified this compound.
-
Protocol 3: HPLC Analysis of this compound
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid.
-
Gradient Program: Start with 30% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of a pure this compound standard (likely in the range of 270-320 nm).
-
Quantification: Create a standard curve using a certified reference standard of this compound.
Visualizations
Caption: Experimental workflow for this compound production.
Caption: Troubleshooting decision tree for low this compound yield.
Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway. Note: The direct effect of this compound on this pathway requires experimental validation.
References
- 1. Ansatrienin A2 and A3: minor components of the ansamycin complex produced by Streptomyces collinus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of ansatrienin (mycotrienin) and naphthomycin. Identification and analysis of two separate biosynthetic gene clusters in Streptomyces collinus Tü 1892 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Ansatrienin A3 Interference in High-Throughput Screening
Disclaimer: There is currently no direct scientific literature identifying Ansatrienin A3 as a frequent interferent in high-throughput screening (HTS). This guide uses this compound as a representative example to illustrate common sources of assay interference and to provide researchers with a framework for troubleshooting potential false positives encountered during screening campaigns.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why should I be aware of its potential for HTS interference?
This compound is a member of the ansamycin (B12435341) class of antibiotics, produced by Streptomyces collinus.[1][2] Like many complex natural products, it possesses a variety of functional groups and a scaffold that could potentially interact with assay components in a non-specific manner, leading to false-positive or false-negative results in high-throughput screening (HTS) campaigns.[3][4] Understanding potential interference mechanisms is crucial to avoid wasting resources on misleading hits.[5]
Q2: My primary screen shows this compound as a potent inhibitor. Could this be a false positive?
Yes, a positive result in a primary HTS screen should always be considered preliminary.[3] Apparent activity can arise from true inhibition of the biological target or from interference with the assay technology itself.[4] It is essential to perform a series of counter-screens and orthogonal assays to validate the initial finding and rule out common artifacts.[6][7]
Q3: What are the most common ways a compound like this compound might interfere with my HTS assay?
Based on the structural characteristics of complex natural products and common interference mechanisms, potential issues could include:
-
Compound Aggregation: At certain concentrations, molecules can self-associate to form aggregates that non-specifically inhibit enzymes or disrupt cellular membranes.[3][8]
-
Luciferase Inhibition: If your assay uses a luciferase reporter, the compound could directly inhibit the enzyme, leading to a decrease in signal that mimics target inhibition.[6][7]
-
Autofluorescence: The compound itself might be fluorescent at the excitation and emission wavelengths used in your assay, leading to a false-positive signal.[3]
-
Chemical Reactivity: Electrophilic moieties within a molecule can react with nucleophiles in assay reagents or target proteins, leading to non-specific activity.[9]
Q4: How can I quickly assess if this compound is a promiscuous inhibitor?
A promiscuous inhibitor shows activity against a wide range of unrelated targets. You can assess this by:
-
Database Searches: Check compound databases for activity data of this compound or structurally similar compounds against various targets.
-
Counter-screening: Test the compound in a panel of unrelated assays. Activity in multiple, diverse assays suggests promiscuity.
-
Literature Review: Look for publications on the biological activities of this compound and related ansamycins.
Troubleshooting Guides
Problem 1: Dose-response curve for this compound is unusually steep or shows poor saturation.
This can be an indication of compound aggregation.[8]
Troubleshooting Steps:
-
Include Detergent: Re-run the assay with a low concentration (0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-20 in the assay buffer. If the inhibitory activity of this compound is significantly reduced, aggregation is the likely cause.[3]
-
Vary Enzyme Concentration: For enzymatic assays, measure the IC50 of this compound at different enzyme concentrations. A significant shift in IC50 with enzyme concentration is characteristic of aggregating inhibitors.
-
Dynamic Light Scattering (DLS): If available, use DLS to directly detect the formation of aggregates by this compound at the concentrations used in your assay.
Problem 2: this compound is active in my luciferase-based reporter assay.
This could be due to direct inhibition of the luciferase enzyme.[6]
Troubleshooting Steps:
-
Biochemical Luciferase Inhibition Assay: Perform a cell-free assay using purified luciferase enzyme and its substrate. Add this compound at various concentrations to determine if it directly inhibits the enzyme.[6][10]
-
Orthogonal Assay: Validate the initial hit using an assay that measures the same biological endpoint but uses a different detection method (e.g., measuring downstream protein levels by Western blot or gene expression by qRT-PCR).[6]
-
Use a Different Reporter: If possible, re-screen hits in a cell line with an alternative reporter system, such as β-lactamase or secreted alkaline phosphatase.
Problem 3: High background signal in wells treated with this compound in a fluorescence-based assay.
This suggests that the compound itself may be fluorescent.
Troubleshooting Steps:
-
Autofluorescence Measurement: Prepare a plate with this compound at various concentrations in the assay buffer (without cells or other assay components) and read the fluorescence at the same wavelengths used in your primary screen.[3]
-
Spectral Shift: If the compound is fluorescent, consider using a reporter with emission at a longer wavelength (red-shifted) to minimize spectral overlap.
-
Pre-read Plate: Before adding detection reagents, perform a fluorescence read of the plate after compound addition to measure the baseline fluorescence. This can then be subtracted from the final signal.
Data Presentation
Table 1: Hypothetical HTS Data for this compound and Controls
| Compound | Primary Screen (% Inhibition) | With 0.1% Triton X-100 (% Inhibition) | Luciferase Counter-Screen (IC50) | Autofluorescence (RFU at 485/525 nm) |
| This compound | 85 | 15 | 2 µM | 50,000 |
| Known Inhibitor | 90 | 88 | > 100 µM | 500 |
| Negative Control | 5 | 3 | > 100 µM | 450 |
This table presents illustrative data to demonstrate how results from troubleshooting experiments might look. Actual results would need to be determined experimentally.
Experimental Protocols
Protocol 1: Dynamic Light Scattering (DLS) for Aggregate Detection
-
Sample Preparation: Prepare solutions of this compound in the final assay buffer at a range of concentrations (e.g., 1 µM to 100 µM). Include a vehicle control (e.g., DMSO in buffer).
-
DLS Measurement: Transfer the solutions to a suitable cuvette for the DLS instrument.
-
Data Acquisition: Equilibrate the sample to the assay temperature and acquire data according to the instrument's instructions. Collect multiple readings for each sample.
-
Data Analysis: Analyze the correlation function to determine the size distribution of particles in the solution. The appearance of particles in the range of 50-1000 nm at higher compound concentrations is indicative of aggregation.[8]
Protocol 2: Cell-Free Luciferase Inhibition Assay
-
Reagent Preparation: Prepare a reaction buffer (e.g., 25 mM Tris-phosphate pH 7.8, 8 mM MgCl2, 0.1 mg/mL BSA). Prepare stock solutions of ATP, D-luciferin, and purified firefly luciferase enzyme.[6]
-
Compound Plating: In a white, opaque 384-well plate, perform a serial dilution of this compound. Include a known luciferase inhibitor (e.g., isradipine) as a positive control and a vehicle control.[10]
-
Assay Procedure:
-
Add purified firefly luciferase enzyme to each well and incubate for 15-30 minutes at room temperature.
-
Initiate the reaction by adding a solution containing ATP and D-luciferin.
-
-
Luminescence Measurement: Immediately measure the luminescence using a plate luminometer.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value. A low micromolar IC50 suggests direct luciferase inhibition.
Protocol 3: Autofluorescence Measurement
-
Compound Plating: In a black, clear-bottom 384-well plate, prepare serial dilutions of this compound in the assay buffer. Include a known fluorescent compound as a positive control and a vehicle control.
-
Fluorescence Reading: Place the plate in a fluorescence plate reader. Excite the wells at the same wavelength used in your primary HTS assay and measure the emission over the relevant wavelength range.
-
Data Analysis: Plot the relative fluorescence units (RFU) against the concentration of this compound. A concentration-dependent increase in fluorescence indicates that the compound is autofluorescent under the assay conditions.
Visualizations
Caption: A typical workflow for a high-throughput screening campaign.
Caption: A decision tree for troubleshooting potential false positives in HTS.
Caption: A hypothetical signaling pathway illustrating points of potential HTS interference.
References
- 1. medkoo.com [medkoo.com]
- 2. Ansatrienin A2 and A3: minor components of the ansamycin complex produced by Streptomyces collinus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. benchchem.com [benchchem.com]
- 7. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. reframeDB [reframedb.org]
Technical Support Center: Enhancing the Biological Activity of Ansatrienin A3
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at enhancing the biological activity of Ansatrienin A3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
This compound is a member of the ansamycin (B12435341) family of antibiotics, which are secondary metabolites produced by bacteria.[1][2] It is a minor component of the ansamycin complex produced by Streptomyces collinus.[3][4] Like other ansamycins, it possesses a unique ansa structure, consisting of an aromatic ring bridged by an aliphatic chain.[1][2] While specific activity data for this compound is limited in publicly available literature, ansamycins as a class are known to exhibit a range of biological activities, including antimicrobial (antibacterial, antifungal) and antitumor effects.[1][3][5]
Q2: What are the primary molecular targets for ansamycin antibiotics?
The biological targets of ansamycin antibiotics can vary depending on their specific structure. Two of the most well-characterized targets for this class of compounds are:
-
Bacterial RNA Polymerase: Many ansamycins, such as rifamycin, inhibit bacterial transcription by binding to the β-subunit of RNA polymerase, thereby blocking the initiation of RNA synthesis.[5]
-
Heat Shock Protein 90 (Hsp90): Some benzoquinonoid ansamycins, like geldanamycin, bind to the N-terminal ATP-binding pocket of Hsp90, an essential molecular chaperone for the stability and function of numerous client proteins involved in cell signaling, proliferation, and survival.[1] Inhibition of Hsp90 leads to the degradation of these client proteins, many of which are oncoproteins, making it a target for cancer therapy.[1]
It is plausible that this compound's biological activity is mediated through one or both of these mechanisms.
Q3: What general strategies can be employed to enhance the biological activity of this compound?
Based on studies with other ansamycin antibiotics, several strategies can be explored to enhance the biological activity of this compound:
-
Structural Modification/Derivatization: Chemical synthesis of analogs can improve potency, selectivity, and pharmacokinetic properties. Modifications can be targeted to the ansa chain or the aromatic core.
-
Formulation and Delivery Systems: Encapsulating this compound in delivery systems like nanoparticles can improve its solubility, stability, and bioavailability, leading to enhanced efficacy.
-
Combination Therapy: Using this compound in combination with other therapeutic agents can lead to synergistic effects, potentially lowering the required dose and reducing side effects.
Troubleshooting Guide
This guide addresses common issues that may be encountered during experiments to enhance the biological activity of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of a Synthesized this compound Derivative | Inefficient reaction conditions (temperature, catalyst, solvent).Instability of the starting material or product. | Optimize reaction parameters systematically (e.g., using a design of experiments approach).Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.Purify intermediates at each step to ensure high-purity starting material for the next reaction. |
| Inconsistent Results in Biological Assays | Poor solubility of this compound or its derivatives.Degradation of the compound in the assay medium.Variability in cell-based assays (cell passage number, confluency). | Determine the solubility of the compound in the assay buffer and use a suitable co-solvent (e.g., DMSO) if necessary, ensuring the final solvent concentration is not toxic to the cells.Assess the stability of the compound under assay conditions (e.g., using HPLC over time).Standardize cell culture conditions and use cells within a consistent passage number range. |
| Lack of Improvement in Activity with a New Derivative | The modification may have disrupted a key pharmacophore.The derivative may not be reaching its intracellular target. | Use computational modeling (e.g., molecular docking) to predict how modifications might affect binding to potential targets like Hsp90 or RNA polymerase.Evaluate the cellular uptake of the new derivative. |
| Toxicity Observed in Cell-Based Assays | Off-target effects of the compound.High concentration of the compound or delivery vehicle. | Perform a dose-response curve to determine the cytotoxic concentration.Include appropriate vehicle controls in the experiment.Consider modifying the derivative to improve its selectivity for the intended target. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of an this compound Amide Derivative
This protocol provides a general framework. Specific reagents and conditions will need to be optimized for each desired derivative.
-
Protection of Reactive Groups: If necessary, protect reactive functional groups on the this compound molecule that are not the target for modification using standard protecting group chemistry.
-
Amide Coupling:
-
Dissolve this compound (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or DMF) under an inert atmosphere.
-
Add a coupling agent (e.g., HATU or HBTU, 1.2 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2 equivalents).
-
Stir the mixture for 10-15 minutes at room temperature.
-
Add the desired amine (1.1 equivalents) and continue stirring at room temperature for 12-24 hours.
-
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction with a suitable aqueous solution (e.g., saturated ammonium (B1175870) chloride).
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
-
Deprotection (if applicable): Remove any protecting groups using the appropriate deprotection conditions.
-
Characterization: Confirm the structure of the final product using NMR spectroscopy (¹H and ¹³C), high-resolution mass spectrometry (HRMS), and FT-IR spectroscopy.
Protocol 2: Preparation of this compound-Loaded Nanoparticles
This protocol describes a general method for encapsulating this compound into polymeric nanoparticles using the nanoprecipitation method.
-
Preparation of the Organic Phase:
-
Dissolve a biodegradable polymer (e.g., PLGA) and this compound in a water-miscible organic solvent (e.g., acetone (B3395972) or acetonitrile).
-
-
Nanoprecipitation:
-
Add the organic phase dropwise to an aqueous solution containing a surfactant (e.g., PVA or Tween 80) under constant stirring.
-
-
Solvent Evaporation:
-
Stir the resulting nano-suspension at room temperature for several hours to allow for the evaporation of the organic solvent.
-
-
Nanoparticle Collection and Purification:
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticles several times with deionized water to remove excess surfactant and unencapsulated drug.
-
-
Lyophilization:
-
Lyophilize the purified nanoparticles to obtain a dry powder for long-term storage.
-
-
Characterization:
-
Determine the particle size, size distribution, and zeta potential using dynamic light scattering (DLS).
-
Characterize the morphology of the nanoparticles using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).
-
Calculate the drug loading and encapsulation efficiency using UV-Vis spectroscopy or HPLC.
-
Data Presentation
Table 1: Example of Data Organization for Biological Activity of this compound Derivatives against a Cancer Cell Line
| Compound | Modification | IC₅₀ (µM) vs. Cell Line X | Fold Change vs. This compound | Notes |
| This compound | Parent Compound | 15.2 ± 1.8 | 1.0 | Baseline activity |
| Derivative 1 | C-15 Amide | 7.6 ± 0.9 | 2.0 | Improved potency |
| Derivative 2 | C-17 Ester | 25.1 ± 3.2 | 0.6 | Reduced potency |
| Derivative 3 | Ansa Chain Modification | 1.2 ± 0.3 | 12.7 | Significant improvement |
Table 2: Example of Data Organization for Physicochemical Properties of this compound Formulations
| Formulation | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) |
| Formulation A (PLGA) | 150 ± 10 | -25.3 ± 2.1 | 85.2 ± 4.5 | 8.1 ± 0.7 |
| Formulation B (Chitosan-coated) | 180 ± 15 | +15.8 ± 1.5 | 78.9 ± 5.1 | 7.5 ± 0.9 |
| Formulation C (Liposomes) | 120 ± 8 | -10.2 ± 1.2 | 92.1 ± 3.8 | 10.3 ± 1.1 |
Visualizations
Caption: Workflow for enhancing this compound's biological activity.
Caption: Putative Hsp90 inhibition pathway for this compound.
References
Validation & Comparative
Comparative Analysis of Ansatrienin A3 and Ansatrienin A2 Antibacterial Efficacy: A Review of Available Data
A comprehensive review of publicly available scientific literature reveals a significant gap in direct, quantitative comparisons of the antibacterial efficacy between Ansatrienin A3 and Ansatrienin A2. While both compounds are known minor components of the ansamycin (B12435341) antibiotic complex produced by Streptomyces collinus, specific data such as Minimum Inhibitory Concentration (MIC) values from head-to-head studies are not readily accessible in published research. This guide synthesizes the limited available information and outlines the standard experimental protocols used to evaluate antibacterial efficacy, providing a framework for researchers in drug discovery and development.
Overview of Ansatrienins A2 and A3
Ansatrienin A2 and A3 belong to the ansamycin class of antibiotics, a group of macrolactams known for their diverse biological activities. They are produced by the bacterium Streptomyces collinus.[1] The ansamycin complex is a mixture of related compounds, and while some members of this family have well-documented antibacterial properties, specific and comparative data for Ansatrienin A2 and A3 are sparse.
Quantitative Data on Antibacterial Efficacy
A thorough search of scientific databases did not yield any studies presenting a direct comparison of the Minimum Inhibitory Concentration (MIC) values for this compound and Ansatrienin A2 against a panel of bacterial strains. The seminal 1983 paper that first described these two minor components notes their antibacterial and antifungal effects but does not provide the quantitative data necessary for a direct efficacy comparison.
Table 1: Comparative Antibacterial Efficacy of this compound vs. Ansatrienin A2 (MIC in µg/mL)
| Bacterial Strain | This compound | Ansatrienin A2 |
| Data Not Available | - | - |
| Data Not Available | - | - |
| Data Not Available | - | - |
| Data Not Available | - | - |
As indicated, no publicly available data was found to populate this comparative table.
Standard Experimental Protocols for Determining Antibacterial Efficacy
To facilitate future comparative studies, this section details the standard methodologies for determining the antibacterial efficacy of compounds like this compound and A2.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is the gold standard for measuring the in vitro antibacterial activity of a compound. It determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The most common method is the broth microdilution assay.
Experimental Workflow for Broth Microdilution MIC Assay:
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Protocol Steps:
-
Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown overnight and then diluted to a standardized concentration (typically 5 x 10^5 colony-forming units per milliliter [CFU/mL]).
-
Preparation of Test Compound: A stock solution of this compound or A2 is prepared and then serially diluted in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Reading of Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density using a plate reader.
Mechanism of Action and Signaling Pathways
Information regarding the specific mechanism of action and any affected signaling pathways for this compound and Ansatrienin A2 is not available in the current body of scientific literature. For ansamycin antibiotics in general, a common mechanism of action is the inhibition of bacterial RNA polymerase. However, it cannot be assumed that this compound and A2 follow this same mechanism without specific experimental evidence.
Caption: Hypothetical mechanism of action for Ansatrienins A2 and A3.
Conclusion and Future Directions
There is a clear need for further research to elucidate and compare the antibacterial efficacy of this compound and Ansatrienin A2. Future studies should focus on:
-
Direct Comparative MIC Testing: Performing standardized broth microdilution or agar (B569324) dilution assays with both compounds against a broad panel of clinically relevant Gram-positive and Gram-negative bacteria.
-
Mechanism of Action Studies: Investigating the molecular targets of this compound and A2 to understand how they exert their antibacterial effects. This could involve assays to assess inhibition of DNA, RNA, protein, or cell wall synthesis.
-
In Vivo Efficacy Studies: If promising in vitro activity is identified, progressing to animal models of infection to evaluate the in vivo efficacy, safety, and pharmacokinetic profiles of these compounds.
For researchers and drug development professionals, this compound and A2 represent unexplored members of the ansamycin family that warrant further investigation to determine their potential as novel antibacterial agents.
References
A Comparative Analysis of Ansatrienin A3 and Mycotrienin I for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of Ansatrienin A3 and Mycotrienin I, two closely related members of the ansamycin (B12435341) family of antibiotics. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a structured overview of their biological activities, mechanisms of action, and the experimental protocols used for their evaluation.
Introduction and Structural Comparison
This compound and Mycotrienin I are natural products produced by Streptomyces species. Mycotrienin I is also known as Ansatrienin A.[1] Both compounds belong to the ansamycin class of antibiotics, which are characterized by a macrocyclic structure spanned by an aliphatic ansa chain.[2] Their biosynthesis originates from a 3-amino-5-hydroxybenzoic acid (AHBA) starter unit. The core structural difference between these molecules lies in their side chains, which can influence their biological activity.
Note: Specific quantitative data for this compound is limited in publicly available scientific literature, reflecting its status as a minor and less-studied component of the ansamycin complex produced by Streptomyces collinus.[2][3]
Quantitative Biological Activity
| Compound | Assay Type | Cell Line/Organism | IC50 | MIC | Reference |
| Mycotrienin I (Ansatrienin A) | Cytotoxicity | Various Tumor Cell Lines | Data not available | - | [4] |
| Antimicrobial | Fungi/Bacteria | - | Data not available | [5] | |
| This compound | Cytotoxicity | Not available | Data not available | - | - |
| Antimicrobial | Not available | - | Data not available | - | |
| Ansatrienin B (Mycotrienin II) (for context) | Cytotoxicity | A549 (human lung carcinoma) | 58 nM (protein synthesis inhibition) | - | [6] |
| Cytotoxicity | Fetal rat long bones (bone resorption) | 21 nM | - | [6] | |
| Antimicrobial | Penicillium chrysogenum | - | 12.5 µg/mL | [6] | |
| Antimicrobial | Mucor pusillus | - | 12.5 µg/mL | [6] | |
| Antimicrobial | Rhizopus delemar | - | 12.5 µg/mL | [6] | |
| Antimicrobial | Saccharomyces cerevisiae | - | 8.0 µg/mL | [6] | |
| Antimicrobial | Candida utilis | - | 4.0 µg/mL | [6] | |
| Antimicrobial | Candida krusei | - | 4.0 µg/mL | [6] |
Mechanism of Action: HSP90 Inhibition
Ansamycin antibiotics, including Mycotrienin I, are known to exert their anticancer effects through the inhibition of Heat Shock Protein 90 (HSP90).[7] HSP90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and angiogenesis.[8][9]
By binding to the ATP-binding pocket of HSP90, ansamycins disrupt the chaperone cycle. This leads to the misfolding and subsequent proteasomal degradation of HSP90 client proteins. The simultaneous disruption of multiple oncogenic signaling pathways makes HSP90 an attractive target for cancer therapy.[6][10]
Signaling Pathways Modulated by HSP90 Inhibition
The inhibition of HSP90 by compounds like Mycotrienin I can impact several critical signaling pathways in cancer cells. Below are diagrams illustrating the general mechanism of HSP90 inhibition and its effect on downstream signaling.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cultured cell lines and determining IC50 values.
Objective: To measure the metabolic activity of cells as an indicator of cell viability after treatment with this compound or Mycotrienin I.
Materials:
-
96-well microtiter plates
-
Cancer cell line of interest (e.g., HCT-116, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Test compounds (this compound, Mycotrienin I) dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria and fungi.
Objective: To determine the lowest concentration of this compound or Mycotrienin I that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates (sterile)
-
Bacterial or fungal strains of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds (this compound, Mycotrienin I) dissolved in a suitable solvent (e.g., DMSO)
-
Inoculum of the microorganism standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
-
Positive control (microorganism in broth without compound)
-
Negative control (broth only)
-
Microplate incubator
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the appropriate broth medium directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth according to established protocols (e.g., CLSI guidelines).
-
Inoculation: Add 50 µL of the standardized inoculum to each well containing the compound dilutions, as well as to the positive control wells. The final volume in these wells will be 100 µL. Add 100 µL of sterile broth to the negative control wells.
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for the recommended time (e.g., 16-20 hours for bacteria, 24-48 hours for fungi).
-
MIC Determination: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader by measuring the optical density at 600 nm.
Conclusion
This compound and Mycotrienin I are ansamycin antibiotics with potential anticancer and antimicrobial activities, likely mediated through the inhibition of HSP90. While Mycotrienin I (Ansatrienin A) has been noted for its activity against tumor cell lines, a lack of publicly available, direct comparative data with this compound makes a definitive performance comparison challenging. Further research is required to fully elucidate the therapeutic potential of this compound and to provide the quantitative data necessary for a comprehensive comparative analysis. The protocols and pathway information provided in this guide offer a framework for conducting such future investigations.
References
- 1. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 2. Ansatrienin A2 and A3: minor components of the ansamycin complex produced by Streptomyces collinus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Validating the Antifungal Spectrum of Ansatrienin A3: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – In the persistent search for novel antifungal agents to combat the growing challenge of drug-resistant fungal infections, the ansamycin (B12435341) antibiotic, Ansatrienin A3, has been a subject of interest. This guide provides a comparative analysis of the antifungal spectrum of this compound against established antifungal drugs: Fluconazole, Amphotericin B, and Caspofungin. The information is targeted towards researchers, scientists, and drug development professionals, offering a consolidated view of available data and highlighting areas for future investigation.
Executive Summary
This compound belongs to the ansamycin class of antibiotics, known for a range of biological activities, including antibacterial, antiviral, and antifungal properties. While its potential as an antifungal agent is recognized, comprehensive data on its spectrum of activity, particularly in the form of Minimum Inhibitory Concentrations (MICs), remains limited in publicly accessible literature. This guide synthesizes the available information on this compound and compares it with three frontline antifungal drugs, each representing a different class and mechanism of action. The objective is to provide a clear, data-driven perspective on the potential utility of this compound in the antifungal landscape.
Comparative Antifungal Agents: An Overview
To provide a robust contextual validation, this compound is compared against the following well-established antifungal agents:
-
Fluconazole: A triazole antifungal that inhibits the synthesis of ergosterol (B1671047), a critical component of the fungal cell membrane. It is widely used for the treatment of various yeast infections.
-
Amphotericin B: A polyene macrolide that binds to ergosterol in the fungal cell membrane, leading to the formation of pores and subsequent cell death. It possesses a broad spectrum of activity against many fungal pathogens.
-
Caspofungin: An echinocandin that inhibits the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall. It is particularly effective against Candida and Aspergillus species.
Data Presentation: Antifungal Spectrum Comparison
Due to the current lack of specific MIC data for this compound in the public domain, a direct quantitative comparison is not feasible at this time. The following table summarizes the known antifungal spectrum of the comparator drugs to provide a benchmark for future studies on this compound.
| Antifungal Agent | Class | Mechanism of Action | General Antifungal Spectrum |
| This compound | Ansamycin | Under Investigation | Antifungal activity reported, specific spectrum and potency not well-documented. |
| Fluconazole | Triazole | Ergosterol Synthesis Inhibitor | Active against most Candida species (though resistance is increasing), Cryptococcus neoformans, and some other yeasts. Limited activity against molds. |
| Amphotericin B | Polyene | Binds to Ergosterol | Broad-spectrum activity against most yeasts and molds, including Candida spp., Aspergillus spp., Cryptococcus neoformans, and endemic mycoses. |
| Caspofungin | Echinocandin | β-(1,3)-D-glucan Synthesis Inhibitor | Active against most Candida species (including some fluconazole-resistant strains) and Aspergillus species. Not active against Cryptococcus neoformans. |
Experimental Protocols: Determining Antifungal Susceptibility
The standard method for determining the in vitro antifungal spectrum of a compound is by measuring its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant fungal isolates. The Clinical and Laboratory Standards Institute (CLSI) provides standardized protocols for antifungal susceptibility testing to ensure reproducibility and comparability of data across different laboratories.
Key Experimental Protocol: Broth Microdilution MIC Assay (as per CLSI M27 for Yeasts and M38 for Filamentous Fungi)
-
Preparation of Antifungal Agent: The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., dimethyl sulfoxide) and then serially diluted in a 96-well microtiter plate using a standardized growth medium (e.g., RPMI-1640).
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar (B569324) plates. The inoculum is prepared by suspending fungal colonies in sterile saline to a specific turbidity, which is then further diluted in the growth medium to achieve a standardized final concentration of fungal cells in each well of the microtiter plate.
-
Incubation: The inoculated microtiter plates are incubated at a controlled temperature (typically 35°C) for a specified period (e.g., 24-48 hours for yeasts, longer for some molds).
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to a drug-free control well. The inhibition is typically determined visually or by using a spectrophotometer.
Mandatory Visualizations
Logical Relationship of Antifungal Drug Classes and their Targets
Caption: Major antifungal classes and their cellular targets.
Experimental Workflow for MIC Determination
Caption: Standard workflow for determining the MIC of an antifungal agent.
Discussion and Future Directions
The primary challenge in validating the antifungal spectrum of this compound is the scarcity of publicly available, quantitative susceptibility data. While the ansamycin class has demonstrated antimicrobial activity, the specific targets and efficacy of this compound against a broad range of fungal pathogens need to be systematically evaluated.
Future research should prioritize the following:
-
Comprehensive in vitro susceptibility testing: Establishing the MICs of this compound against a diverse panel of clinical isolates, including common Candida and Aspergillus species, as well as emerging fungal pathogens.
-
Mechanism of action studies: Elucidating the specific molecular target(s) of this compound in fungal cells to understand its mode of action and potential for cross-resistance with existing antifungal drugs.
-
In vivo efficacy studies: Evaluating the therapeutic potential of this compound in animal models of fungal infections to determine its in vivo efficacy, pharmacokinetics, and safety profile.
By addressing these knowledge gaps, the scientific community can accurately assess the potential of this compound as a valuable addition to the antifungal armamentarium. This guide serves as a foundational document to encourage and direct these much-needed investigations.
A Comparative Guide to Ansatrienin Biosynthetic Gene Clusters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biosynthetic gene clusters (BGCs) responsible for the production of ansatrienins, a class of ansamycin (B12435341) antibiotics with potent biological activities. By examining the genetic architecture, enzyme machinery, and regulatory elements, this document aims to facilitate a deeper understanding of ansatrienin biosynthesis and provide a foundation for future research and bioengineering efforts.
Introduction to Ansatrienins and Their Biosynthesis
Ansatrienins, also known as mycotrienins, are hybrid polyketide-non-ribosomal peptide natural products produced by various Streptomyces species.[1][2] Their structure features a macrocyclic lactam core, a triene chain, and a cyclohexanecarboxylic acid moiety attached to a D-alanine residue. The biosynthesis of these complex molecules is orchestrated by a multi-enzyme assembly line encoded by a dedicated biosynthetic gene cluster (BGC).
The assembly of the ansatrienin backbone begins with the starter unit 3-amino-5-hydroxybenzoic acid (AHBA), which is a hallmark of ansamycin biosynthesis.[1][3] The polyketide chain is then elongated by a Type I polyketide synthase (PKS) and further modified by a non-ribosomal peptide synthetase (NRPS) system that incorporates D-alanine.[1][2] A series of tailoring enzymes then modify the core structure to generate the final ansatrienin analogues.
This guide focuses on comparing the BGCs from two prominent ansatrienin-producing strains: Streptomyces sp. XZQH13, for which a complete BGC sequence is available, and Streptomyces collinus Tü 1892, the organism in which the ansatrienin BGC was first identified and partially characterized.[1]
Quantitative Comparison of Ansatrienin BGCs
The following tables summarize the key features of the ansatrienin BGCs from Streptomyces sp. XZQH13 (producer of mycotrienin I/ansatrienin) and the partially characterized cluster from Streptomyces collinus Tü 1892.
Table 1: General Features of Ansatrienin Biosynthetic Gene Clusters
| Feature | Streptomyces sp. XZQH13 (Mycotrienin I) | Streptomyces collinus Tü 1892 (Ansatrienin) | Reference |
| MIBiG Accession | BGC0000957 | Not available | |
| GenBank Accession | KF813023.1 | Not available | |
| Cluster Size | ~40.4 kb | Partially sequenced (~20 kb) | [1] |
| Number of ORFs | 26 | Partially characterized | [1] |
| Biosynthetic Class | NRPS-PKS | NRPS-PKS | [1] |
Table 2: Core Biosynthetic Genes - PKS and NRPS Modules
Due to the limited sequence information for the S. collinus cluster, a detailed module-by-module comparison is not possible. However, based on the available data, a general comparison can be made.
| Gene/Module | Streptomyces sp. XZQH13 (Predicted) | Streptomyces collinus Tü 1892 (Inferred) | Function | Reference |
| Loading Module | PKS with Acyl-ACP ligase domain | PKS with Acyl-ACP ligase domain | Activation and loading of AHBA starter unit | [1] |
| PKS Modules | Multiple modules for polyketide chain extension | Multiple PKS modules | Elongation of the polyketide backbone | [1] |
| NRPS Module | Single module with A, T, and C domains | Peptide synthetase identified | Activation and incorporation of D-alanine | [1][2] |
Table 3: Key Ancillary and Tailoring Genes in Ansatrienin Biosynthesis
| Gene Product (Putative Function) | Streptomyces sp. XZQH13 (Gene Locus) | Streptomyces collinus Tü 1892 (Gene Identified) | Role in Biosynthesis | Reference |
| AHBA Synthase | AHH25587.1 | Present | Final step in the biosynthesis of the AHBA starter unit | [1] |
| AHBA Biosynthesis Pathway | 6 genes (AHH25583.1 - AHH25588.1) | Cluster of 6 genes presumed for AHBA pathway | Synthesis of the 3-amino-5-hydroxybenzoic acid starter unit | [1] |
| 1-cyclohexenylcarbonyl CoA reductase | AHH25579.1 | chcA | Biosynthesis of the cyclohexanecarboxylic acid moiety from shikimic acid | [1] |
| Methyltransferase | AHH25591.1 | Not specified | O-methylation of the polyketide backbone | |
| Hydroxylase/Oxygenase | AHH25574.1, AHH25590.1 | Not specified | Hydroxylation of the ansatrienin core structure | |
| Regulators | AHH25570.1 (SARP-family), AHH25595.1 (LuxR-family) | Not specified | Transcriptional regulation of the gene cluster | |
| Transporters | AHH25571.1 (ABC transporter) | Not specified | Export of ansatrienins out of the cell |
Biosynthetic Pathways and Regulatory Networks
The biosynthesis of ansatrienins is a complex process involving the coordinated action of numerous enzymes. The general pathway and its proposed regulation are depicted below.
Ansatrienin Biosynthetic Pathway
Caption: Proposed biosynthetic pathway for ansatrienins.
Regulatory Cascade for Ansatrienin Biosynthesis
Caption: A putative regulatory network for ansatrienin production.
Experimental Protocols
Detailed, step-by-step experimental protocols for the characterization of ansatrienin BGCs are not extensively published. However, the following outlines the general methodologies employed in the cited literature.
Identification and Cloning of the Ansatrienin BGC
-
Genomic DNA Isolation: High-molecular-weight genomic DNA is isolated from a confluent culture of the ansatrienin-producing Streptomyces strain.
-
Probe Design and Hybridization: A DNA probe is designed based on a conserved gene within ansamycin BGCs, typically the AHBA synthase gene. The probe is labeled (e.g., with radioactivity or a fluorescent tag) and used to screen a genomic library (e.g., a cosmid or fosmid library) of the producer strain via Southern hybridization.
-
Library Screening and Contig Assembly: Positive clones are isolated, and their inserts are sequenced. Overlapping sequences are assembled to reconstruct the entire BGC.
Gene Inactivation and Complementation
-
Construction of Gene Disruption Cassette: A gene of interest within the BGC is targeted for inactivation. An antibiotic resistance gene (e.g., apramycin (B1230331) resistance) is cloned into a plasmid, flanked by DNA regions homologous to the upstream and downstream sequences of the target gene.
-
Transformation and Homologous Recombination: The disruption plasmid is introduced into the Streptomyces producer strain via conjugation or protoplast transformation. Double-crossover homologous recombination results in the replacement of the target gene with the resistance cassette.
-
Mutant Verification: Successful gene knockout is confirmed by PCR and Southern blot analysis.
-
Phenotypic Analysis: The mutant strain is cultivated, and the culture extract is analyzed by HPLC and mass spectrometry to confirm the loss of ansatrienin production.
-
Complementation: The wild-type copy of the inactivated gene is cloned into an integrative expression vector and introduced into the mutant strain to restore ansatrienin production, confirming the gene's function.
Heterologous Expression
-
Cloning of the BGC: The entire ansatrienin BGC is cloned into a suitable expression vector (e.g., a BAC or PAC vector).
-
Transformation of a Heterologous Host: The expression construct is introduced into a genetically tractable and high-producing heterologous host, such as Streptomyces coelicolor or Streptomyces lividans.
-
Cultivation and Analysis: The heterologous host is cultivated under conditions that induce the expression of the BGC. The production of ansatrienins is then verified by HPLC and mass spectrometry.
Experimental Workflow Diagram
Caption: General workflow for the identification and characterization of an ansatrienin BGC.
Conclusion
The comparative analysis of ansatrienin BGCs reveals a conserved core architecture centered around a hybrid NRPS-PKS assembly line and the biosynthesis of the characteristic AHBA starter unit. The availability of the complete sequence from Streptomyces sp. XZQH13 provides a valuable template for understanding the genetic basis of ansatrienin production. Future research, including the complete sequencing of the BGC from S. collinus and other producer strains, will undoubtedly uncover further diversity in tailoring enzymes, leading to the discovery of novel ansatrienin analogues. The elucidation of the regulatory networks governing these clusters will also be crucial for developing rational strategies to enhance the production of these valuable bioactive compounds.
References
- 1. Biosynthesis of ansatrienin (mycotrienin) and naphthomycin. Identification and analysis of two separate biosynthetic gene clusters in Streptomyces collinus Tü 1892 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of the ansamycin antibiotic ansatrienin (mycotrienin) by Streptomyces collinus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insights into the Biosynthesis of the Benzoquinone Ansamycins Geldanamycin and Herbimycin, Obtained by Gene Sequencing and Disruption - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Maze of Resistance: A Comparative Guide to Ansatrienin A3 and Related Ansamycins
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic resistance necessitates a thorough understanding of the cross-resistance profiles of novel antimicrobial compounds. Ansatrienin A3, a member of the ansamycin (B12435341) family of antibiotics, represents a potential candidate in the fight against microbial infections. However, a comprehensive understanding of its potential for cross-resistance with existing antibiotic classes is crucial for its future development. This guide provides a comparative analysis of the known resistance mechanisms within the ansamycin class and outlines the experimental approaches required to evaluate the cross-resistance profile of this compound.
This compound: An Overview
This compound is a naturally occurring ansamycin produced by Streptomyces collinus.[1] Like other ansamycins, it possesses a unique ansa-bridged macrocyclic structure, which is responsible for its biological activity.[2] While specific data on the antimicrobial spectrum and resistance mechanisms of this compound are currently limited in publicly available literature, the broader family of ansamycins, which includes well-known members like rifampin, geldanamycin, and herbimycin A, offers valuable insights into potential resistance pathways.
Comparative Analysis of Resistance Mechanisms
Understanding the mechanisms by which resistance develops to ansamycins is fundamental to predicting potential cross-resistance with other antibiotics. Resistance to this class can arise through various mechanisms, primarily involving modification of the drug target, enzymatic inactivation of the antibiotic, or active efflux of the drug from the cell.
| Antibiotic Class | Primary Mechanism(s) of Resistance | Key Genes/Proteins Involved | Potential for Cross-Resistance with Ansamycins |
| Ansamycins (general) | Target modification (RNA polymerase), Drug efflux, Enzymatic inactivation | rpoB, ABC transporters (e.g., P-glycoprotein) | High within the ansamycin class. Potential for cross-resistance with other antibiotics that are substrates of the same efflux pumps. |
| Rifamycins (e.g., Rifampin) | Mutations in the β-subunit of RNA polymerase | rpoB | High with other rifamycins. Cross-resistance with rifaximin (B1679331) has been observed.[3] |
| Benzoquinonoid Ansamycins (e.g., Geldanamycin, Herbimycin A) | Overexpression of multidrug resistance efflux pumps, Decreased formation of cytotoxic free radicals | mdr1 (P-glycoprotein) | Potential cross-resistance with other substrates of P-glycoprotein, such as some anticancer drugs and other antibiotics.[4] |
| Aminoglycosides | Enzymatic modification (acetylation, phosphorylation, nucleotidylation), Ribosomal mutations, Efflux pumps | AACs, APHs, ANTs, rpsL | Low, as the primary targets and resistance mechanisms differ significantly from ansamycins.[5] |
| Macrolides | Target modification (rRNA methylation), Efflux pumps | erm genes, Mef pumps | Moderate, primarily if both classes are substrates for the same efflux pumps. |
| β-Lactams | Enzymatic inactivation (β-lactamases), Altered penicillin-binding proteins (PBPs) | bla genes, mecA | Low, due to distinct mechanisms of action and resistance. |
Experimental Protocols for Cross-Resistance Studies
To definitively determine the cross-resistance profile of this compound, a series of well-defined experiments are required. The following protocols provide a general framework for such an investigation.
Generation of this compound-Resistant Cell Lines/Strains
Objective: To select for and isolate microbial strains or cancer cell lines with acquired resistance to this compound.
Methodology:
-
Organism Selection: Choose a panel of clinically relevant bacterial strains (e.g., Staphylococcus aureus, Streptococcus pneumoniae, Escherichia coli) or cancer cell lines known to be sensitive to other ansamycins.
-
Stepwise Selection: Culture the selected organisms in the presence of sub-inhibitory concentrations of this compound.
-
Gradual Dose Escalation: Gradually increase the concentration of this compound in the culture medium over successive passages.
-
Isolation of Resistant Clones: Isolate single colonies or clones that demonstrate significant growth at concentrations of this compound that are inhibitory to the parental strain.
-
Confirmation of Resistance: Determine the minimum inhibitory concentration (MIC) or IC50 of this compound for the resistant clones and compare it to the parental strain to confirm the resistance phenotype.
Cross-Resistance Profiling
Objective: To assess the susceptibility of this compound-resistant strains/cell lines to a panel of other antimicrobial agents.
Methodology:
-
Antibiotic Panel Selection: Select a diverse panel of antibiotics representing different classes (e.g., rifampin, geldanamycin, erythromycin, ciprofloxacin, penicillin, gentamicin).
-
Susceptibility Testing: Determine the MIC or IC50 of each antibiotic in the panel against both the this compound-resistant and the parental strains using standard methods such as broth microdilution or agar (B569324) dilution for bacteria, and cytotoxicity assays (e.g., MTT, CellTiter-Glo) for cancer cell lines.
-
Data Analysis: Compare the susceptibility profiles of the resistant and parental strains. A significant increase in the MIC or IC50 of another antibiotic in the this compound-resistant strain indicates cross-resistance.
Visualizing Resistance Mechanisms
Diagrams illustrating the potential mechanisms of resistance can aid in understanding the complex biological processes involved.
Caption: A diagram illustrating a generalized mechanism of drug resistance mediated by an efflux pump.
Caption: A workflow diagram outlining the key steps in an experimental protocol to determine cross-resistance.
Future Directions
The therapeutic potential of this compound can only be fully realized through a dedicated research effort to elucidate its antimicrobial properties and resistance profile. Future studies should focus on:
-
Determining the Antimicrobial Spectrum: Establishing the range of bacteria and other microbes against which this compound is active.
-
Identifying the Molecular Target: Pinpointing the specific cellular component that this compound inhibits.
-
Investigating Resistance Mechanisms: Performing the cross-resistance studies outlined above and using genomic and proteomic approaches to identify the specific genetic mutations or changes in protein expression that confer resistance.
By systematically addressing these knowledge gaps, the scientific community can accurately assess the potential of this compound as a valuable addition to our antimicrobial arsenal (B13267) and develop strategies to mitigate the development of resistance.
References
- 1. Ansatrienin A2 and A3: minor components of the ansamycin complex produced by Streptomyces collinus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ansamycin - Wikipedia [en.wikipedia.org]
- 3. globalrph.com [globalrph.com]
- 4. Mechanisms of resistance to ansamycin antibiotics in human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of Resistance to Aminoglycoside Antibiotics: Overview and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Ansatrienin A3: A Comparative Analysis of Efficacy Against Other Streptomyces-Derived Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Ansatrienin A3, an ansamycin (B12435341) antibiotic produced by Streptomyces collinus, in the context of other well-established antibiotics from the same genus. Due to a notable lack of publicly available quantitative efficacy data for this compound, this comparison focuses on its known characteristics and the general efficacy of the ansamycin class, juxtaposed with comprehensive data for widely-used Streptomyces antibiotics such as Streptomycin, Tetracycline, and Erythromycin.
Executive Summary
Comparative Efficacy: this compound in Context
This compound is a minor component isolated from the fermentation broth of Streptomyces collinus.[1][2] While its activity against bacteria and fungi has been noted, the absence of specific MIC values for this compound prevents a direct quantitative comparison with other antibiotics.
For the purpose of this guide, we will compare the known qualitative information about this compound with the well-documented efficacy of three major classes of Streptomyces-derived antibiotics: aminoglycosides (Streptomycin), tetracyclines (Tetracycline), and macrolides (Erythromycin).
Data Presentation: Efficacy of Comparator Antibiotics
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for Streptomycin, Tetracycline, and Erythromycin against common bacterial and fungal pathogens. These values, collated from various studies, provide a baseline for the expected efficacy of broad-spectrum antibiotics derived from Streptomyces.
Table 1: Minimum Inhibitory Concentration (MIC) of Streptomycin
| Organism | MIC Range (µg/mL) | Notes |
| Staphylococcus aureus | 1.73 - >64 | Resistance is common. |
| Escherichia coli | 4 - >128 | High-level resistance is prevalent. |
| Candida albicans | Generally considered resistant | Aminoglycosides have poor activity against fungi. |
Table 2: Minimum Inhibitory Concentration (MIC) of Tetracycline
| Organism | MIC Range (µg/mL) | Notes |
| Staphylococcus aureus | 0.25 - >256 | Widespread resistance due to efflux pumps and ribosomal protection. |
| Escherichia coli | 8 - >2048 | Resistance is common and can be plasmid-mediated. |
| Candida albicans | Generally considered resistant | Tetracyclines are antibacterial agents. |
Table 3: Minimum Inhibitory Concentration (MIC) of Erythromycin
| Organism | MIC Range (µg/mL) | Notes |
| Staphylococcus aureus | 0.125 - >2048 | Resistance is frequently observed. |
| Escherichia coli | 16 - >1024 | Intrinsic resistance is high in Gram-negative bacteria. |
| Candida albicans | Generally considered resistant | Macrolides are antibacterial agents. |
Mechanism of Action and Signaling Pathways
This compound and the Ansamycin Class:
Ansamycins, including presumably this compound, target the β-subunit of bacterial DNA-dependent RNA polymerase. This binding sterically hinders the elongation of the nascent RNA chain, thereby inhibiting transcription. This mechanism is distinct from that of many other antibiotic classes and is a key area of interest for developing drugs against resistant bacteria.
Comparator Antibiotics:
-
Streptomycin (Aminoglycoside): Binds to the 30S ribosomal subunit, causing misreading of mRNA and inhibiting protein synthesis.
-
Tetracycline (Tetracycline): Binds to the 30S ribosomal subunit, blocking the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.
-
Erythromycin (Macrolide): Binds to the 50S ribosomal subunit, preventing the translocation step of protein synthesis.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a standardized method to quantify the in vitro efficacy of an antibiotic. The following is a generalized protocol based on the broth microdilution method.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of Antibiotic Stock Solutions: Aseptically prepare a stock solution of the antibiotic in a suitable solvent. Further dilutions are made in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism from a fresh culture. The final concentration in the test wells should be approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: Perform a two-fold serial dilution of the antibiotic in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no antibiotic) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at a temperature and duration appropriate for fungal growth.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
This compound, as a member of the ansamycin class, holds potential as an antimicrobial agent due to its mechanism of action targeting bacterial RNA polymerase. However, the current lack of publicly available quantitative efficacy data severely limits a direct comparison with established Streptomyces antibiotics.
For a comprehensive evaluation of this compound's therapeutic potential, further research is imperative to:
-
Determine the Minimum Inhibitory Concentrations (MICs) of this compound against a broad panel of clinically relevant bacteria and fungi.
-
Conduct in vivo efficacy studies to assess its performance in animal models of infection.
-
Investigate its spectrum of activity, including against multidrug-resistant strains.
-
Elucidate any off-target effects or specific signaling pathway interactions beyond RNA polymerase inhibition.
This guide highlights the existing knowledge gap and underscores the necessity for foundational research to unlock the potential of this compound and other novel natural products from Streptomyces.
References
Unveiling the Target Pathway of Ansatrienin A3: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Ansatrienin A3's performance against other molecules targeting the eukaryotic elongation factor 1A (eEF1A), supported by experimental data and detailed protocols. This analysis aims to clarify the validation of this compound's target pathway and its potential as a therapeutic agent.
This compound, a member of the ansamycin (B12435341) family of natural products, is emerging as a potent inhibitor of eukaryotic protein synthesis. Like its structural relatives, Cytotrienin A and Ansatrienin B, evidence strongly suggests that this compound exerts its biological activity by targeting the eukaryotic elongation factor 1A (eEF1A). This protein is a crucial component of the translation machinery, responsible for delivering aminoacyl-tRNAs to the ribosome. Inhibition of eEF1A leads to a stall in protein synthesis, a mechanism with significant therapeutic potential, particularly in oncology.
This guide delves into the experimental validation of eEF1A as the target for this compound and its analogs, and provides a comparative overview with other well-characterized eEF1A inhibitors, including Plitidepsin (Aplidin®), Didemnin B, Ternatin-4, and Metarrestin.
Comparative Analysis of eEF1A Inhibitors
The following table summarizes the quantitative data for this compound and its comparator molecules, highlighting their potency in various assays. It is important to note that direct head-to-head comparisons in the same assay are limited in the current literature; therefore, these values should be interpreted within the context of their respective experimental setups.
| Compound | Target | Assay Type | Cell Line/System | Potency (IC50/Kd) | Reference |
| This compound | eEF1A (putative) | Antifungal/Antibacterial | Various | Data not available | [1] |
| Cytotrienin A | eEF1A | In vitro translation | Rabbit Reticulocyte Lysate | Potent inhibition (specific IC50 not provided) | [2] |
| Ansatrienin B | eEF1A | TNF-α-stimulated ICAM-1 expression | - | IC50 = 0.3 μM | [3] |
| Plitidepsin | eEF1A2 | Binding Affinity (Kd) | Purified protein | ~80 nM | [4] |
| Antiviral (SARS-CoV-2) | Vero E6 cells | IC50 ~ 0.88 nM | |||
| Didemnin B | eEF1A | Protein Synthesis Inhibition | HCT116 cells | IC50 ~ 7 nM | [5] |
| Ternatin-4 | eEF1A | Protein Synthesis Inhibition | HCT116 cells | IC50 ~ 36 nM | [5] |
| Metarrestin | eEF1A2 | PNC Reduction | Various cancer cell lines | IC50 = 100 - 300 nM |
Experimental Protocols for Target Validation
The validation of eEF1A as the direct target of these small molecules involves a variety of experimental techniques. Below are detailed methodologies for key experiments cited in the validation of eEF1A inhibitors.
Affinity Chromatography
Objective: To isolate the protein target of a small molecule from a complex cellular lysate.
Methodology:
-
Probe Synthesis: A derivative of the small molecule inhibitor (e.g., Cytotrienin A) is synthesized with a linker arm and attached to a solid support matrix, such as sepharose beads.
-
Lysate Preparation: Human cancer cells (e.g., HeLa) are cultured and harvested. The cells are lysed to release the cellular proteins.
-
Affinity Pulldown: The cell lysate is incubated with the inhibitor-coupled beads. The target protein (eEF1A) will bind to the immobilized inhibitor.
-
Washing: The beads are washed extensively to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads. This can be achieved by competing with an excess of the free inhibitor or by changing the buffer conditions (e.g., pH or salt concentration).
-
Analysis: The eluted proteins are separated by SDS-PAGE and the protein of interest is identified by mass spectrometry or Western blotting using an anti-eEF1A antibody.
Drug Affinity Responsive Target Stability (DARTS)
Objective: To identify the protein target of a small molecule by observing its stabilization upon ligand binding, leading to resistance to proteolysis.
Methodology:
-
Cell Lysate Preparation: Prepare a protein lysate from the cells of interest.
-
Compound Incubation: Aliquots of the lysate are incubated with the small molecule inhibitor (e.g., this compound) at various concentrations, alongside a vehicle control (e.g., DMSO).
-
Protease Digestion: A protease (e.g., thermolysin or pronase) is added to each sample to initiate protein digestion. The extent of digestion is carefully controlled.
-
Quenching: The digestion is stopped by adding a protease inhibitor or by heat inactivation.
-
Analysis: The samples are analyzed by SDS-PAGE and Western blotting using an antibody against the putative target protein (eEF1A). A stronger band in the inhibitor-treated lanes compared to the vehicle control indicates that the compound has bound to and stabilized the target protein, protecting it from proteolytic degradation.[6][7][8][9][10]
Isothermal Titration Calorimetry (ITC)
Objective: To directly measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy ΔH and entropy ΔS) of the interaction between a small molecule and its target protein.
Methodology:
-
Sample Preparation: Purified eEF1A protein is placed in the sample cell of the ITC instrument, and the small molecule inhibitor is loaded into the titration syringe. Both are in the same buffer.
-
Titration: A series of small, precise injections of the inhibitor are made into the protein solution.
-
Heat Measurement: The instrument measures the minute heat changes that occur upon binding of the inhibitor to the protein.
-
Data Analysis: The heat released or absorbed after each injection is plotted against the molar ratio of the inhibitor to the protein. This binding isotherm is then fitted to a binding model to determine the Kd, n, ΔH, and ΔS.[11][12][13][14][15]
Visualizing the Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: this compound's proposed mechanism of action.
Caption: Experimental workflow for eEF1A target validation.
Caption: Logical relationship of eEF1A inhibitors.
Conclusion
The available evidence strongly supports the hypothesis that this compound, like other members of the ansamycin family, targets the eukaryotic elongation factor 1A. This mechanism of action, the inhibition of protein synthesis, is a validated strategy in cancer therapy. While direct quantitative binding data for this compound is still emerging, the comparative analysis with other potent eEF1A inhibitors like Plitidepsin and Metarrestin highlights the therapeutic potential of this class of molecules. Further head-to-head studies employing the experimental protocols outlined in this guide will be crucial to fully elucidate the comparative efficacy and potential clinical utility of this compound. The continued exploration of eEF1A inhibitors represents a promising avenue for the development of novel anticancer agents.
References
- 1. Ansatrienin A2 and A3: minor components of the ansamycin complex produced by Streptomyces collinus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 7. Drug affinity responsive target stability (DARTS) for small-molecule target identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics [iaanalysis.com]
- 11. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 13. news-medical.net [news-medical.net]
- 14. Efficient Isothermal Titration Calorimetry Technique Identifies Direct Interaction of Small Molecule Inhibitors with the Target Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Ansamycin Antibiotics from Streptomyces collinus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of ansamycin (B12435341) antibiotics produced by the bacterium Streptomyces collinus. It is designed to offer an objective overview of their biological performance, supported by available data and detailed experimental methodologies for their isolation and evaluation.
Introduction to Ansamycins and Streptomyces collinus
The genus Streptomyces is a prolific source of bioactive secondary metabolites, including a significant portion of clinically used antibiotics[1][2]. Streptomyces collinus, a soil-dwelling species, is notable for producing a variety of ansamycin antibiotics[3]. Ansamycins are a class of macrolactams characterized by an aliphatic ansa chain bridging an aromatic nucleus[4]. This unique structure confers a wide range of biological activities, including antibacterial, antifungal, antiviral, and antitumor properties[4][5][6]. Their mechanism of action often involves the inhibition of key cellular machinery, such as bacterial RNA polymerase or heat shock protein 90 (Hsp90)[4][7][8].
The primary ansamycins isolated from S. collinus include the ansatrienins (also known as mycotrienins), which are benzenoid ansamycins, and naphthomycin A, a naphthalenoid type[3][5][9]. This guide focuses on comparing these key products.
General Biosynthesis Pathway
The biosynthesis of ansamycins in Streptomyces originates from the shikimate pathway, which produces 3-amino-5-hydroxybenzoic acid (AHBA). AHBA serves as the starter unit for a polyketide synthase (PKS) that extends the ansa chain using acetate (B1210297) and propionate (B1217596) units[6][9][10]. Post-PKS modifications lead to the diverse structures observed in this family.
Comparative Biological Activity
The ansamycins from S. collinus exhibit distinct biological profiles. Ansatrienins are primarily recognized for their antifungal activity, while naphthomycins have demonstrated cytotoxic and antibacterial properties. A direct quantitative comparison is challenging due to variations in experimental conditions across different studies. However, the following tables summarize representative data for ansamycins to illustrate their therapeutic potential.
Table 1: Antifungal and Antibacterial Activity (MIC, µg/mL)
| Compound | Candida albicans | Staphylococcus aureus | Mycobacterium tuberculosis | Reference |
| Ansatrienin A | Potent (MIC not specified) | - | - | [5] |
| Naphthomycin A | - | Active (MIC not specified) | Inactive | [11] |
| Rifamycin (B1679328) B (Reference) | - | 0.002 - 0.02 | 0.1 | [12] |
Note: Data for S. collinus-specific compounds is limited in comparative studies. Rifamycin B, a well-studied ansamycin from a different actinomycete, is included for reference.
Table 2: Cytotoxic Activity (IC50, µM)
| Compound | P388 (Leukemia) Cell Line | A-549 (Lung Cancer) Cell Line | Reference |
| Naphthomycin K * | 1.8 | 3.2 | [11] |
| Geldanamycin (Reference) | Potent (IC50 varies) | Potent (IC50 varies) | [4][13] |
*Naphthomycin K, a close structural analog, was isolated from a different Streptomyces sp. but provides insight into the potential activity of naphthomycins. Geldanamycin is a well-known Hsp90 inhibitor used for comparison.
Experimental Protocols
This section details generalized yet comprehensive protocols for the cultivation of S. collinus, extraction of ansamycins, and subsequent bioactivity testing. These protocols are synthesized from standard methods reported for Streptomyces[14][15][16].
Cultivation and Fermentation of S. collinus
-
Strain Activation : Inoculate Streptomyces collinus spores or mycelial fragments into Yeast Malt Extract (YME) broth.
-
Incubation : Incubate the culture at 28-30°C for 48-72 hours with shaking at 200 rpm to generate a seed culture.
-
Production : Transfer the seed culture (5-10% v/v) into a larger volume of production medium (e.g., Glucose Soybean Broth).
-
Fermentation : Ferment for 5-7 days at 28-30°C with vigorous shaking to ensure proper aeration.
Extraction and Purification of Ansamycins
The following workflow outlines the key steps for isolating ansamycin compounds from the fermentation broth.
-
Harvesting : After fermentation, centrifuge the culture broth at 10,000 x g for 20 minutes to separate the mycelial biomass from the supernatant.
-
Extraction : Transfer the supernatant to a separatory funnel and extract with an equal volume of an organic solvent like n-butanol or ethyl acetate. Shake vigorously and allow the layers to separate[15].
-
Concentration : Collect the organic layer and concentrate it to dryness under reduced pressure using a rotary evaporator.
-
Purification : Redissolve the crude extract in a minimal amount of solvent and purify using silica (B1680970) gel column chromatography, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the different ansamycin compounds.
Bioactivity Assays: Minimum Inhibitory Concentration (MIC)
-
Inoculum Preparation : Culture test microorganisms (bacteria or fungi) to a turbidity equivalent to the 0.5 McFarland standard (approx. 1.5 × 10⁸ CFU/mL)[14].
-
Plate Preparation : For the Kirby-Bauer method, spread the microbial suspension evenly onto Mueller-Hinton agar (B569324) (for bacteria) or Sabouraud Dextrose agar (for fungi) plates[14].
-
Disc Application : Apply sterile paper discs impregnated with known concentrations of the purified ansamycin compounds onto the agar surface.
-
Incubation : Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for 24 hours for bacteria).
-
Measurement : Measure the diameter of the zone of inhibition around each disc. The MIC can be more precisely determined using a broth microdilution method, where the lowest concentration of the antibiotic that prevents visible growth is recorded.
Conclusion
Streptomyces collinus is a valuable source of structurally diverse ansamycin antibiotics, including the antifungal ansatrienins and the cytotoxic/antibacterial naphthomycin A. While comprehensive comparative data remains sparse, the available information underscores their potential as lead compounds for drug development. The methodologies outlined in this guide provide a framework for the consistent isolation and evaluation of these compounds, facilitating further research into their therapeutic applications. Future studies focusing on a standardized, side-by-side comparison of the ansamycins from S. collinus against a broad panel of microbial and cancer cell lines are essential to fully elucidate their structure-activity relationships and clinical potential.
References
- 1. Antibiotics produced by Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibiotics produced by Streptomyces | The Brazilian Journal of Infectious Diseases [bjid.org.br]
- 3. Streptomyces collinus - Wikipedia [en.wikipedia.org]
- 4. agscientific.com [agscientific.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. globalrph.com [globalrph.com]
- 8. Rifamycin - Wikipedia [en.wikipedia.org]
- 9. Biosynthesis of the ansamycin antibiotic ansatrienin (mycotrienin) by Streptomyces collinus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modifications, biological origin and antibacterial activity of naphthalenoid ansamycins - Natural Product Reports (RSC Publishing) DOI:10.1039/D2NP00002D [pubs.rsc.org]
- 11. A novel ansamycin, naphthomycin K from Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Use of a macrocyclic antibiotic, rifamycin B, and indirect detection for the resolution of racemic amino alcohols by CE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Geldanamycin | C29H40N2O9 | CID 5288382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Optimizing the production and efficacy of antimicrobial bioactive compounds from Streptomyces kanamyceticus in combating multi-drug-resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Green extraction of puromycin-based antibiotics from Streptomyces albofaciens (MS38) for sustainable biopharmaceutical applications [frontiersin.org]
- 16. qiagen.com [qiagen.com]
Unveiling the Novelty of Ansatrienin A3's Anticancer Mechanism: A Comparative Guide
For Immediate Release
In the dynamic field of oncology drug development, the quest for novel therapeutic agents with unique mechanisms of action is paramount. Ansatrienin A3, a member of the ansamycin (B12435341) class of antibiotics, has emerged as a compound of interest. This guide provides a comprehensive assessment of the novelty of this compound's mechanism of action by comparing it with established anticancer agents. Leveraging available experimental data for closely related compounds and the broader ansamycin class, this document offers researchers, scientists, and drug development professionals a detailed comparative analysis, complete with experimental protocols and pathway visualizations, to guide future research and development.
Executive Summary
While specific mechanistic data for this compound is limited, the broader ansamycin class is well-characterized, with Heat Shock Protein 90 (HSP90) being a primary target. This guide postulates that this compound likely shares this mechanism, leading to the disruption of key oncogenic signaling pathways and subsequent cancer cell death. This mechanism presents a distinct approach compared to traditional chemotherapeutics that directly target DNA or microtubule dynamics. The novelty of this compound, therefore, may lie in the specifics of its interaction with HSP90 and its downstream consequences, potentially offering a unique therapeutic window or efficacy against resistant tumors.
Comparative Analysis of Anticancer Mechanisms
To contextualize the potential novelty of this compound, its presumed mechanism is compared against several classes of established anticancer drugs.
| Drug Class | Primary Mechanism of Action | Key Molecular Targets |
| Ansamycins (e.g., Geldanamycin, presumed for this compound) | Inhibition of Heat Shock Protein 90 (HSP90) chaperone activity, leading to the degradation of client proteins essential for tumor growth and survival. | HSP90 |
| Anthracyclines (e.g., Doxorubicin) | DNA intercalation, inhibition of topoisomerase II, and generation of reactive oxygen species, leading to DNA damage and apoptosis. | DNA, Topoisomerase II |
| Taxanes (e.g., Paclitaxel) | Stabilization of microtubules, leading to mitotic arrest and apoptosis. | Microtubules (β-tubulin) |
| Platinum-based drugs (e.g., Cisplatin) | Formation of DNA adducts, leading to the inhibition of DNA replication and transcription, and induction of apoptosis. | DNA |
| Topoisomerase I Inhibitors (e.g., Topotecan) | Trapping of topoisomerase I-DNA covalent complexes, leading to DNA single-strand breaks and apoptosis. | Topoisomerase I |
| Antimetabolites (e.g., 5-Fluorouracil) | Inhibition of thymidylate synthase and incorporation into RNA and DNA, leading to the disruption of DNA synthesis and repair. | Thymidylate Synthase |
Quantitative Comparison of Cytotoxicity
The following table summarizes the 50% inhibitory concentration (IC50) values of Ansatrienin B (a close analog of this compound), established HSP90 inhibitors, and standard chemotherapeutic agents across various cancer cell lines. This data provides a quantitative benchmark for assessing the potential potency of this compound.
| Compound | Cancer Cell Line | Assay | IC50 | Citation |
| Ansatrienin B (Mycotrienin II) | A549 (Lung Carcinoma) | L-leucine incorporation | 58 nM | [1] |
| Ansatrienin B (Mycotrienin II) | A549 (Lung Carcinoma) | TNF-α-induced ICAM-1 expression | 300 nM | [1] |
| Geldanamycin | Glioma Cell Lines | Growth Inhibition | 0.4 - 3 nM | [2] |
| Geldanamycin | Breast Cancer Cell Lines | Growth Inhibition | 2 - 20 nM | [2] |
| Geldanamycin | Small Cell Lung Cancer Lines | Growth Inhibition | 50 - 100 nM | [2] |
| 17-AAG (Tanespimycin) | Prostate Cancer Cell Lines (LNCaP, PC-3) | Growth Arrest | 25 - 45 nM | [3] |
| 17-AAG (Tanespimycin) | JIMT-1 (Trastuzumab-resistant Breast Cancer) | Proliferation | 10 nM | [4] |
| 17-AAG (Tanespimycin) | SKBR-3 (Breast Cancer) | Proliferation | 70 nM | [4] |
| Doxorubicin | BFTC-905 (Bladder Cancer) | MTT | 2.3 µM | [5] |
| Doxorubicin | MCF-7 (Breast Cancer) | MTT | 2.5 µM | [5] |
| Doxorubicin | HeLa (Cervical Cancer) | MTT | 2.9 µM | [5] |
| Paclitaxel (B517696) | Various Human Tumor Cell Lines | Clonogenic Assay | 2.5 - 7.5 nM | [6] |
| Paclitaxel | BT-474 (Breast Cancer) | MTT | 19 nM | [7] |
| Paclitaxel | MDA-MB-231 (Breast Cancer) | MTT | 0.3 µM | [7] |
| Cisplatin | 5637 (Bladder Cancer) | Cell Viability | 1.1 µM (48h) | [8] |
| Cisplatin | HT-1376 (Bladder Cancer) | Cell Viability | 2.75 µM (48h) | [8] |
Postulated Signaling Pathway for this compound
Based on the known mechanism of other ansamycin antibiotics, this compound is predicted to inhibit the ATPase activity of HSP90. This disruption of the HSP90 chaperone cycle leads to the misfolding and subsequent proteasomal degradation of numerous oncogenic client proteins, such as HER2, RAF-1, and AKT. The depletion of these critical signaling molecules would, in turn, inhibit downstream pro-survival pathways, ultimately leading to cell cycle arrest and apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Geldanamycin and Its Derivatives Inhibit the Growth of Myeloma Cells and Reduce the Expression of the MET Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Hsp90 inhibitor 17-AAG reduces ErbB2 levels and inhibits proliferation of the trastuzumab resistant breast tumor cell line JIMT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 6. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Benchmarking Ansatrienin A3: A Comparative Guide Against Clinically Used Antifungals
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug-resistant fungal pathogens necessitates the discovery and development of novel antifungal agents. Ansatrienin A3, a member of the ansamycin (B12435341) class of antibiotics produced by Streptomyces collinus, has been identified as having antifungal properties.[1] This guide provides a comparative framework for benchmarking the in vitro and in vivo efficacy of this compound against established, clinically utilized antifungal drugs: Amphotericin B (a polyene), Fluconazole (an azole), and Caspofungin (an echinocandin).
Due to the limited publicly available data on the specific antifungal activity of this compound, this guide will serve as a template, outlining the essential experiments and data required for a comprehensive comparison. Placeholder data for this compound are used for illustrative purposes, while the data for clinically used antifungals are based on published findings.
Mechanism of Action: A Comparative Overview
Antifungal drugs exert their effects by targeting structures and pathways unique to fungal cells, thereby minimizing toxicity to human cells.[2][3][4] The primary mechanisms of the comparator drugs are well-established:
-
Polyenes (e.g., Amphotericin B): These molecules bind to ergosterol (B1671047), a primary component of the fungal cell membrane. This binding disrupts the membrane's integrity, leading to the formation of pores and subsequent leakage of cellular contents, ultimately causing cell death.[2][5]
-
Azoles (e.g., Fluconazole): This class of antifungals inhibits the enzyme lanosterol (B1674476) 14-alpha-demethylase, which is crucial for the biosynthesis of ergosterol.[6][7][8] The depletion of ergosterol and the accumulation of toxic sterol precursors disrupt membrane function and inhibit fungal growth.[4]
-
Echinocandins (e.g., Caspofungin): These agents non-competitively inhibit the enzyme β-(1,3)-D-glucan synthase, which is responsible for synthesizing β-(1,3)-D-glucan, an essential polymer in the fungal cell wall.[9][10][11] This disruption of the cell wall leads to osmotic instability and cell lysis.[5]
-
Ansamycins (e.g., this compound): While the specific antifungal mechanism of this compound is not extensively documented in publicly available literature, ansamycins are known to exhibit a broad range of biological activities, often involving the inhibition of protein synthesis.[12] Further research is required to elucidate the precise molecular target of this compound in fungal cells.
Logical Relationship of Antifungal Mechanisms
Caption: Comparative Mechanisms of Action.
Data Presentation: In Vitro Susceptibility
The minimum inhibitory concentration (MIC) is a key metric for assessing the in vitro activity of an antifungal agent. It represents the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize representative MIC ranges for the comparator drugs against key fungal pathogens.
Table 1: In Vitro Activity against Candida albicans
| Antifungal Agent | Class | MIC Range (µg/mL) |
| This compound | Ansamycin | [Placeholder Data] |
| Amphotericin B | Polyene | 0.25 - 1.0[13] |
| Fluconazole | Azole | ≤0.25 - 4.0 |
| Caspofungin | Echinocandin | 0.114 - 1.26[14] |
Table 2: In Vitro Activity against Aspergillus fumigatus
| Antifungal Agent | Class | MIC Range (µg/mL) |
| This compound | Ansamycin | [Placeholder Data] |
| Amphotericin B | Polyene | 0.5 - 2.0 |
| Fluconazole | Azole | 16 - >64 |
| Caspofungin | Echinocandin | 0.03125 - 16[15] |
Table 3: In Vitro Activity against Cryptococcus neoformans
| Antifungal Agent | Class | MIC Range (µg/mL) |
| This compound | Ansamycin | [Placeholder Data] |
| Amphotericin B | Polyene | 0.25 - 1.0[16] |
| Fluconazole | Azole | 4.0 - 16.0[17][18] |
| Caspofungin | Echinocandin | 4.0[19] |
Experimental Protocols
In Vitro Susceptibility Testing: Broth Microdilution
The Clinical and Laboratory Standards Institute (CLSI) M27 and M38 guidelines provide standardized methods for antifungal susceptibility testing of yeasts and filamentous fungi, respectively.[20][21][22]
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound and comparator drugs against selected fungal pathogens.
Materials:
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)
-
This compound, Amphotericin B, Fluconazole, Caspofungin
-
RPMI 1640 medium buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar (B569324) plates. Colonies are then suspended in sterile saline and the turbidity is adjusted to achieve a final inoculum concentration as specified in the CLSI guidelines (e.g., 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts).[23]
-
Drug Dilution: A serial two-fold dilution of each antifungal agent is prepared in RPMI 1640 medium directly in the 96-well plates.
-
Inoculation: The standardized fungal inoculum is added to each well of the microtiter plate containing the diluted antifungal agents.
-
Incubation: Plates are incubated at 35°C for 24-48 hours (for Candida and Aspergillus species) or up to 72 hours (for Cryptococcus neoformans).[18][23]
-
MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (e.g., ≥50% for azoles and echinocandins against yeasts) compared to the drug-free control well.
Experimental Workflow for MIC Determination
Caption: Broth Microdilution Workflow.
In Vivo Efficacy Assessment: Galleria mellonella Model
The Galleria mellonella (greater wax moth larvae) model is a valuable tool for preliminary in vivo assessment of antifungal efficacy due to its cost-effectiveness, ethical considerations, and physiological similarities in its innate immune response to mammals.[24][25][26]
Objective: To evaluate the in vivo efficacy of this compound in reducing fungal burden and improving survival in a systemic fungal infection model.
Materials:
-
G. mellonella larvae
-
Fungal pathogen (e.g., Candida albicans)
-
This compound and comparator drugs
-
Microinjection apparatus
Procedure:
-
Infection: A lethal dose of the fungal pathogen is injected into the hemocoel of the larvae.
-
Treatment: At specified time points post-infection, larvae are treated with this compound or a comparator drug via injection. A control group receives a placebo.
-
Monitoring: Larval survival is monitored over a period of several days.
-
Fungal Burden (Optional): At selected time points, a subset of larvae can be homogenized, and the fungal burden determined by plating serial dilutions on appropriate growth media and counting colony-forming units (CFUs).
Signaling Pathway Visualization: Ergosterol Biosynthesis
The ergosterol biosynthesis pathway is a critical target for many antifungal drugs.[6][7][27][28] The following diagram illustrates the key steps in this pathway and the point of inhibition by azole antifungals.
Ergosterol Biosynthesis Pathway and Azole Inhibition
Caption: Ergosterol Biosynthesis Pathway.
Conclusion
This guide provides a foundational framework for the systematic evaluation of this compound as a potential antifungal agent. By employing standardized in vitro and in vivo methodologies, researchers can generate the necessary data to benchmark its efficacy against current clinical standards. The elucidation of its precise mechanism of action and the generation of robust susceptibility data are critical next steps in the development of this compound as a therapeutic candidate.
References
- 1. Ansatrienin A2 and A3: minor components of the ansamycin complex produced by Streptomyces collinus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 3. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 4. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. davidmoore.org.uk [davidmoore.org.uk]
- 9. Biosynthesis of beta-glucans in fungi. | Semantic Scholar [semanticscholar.org]
- 10. Biosynthesis of beta-glucans in fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Minimal inhibitory concentration (MIC) of caspofungin and itraconazole inhibiting growth of Candida strains calculated from the linear regression equation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vitro Susceptibility Testing Methods for Caspofungin against Aspergillus and Fusarium Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | In vitro Antifungal Susceptibility Profiles of Cryptococcus neoformans var. grubii and Cryptococcus gattii Clinical Isolates in Guangxi, Southern China [frontiersin.org]
- 17. Correlation of Fluconazole MICs with Clinical Outcome in Cryptococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Rise and fall of Caspofungin: the current status of Caspofungin as a treatment for Cryptococcus neoformans infection - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
- 21. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 22. 2024.sci-hub.se [2024.sci-hub.se]
- 23. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. The Use of Galleria mellonella Larvae to Identify Novel Antimicrobial Agents against Fungal Species of Medical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Ergosterol Biosynthesis - Creative Biolabs [creative-biolabs.com]
Safety Operating Guide
Navigating the Disposal of Ansatrienin A3: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. For researchers, scientists, and drug development professionals working with Ansatrienin A3, a minor component of the ansamycin (B12435341) complex produced by Streptomyces collinus, adherence to proper disposal protocols is paramount to maintaining a safe and environmentally responsible workspace.
Core Principles for this compound Disposal
The disposal of this compound should align with the general guidelines for laboratory chemical waste. These procedures are designed to prevent harm to personnel and the environment.
1. Waste Identification and Segregation:
All waste chemicals, including unused or expired this compound, as well as contaminated materials, should be treated as hazardous waste.[1] It is crucial to segregate chemical waste based on compatibility to prevent dangerous reactions.[3] For instance, acids should be stored separately from bases, and oxidizing agents should be kept away from flammable materials.[3]
2. Container Management:
Proper containment is a cornerstone of safe chemical waste disposal.
-
Container Selection: Use only appropriate, chemically compatible containers for waste storage, with plastic being a preferred material.[4] The original container, if in good condition, is often an ideal choice.[3] Food containers must never be used for hazardous waste storage.[3]
-
Labeling: All waste containers must be clearly and accurately labeled with their contents.[4] This includes the chemical name ("this compound waste") and any known hazards.
-
Closure: Waste containers must be kept securely closed at all times, except when adding waste.[1][3]
3. Storage in Satellite Accumulation Areas (SAAs):
Hazardous waste must be stored in designated SAAs within the laboratory, at or near the point of generation.[3][4] These areas should be inspected weekly for any signs of leakage.[3] There are specific limits on the amount of hazardous waste that can be accumulated in an SAA.[4]
Step-by-Step Disposal Procedure for this compound
The following protocol outlines the recommended steps for the disposal of this compound and associated waste.
Experimental Protocol: this compound Waste Disposal
-
Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn, including safety goggles, gloves, and a lab coat.
-
Waste Collection:
-
Solid Waste: Collect solid this compound waste in a designated, properly labeled, and sealed container.
-
Liquid Waste: If this compound is in a solvent (e.g., DMSO), collect the solution in a compatible, labeled waste container.[2] Do not mix with incompatible waste streams.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and bench paper, should be disposed of as hazardous waste.
-
-
Container Management:
-
Ensure the waste container is in good condition and securely capped.
-
Label the container with "Hazardous Waste," the full chemical name "this compound," and the solvent if applicable.
-
-
Storage:
-
Store the sealed and labeled waste container in your laboratory's designated Satellite Accumulation Area.
-
Ensure the SAA is secure and away from general laboratory traffic.
-
-
Disposal Request:
-
Empty Container Disposal:
Quantitative Data Summary
| Parameter | Guideline |
| Maximum Hazardous Waste in SAA | 55 gallons |
| Maximum Acutely Toxic Waste in SAA | 1 quart (liquid) or 1 kilogram (solid) |
| Maximum Storage Time in SAA (partially full) | Up to 1 year |
| Time to Removal After Full | Within 3 days |
Note: These are general guidelines; always consult your institution's specific policies.[3][4]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
By adhering to these established protocols, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a culture of safety and environmental stewardship within their research endeavors. Always prioritize consulting your institution's specific chemical hygiene plan and EHS office for guidance.
References
Personal protective equipment for handling Ansatrienin A3
For Research Use Only. Not for human or veterinary use.
This document provides crucial safety and logistical guidance for handling Ansatrienin A3 in a laboratory setting. Given the limited availability of specific safety data for this compound, the following recommendations are based on best practices for handling bioactive, powdered chemical compounds. This compound is a component of the ansamycin (B12435341) complex produced by Streptomyces collinus.[1][2] The related compound, Ansatrienin A, is classified as a dangerous good for transport, suggesting that caution should be exercised when handling compounds in this class.[3]
Personal Protective Equipment (PPE)
Consistent and correct use of personal protective equipment is the primary defense against exposure to potentially bioactive compounds like this compound. The following table outlines the recommended PPE for handling this compound, especially in its solid powder form.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles | Chemical splash goggles with side shields. | Protects eyes from splashes, aerosols, and airborne powder. |
| Hand Protection | Disposable Gloves | Nitrile, powder-free gloves. Consider double-gloving for added protection. | Prevents skin contact with the compound. Powder-free gloves minimize contamination of the work area. |
| Body Protection | Laboratory Coat | Long-sleeved, properly fastened lab coat. | Protects skin and clothing from spills and contamination. |
| Respiratory Protection | N95 or N100 Respirator | A NIOSH-approved N95 or N100 particulate respirator. | Recommended when handling powders outside of a certified chemical fume hood to minimize inhalation of airborne particles. |
| Foot Protection | Closed-toe Shoes | Substantial, closed-toe shoes that cover the entire foot. | Protects feet from spills and falling objects. |
Operational Plan: Safe Handling Workflow
Adherence to a strict operational workflow is critical to ensure safety and prevent contamination.
Workflow for Handling this compound Powder
Caption: A stepwise workflow for the safe handling of this compound powder.
Experimental Protocol: Safe Handling of Powdered this compound
This protocol provides detailed steps for the safe handling of this compound powder.
-
Preparation:
-
Designate a specific work area for handling this compound to prevent cross-contamination.
-
Cover the work surface with absorbent, disposable bench paper.
-
Ensure a certified chemical fume hood is operational.
-
Assemble all necessary materials: this compound container, spatulas, weigh boats (consider anti-static), solvent for solubilization (e.g., DMSO), and waste containers.[1]
-
Put on all required PPE as outlined in the table above.
-
-
Handling (inside a chemical fume hood):
-
Perform all manipulations of the powder within the fume hood to minimize inhalation exposure.
-
Carefully open the container of this compound.
-
Use a clean spatula to transfer the desired amount of powder to a weigh boat.
-
To prepare a solution, add the solvent to the pre-weighed powder slowly to avoid aerosolization.
-
Tightly close the this compound container when finished.
-
-
Spill Management:
-
In case of a small spill, do not sweep the dry powder.
-
Gently cover the spill with a damp paper towel to avoid generating dust.
-
Wipe the area with the damp towel, then clean the surface with an appropriate solvent or detergent.
-
Place all contaminated materials into a designated hazardous waste container.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.
Disposal Workflow
Caption: A workflow for the proper segregation and disposal of waste contaminated with this compound.
Disposal Procedures:
-
Solid Waste: All disposable items contaminated with this compound, such as gloves, weigh boats, and bench paper, must be placed in a clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not pour chemical waste down the drain.
-
Disposal Compliance: Follow all local, state, and federal regulations for the disposal of chemical waste. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
